SRT 2104
Descripción
SRT-2104 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
a sirtuin 1 activator; structure in first source
Propiedades
IUPAC Name |
4-methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2S2/c1-17-23(36-25(28-17)18-5-4-8-27-13-18)24(33)29-21-7-3-2-6-20(21)22-15-32-19(16-35-26(32)30-22)14-31-9-11-34-12-10-31/h2-8,13,15-16H,9-12,14H2,1H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMQVIQMVKWXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C(=CSC5=N4)CN6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648729 | |
| Record name | 4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093403-33-8 | |
| Record name | SRT-2104 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093403338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SRT-2104 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SRT-2104 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4521NR0J09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of SRT2104 on SIRT1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRT2104 is a synthetic, first-in-class small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of cellular metabolism, stress resistance, and longevity. SRT2104 has been investigated for its therapeutic potential in a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the core mechanism of action of SRT2104 on SIRT1, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Allosteric Activation of SIRT1
SRT2104 functions as a direct, allosteric activator of SIRT1. Unlike endogenous mechanisms that modulate SIRT1 activity through changes in NAD+ levels, SRT2104 binds to a specific site on the SIRT1 enzyme, inducing a conformational change that enhances its catalytic efficiency.
Key aspects of the mechanism include:
-
Direct Binding: SRT2104 physically interacts with the N-terminal domain of the SIRT1 protein. This binding is a prerequisite for its activating effect.
-
Allosteric Modulation: The binding of SRT2104 to the N-terminal domain induces a conformational change in the enzyme, which is transmitted to the catalytic domain.
-
Lowering of Substrate K_m: The primary mechanistic outcome of SRT2104 binding is a reduction in the Michaelis constant (K_m) of SIRT1 for its acetylated peptide substrates. This increases the enzyme's affinity for its targets, leading to a higher rate of deacetylation at sub-saturating substrate concentrations.
-
NAD+ Dependency: The activation of SIRT1 by SRT2104 is still dependent on the presence of NAD+ as a co-substrate for the deacetylation reaction.
Molecular docking simulations have elucidated the specific interactions between SRT2104 and SIRT1. SRT2104 occupies a hydrophobic pocket in the N-terminal domain, and its amine group forms hydrogen bonds with key residues such as Gly269, Gln320, and Glu512. An oxygen atom in SRT2104 also forms a hydrogen bond with ARG282, further stabilizing the interaction. These interactions are critical for the allosteric activation of the enzyme.[1]
Quantitative Data
Biochemical Activity
| Parameter | Value | Reference |
| SIRT1 Activation (EC1.5) | 450 nM | [2] |
| Binding Energy (Molecular Docking) | -8.0 kcal/mol | [1] |
EC1.5 is the concentration required to achieve 150% of the basal enzyme activity.
In Vivo Efficacy (Preclinical)
| Model System | Treatment | Key Finding | Reference |
| Diabetic Mice (Aorta) | 100 mg/kg SRT2104 for 24 weeks | 3.79-fold increase in SIRT1 protein levels | [1] |
| LPS-induced Acute Inflammation Mouse Model | Not specified | Superior anti-inflammatory activity compared to similar compounds | [1] |
Pharmacokinetics in Humans (Phase I Clinical Trials)
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Tmax) | 1 - 3 hours | Single oral dose (0.03 g - 3.0 g suspension) | [1] |
| Elimination Half-life (t½) | 8 - 24 hours | Single oral dose (0.03 g - 3.0 g suspension) | [1] |
| Bioavailability | ~14% | Not specified |
Pharmacokinetic parameters of SRT2104 have been shown to be highly variable between individuals.
Key Signaling Pathways Modulated by SRT2104
Through the activation of SIRT1, SRT2104 influences a multitude of downstream signaling pathways that are crucial for cellular function and homeostasis. SIRT1's primary role in these pathways is the deacetylation of key transcription factors and cofactors, leading to changes in gene expression and cellular responses.
NF-κB Signaling Pathway
SIRT1 is a negative regulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.
-
Mechanism: SIRT1 directly deacetylates the p65 subunit of the NF-κB complex. Deacetylation of p65 at lysine 310 inhibits its transcriptional activity, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[3][4]
-
Effect of SRT2104: By activating SIRT1, SRT2104 enhances the deacetylation of p65, leading to a potent anti-inflammatory effect. This has been observed in various preclinical models of inflammation.[1]
PGC-1α Signaling Pathway
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and function.
-
Mechanism: SIRT1 deacetylates PGC-1α, which enhances its transcriptional coactivator activity. This leads to the increased expression of genes involved in mitochondrial respiration and fatty acid oxidation.[5][6]
-
Effect of SRT2104: Activation of SIRT1 by SRT2104 promotes the deacetylation of PGC-1α, thereby stimulating mitochondrial biogenesis and improving metabolic function. This is a key mechanism underlying the potential therapeutic benefits of SRT2104 in metabolic diseases.
FOXO Signaling Pathway
The Forkhead box O (FOXO) family of transcription factors plays a critical role in stress resistance, metabolism, and longevity.
-
Mechanism: SIRT1 deacetylates several FOXO proteins, including FOXO1, FOXO3a, and FOXO4. Deacetylation can have varied effects depending on the specific FOXO protein and cellular context, but it generally modulates their transcriptional activity to promote the expression of genes involved in stress resistance and cell cycle arrest.[7]
-
Effect of SRT2104: By activating SIRT1, SRT2104 enhances the deacetylation of FOXO transcription factors, contributing to its pro-longevity and stress-protective effects.
Detailed Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorescence-based)
This protocol is a representative method for quantifying the deacetylase activity of SIRT1 in the presence of activators like SRT2104.[8][9][10][11][12]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human SIRT1 enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of a fluorogenic SIRT1 peptide substrate (e.g., a p53-derived peptide with an acetylated lysine and a fluorophore/quencher pair).
-
Prepare a stock solution of NAD+ in the reaction buffer.
-
Prepare serial dilutions of SRT2104 in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the SIRT1 enzyme solution.
-
Add the SRT2104 dilutions or vehicle control to the respective wells.
-
Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution. This solution typically contains a protease that specifically cleaves the deacetylated peptide, separating the fluorophore from the quencher and resulting in a fluorescent signal. It may also contain a SIRT1 inhibitor like nicotinamide to halt the reaction.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme).
-
Plot the fluorescence intensity against the concentration of SRT2104.
-
Calculate the EC50 value, which is the concentration of SRT2104 that produces 50% of the maximal activation.
-
Molecular Docking of SRT2104 to SIRT1
This protocol outlines the general steps for in silico modeling of the interaction between SRT2104 and SIRT1.[13][14][15][16]
Methodology:
-
Preparation of the Receptor (SIRT1):
-
Obtain the 3D crystal structure of human SIRT1 from the Protein Data Bank (PDB).
-
Prepare the protein structure using molecular modeling software (e.g., AutoDock Tools). This involves removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Preparation of the Ligand (SRT2104):
-
Obtain the 2D or 3D structure of SRT2104.
-
Convert the structure to a suitable format (e.g., .pdbqt) and define the rotatable bonds.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the putative binding site on SIRT1 (the N-terminal activation domain). The grid box defines the search space for the docking algorithm.
-
-
Docking Simulation:
-
Perform the docking using a program like AutoDock Vina. The software will explore different conformations and orientations of SRT2104 within the defined grid box and calculate the binding affinity for each pose.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the interactions between SRT2104 and the amino acid residues of SIRT1 to identify key hydrogen bonds and hydrophobic interactions.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation
This protocol describes a general workflow to identify genome-wide changes in histone acetylation (a marker of SIRT1 activity) following treatment with SRT2104.[17][18][19][20]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest and treat them with SRT2104 or a vehicle control for a specified duration.
-
-
Cross-linking:
-
Cross-link proteins to DNA using formaldehyde. This "freezes" the in vivo interactions.
-
-
Chromatin Shearing:
-
Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for an acetylated histone mark that is a known SIRT1 target (e.g., H3K9ac, H4K16ac).
-
Use antibody-coupled magnetic beads to pull down the antibody-histone-DNA complexes.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Perform peak calling to identify regions of the genome that are enriched for the histone acetylation mark.
-
Compare the peak profiles between SRT2104-treated and control samples to identify differential regions of histone acetylation, which can then be associated with nearby genes to infer the functional consequences of SIRT1 activation.
-
Conclusion
SRT2104 is a potent and specific allosteric activator of SIRT1. Its mechanism of action involves direct binding to the N-terminal domain of the enzyme, leading to a conformational change that enhances its catalytic activity by lowering the K_m for its substrates. This activation of SIRT1 results in the deacetylation of numerous downstream targets, including key transcription factors and cofactors involved in inflammation, metabolism, and stress resistance. The in-depth understanding of SRT2104's mechanism of action, supported by the quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for the continued research and development of SIRT1 activators for therapeutic applications.
References
- 1. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sirt1 activator SRT2104 protects against oxygen-glucose deprivation/reoxygenation-induced injury via regulating microglia polarization by modulating Sirt1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deacetylation of PGC-1α by SIRT1: importance for skeletal muscle function and exercise-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sirt1-mediated deacetylation of PGC-1α alleviated hepatic steatosis in type 2 diabetes mellitus via improving mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence assay of SIRT protein deacetylases using an acetylated peptide substrate and a secondary trypsin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 34.237.233.138 [34.237.233.138]
- 11. abcam.com [abcam.com]
- 12. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Exploration of stilbenoid trimers as potential inhibitors of sirtuin1 enzyme using a molecular docking and molecular dynamics simulation approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02233D [pubs.rsc.org]
- 17. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. SIRT1/2 orchestrate acquisition of DNA methylation and loss of histone H3 activating marks to prevent premature activation of inflammatory genes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
SRT2104: A Technical Guide to a Selective SIRT1 Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2104, also known as GSK2245840, is a pioneering, first-in-class, and highly selective small molecule activator of Sirtuin 1 (SIRT1).[1] SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including energy metabolism, stress responses, and longevity.[1][2] Developed by Sirtris Pharmaceuticals, SRT2104 has been the subject of numerous preclinical and clinical investigations for its therapeutic potential in a variety of age-related and metabolic diseases, including type 2 diabetes, neurodegenerative disorders, and inflammatory conditions.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to SRT2104.
Chemical Structure and Properties
SRT2104 is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity is well-defined by its IUPAC name, SMILES notation, and other identifiers.
| Property | Value | Reference(s) |
| IUPAC Name | 4-methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][5][6]thiazol-6-yl]phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | [1][3][6] |
| SMILES | CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C(=CSC5=N4)CN6CCOCC6 | [3] |
| Chemical Formula | C26H24N6O2S2 | [1][3] |
| Molecular Weight | 516.64 g/mol | [1][3] |
| CAS Number | 1093403-33-8 | [3] |
| Appearance | Crystalline solid | [7] |
| Solubility | Soluble in DMSO and dimethylformamide (approx. 2 mg/mL). Slightly soluble in ethanol and PBS (pH 7.2). | [7][8][9] |
Mechanism of Action: SIRT1 Activation
SRT2104 functions as an allosteric activator of SIRT1.[10] It binds to a site on the N-terminus of the SIRT1 enzyme, distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.[11][12] This leads to a more efficient deacetylation of key cellular proteins. The activation of SIRT1 by SRT2104 has been shown to be 1000 times more potent than that of resveratrol, a natural SIRT1 activator.[8]
The downstream effects of SRT2104-mediated SIRT1 activation are vast and impact numerous signaling pathways. Key substrates of SIRT1 include:
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): Deacetylation of PGC-1α promotes mitochondrial biogenesis and function.[13]
-
Forkhead box O (FOXO) transcription factors: Activation of FOXO proteins is involved in stress resistance and longevity.[5]
-
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): Deacetylation of the p65 subunit of NF-κB suppresses its transcriptional activity, leading to anti-inflammatory effects.[14][15]
-
p53: Deacetylation of p53 can inhibit apoptosis and promote cell survival under stress conditions.[8]
Signaling Pathway Diagram```dot
Caption: A general experimental workflow for evaluating the efficacy of SRT2104 in a preclinical mouse model of disease.
Quantification of SRT2104 in Brain Tissue
[16]
-
Homogenization: Homogenize brain tissue samples.
-
Extraction: Extract SRT2104 from the homogenate using acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Dilution: Dilute the supernatant containing SRT2104 with an equal volume of water.
-
LC/MS/MS Analysis: Inject the diluted supernatant into a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI).
-
Parent Ion (m/z): 517.3
-
Product Ion (m/z): 203.3
-
-
Quantification: Use a standard curve generated from known concentrations of SRT2104 to determine the concentration in the brain samples.
Clinical Development and Future Perspectives
SRT2104 has undergone several Phase I and Phase II clinical trials in various indications, including type 2 diabetes, psoriasis, and in elderly volunteers. [3][7][17]These trials have demonstrated that SRT2104 is generally well-tolerated. [18]While some studies showed promising biological effects, such as improvements in lipid profiles, consistent clinical efficacy has been challenging to establish, partly due to high pharmacokinetic variability. [3][19][17] Despite the discontinuation of its clinical development for certain indications, SRT2104 remains a valuable research tool for elucidating the roles of SIRT1 in health and disease. Its high selectivity and in vivo activity make it a critical compound for preclinical studies aimed at understanding the therapeutic potential of SIRT1 activation. Future research may focus on developing formulations of SRT2104 with improved pharmacokinetic profiles or on identifying patient populations that are most likely to respond to SIRT1 activation therapy.
References
- 1. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 2. SRT2104, a new SIRT1 activator, is an effective metabolic enhancer that promotes muscle recovery in DMD [air.unimi.it]
- 3. A pilot randomized, placebo controlled, double blind phase I trial of the novel SIRT1 activator SRT2104 in elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. genemedics.com [genemedics.com]
- 7. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 8. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Neuroprotection of SRT2104 in Murine Ischemia/Reperfusion Injury Through the Enhancement of Sirt1-Mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of SRT2104 on Skeletal Muscle Mitochondrial Function, Redox Biology, and Loss of Muscle Mass in Hindlimb Unloaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirt1 activator SRT2104 protects against oxygen-glucose deprivation/reoxygenation-induced injury via regulating microglia polarization by modulating Sirt1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiovascular effects of a novel SIRT1 activator, SRT2104, in otherwise healthy cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
The SIRT1 Activator SRT2104: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRT2104 is a pioneering, selective small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase critically involved in cellular metabolism, stress resistance, and longevity. Developed by Sirtris Pharmaceuticals, a subsidiary of GlaxoSmithKline, SRT2104 has been the subject of extensive preclinical and clinical investigation for a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of SRT2104, with a focus on its mechanism of action and data from key experimental studies. While the precise, industrial-scale synthesis of SRT2104 remains proprietary, this guide outlines the general synthetic strategies for related compounds and details the experimental protocols used to characterize its function.
Discovery and Rationale
SRT2104 was identified through high-throughput screening of approximately 29,000 compounds as a potent and selective activator of SIRT1.[1] It emerged as a second-generation synthetic SIRT1 activator, developed to improve upon the pharmacokinetic and pharmacodynamic properties of earlier compounds like resveratrol.[1] The rationale for developing SIRT1 activators stems from the observation that SIRT1 activity declines with age and in various disease states. By activating SIRT1, SRT2104 aims to mimic the beneficial effects of caloric restriction, which is known to extend lifespan and improve metabolic health in various organisms. Preclinical studies have demonstrated the potential of SRT2104 in models of inflammation, neurodegeneration, and metabolic disorders.[2]
Chemical Synthesis
While the specific, detailed industrial synthesis protocol for SRT2104 (7-methoxy-N-(3-(pyrrolidin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide) is not publicly available due to its proprietary nature, the synthesis of similar 2H-chromene-3-carboxamide derivatives generally follows a common pathway.[3][4] This typically involves three main steps:
-
Formation of a Chromone Ester: This initial step often involves the condensation of a substituted salicylaldehyde with a dialkyl malonate.
-
Hydrolysis to a Carboxylic Acid: The resulting chromone ester is then hydrolyzed to the corresponding carboxylic acid.
-
Amidation: Finally, the chromone carboxylic acid is coupled with a desired amine to form the final carboxamide product.
A generalized workflow for the synthesis of a chromene carboxamide is depicted below.
Mechanism of Action: SIRT1 Activation
SRT2104 functions as a direct allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates. This leads to an increased rate of deacetylation of various SIRT1 targets.
Key Signaling Pathways Modulated by SRT2104
Through the activation of SIRT1, SRT2104 influences a multitude of downstream signaling pathways, contributing to its diverse biological effects. A diagram of these interconnected pathways is presented below.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of SRT2104.
Table 1: Pharmacokinetic Properties of SRT2104 in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~14% | [5][6] |
| Mean Clearance | ~400 mL/min | [5] |
| Peak Plasma Concentration (Tmax) | 2-4 hours | [7] |
| Elimination Half-life | 15-20 hours | [7] |
| Effect of Food on Exposure | Up to 4-fold increase | [5] |
Table 2: Efficacy of SRT2104 in a Phase II Psoriasis Trial
| Dose Group | % of Patients with Good to Excellent Histological Improvement | p-value (vs. historical placebo rate of 5%) | Reference |
| SRT2104 250 mg | 50.0% | <0.0001 | [2] |
| SRT2104 500 mg | 44.4% | <0.0001 | [2] |
| SRT2104 1000 mg | 18.2% | <0.0001 | [2] |
| All SRT2104 Groups | 35% | <0.0001 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SRT2104.
In Vitro SIRT1 Activity Assay (Fluorometric)
This assay measures the ability of SRT2104 to enhance the deacetylase activity of recombinant SIRT1 enzyme.[8][9]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide derived from p53 with an acetylated lysine and a quenched fluorophore)
-
NAD+
-
SRT2104 (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic SIRT1 substrate in each well of the 96-well plate.
-
Add varying concentrations of SRT2104 or vehicle (DMSO) to the wells.
-
Initiate the reaction by adding recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution to each well.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the fold activation by comparing the fluorescence in the SRT2104-treated wells to the vehicle-treated wells.
Western Blot Analysis of Downstream SIRT1 Targets
This protocol is used to assess the effect of SRT2104 on the acetylation status and expression levels of downstream SIRT1 target proteins in cell culture.[10][11][12][13]
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
SRT2104 (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-SIRT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with SRT2104 or vehicle for the desired time.
-
Harvest cells and lyse them in lysis buffer.
-
Quantify protein concentration in the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
SRT2104 is a significant tool compound for studying the biology of SIRT1 and has shown some promising, albeit variable, results in early-phase clinical trials. Its development has provided valuable insights into the therapeutic potential of SIRT1 activation. Although its clinical development appears to have been discontinued, SRT2104 continues to be a widely used research tool for elucidating the roles of SIRT1 in health and disease. Further research may focus on developing SIRT1 activators with improved pharmacokinetic profiles and more consistent clinical efficacy.
References
- 1. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 3. rsc.org [rsc.org]
- 4. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
SRT2104: A Deep Dive into its Role in Cellular Longevity Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2104 is a synthetic small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a key regulator of cellular metabolism and longevity.[1][2] As a potent SIRT1 activator, SRT2104 has garnered significant interest for its therapeutic potential in a range of age-related diseases. This technical guide provides a comprehensive overview of the core mechanisms of SRT2104, focusing on its role in cellular longevity pathways, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling cascades involved.
Core Mechanism of Action: SIRT1 Activation
SRT2104 functions as a direct activator of SIRT1, an enzyme that plays a crucial role in cellular stress resistance, metabolism, and aging.[1][2] SIRT1 deacetylates a wide range of protein substrates, including transcription factors, histones, and metabolic enzymes, thereby modulating their activity. The activation of SIRT1 by SRT2104 mimics some of the beneficial effects of caloric restriction, a well-established intervention for extending lifespan in various organisms.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from preclinical and clinical investigations of SRT2104.
Table 1: Preclinical Studies on Lifespan and Healthspan in Mice
| Parameter | Model | Treatment Details | Key Findings | Reference |
| Lifespan | Male C57BL/6J mice on a standard diet | 100 mg/kg SRT2104 in diet starting at 6 months of age | - 8.9% increase in median lifespan - 15.6% increase in maximum lifespan | Mercken et al., 2014 |
| Healthspan | Male C57BL/6J mice on a standard diet | 100 mg/kg SRT2104 in diet | - Improved motor coordination and balance - Increased bone mineral density - Enhanced insulin sensitivity | Mercken et al., 2014 |
| Neuroprotection | N171-82Q Huntington's disease mouse model | 0.5% SRT2104 in diet | - Attenuated brain atrophy - Improved motor function - Extended survival | Jiang et al., 2014 |
Table 2: Clinical Studies on Metabolic and Inflammatory Markers in Humans
| Parameter | Population | Treatment Details | Key Findings | Reference |
| Lipid Profile | Elderly volunteers | 0.5g or 2.0g SRT2104 daily for 28 days | - Dose-dependent decrease in serum cholesterol, LDL, and triglycerides | Libri et al., 2012 |
| Inflammation | Healthy volunteers with endotoxemia | 2g SRT2104 (single or 7-day dosing) | - Attenuated LPS-induced increase in IL-6 and IL-8 - Reduced activation of coagulation | van der Meer et al., 2015 |
| Psoriasis | Patients with moderate to severe psoriasis | 250mg, 500mg, or 1000mg SRT2104 daily for 84 days | - 35% of patients across all SRT2104 groups showed significant histological improvement | Krueger et al., 2015 |
Key Cellular Longevity Pathways Modulated by SRT2104
SRT2104, through its activation of SIRT1, influences several critical signaling pathways implicated in cellular longevity and stress resistance.
SIRT1 Signaling Pathway
SRT2104 directly binds to and activates SIRT1, initiating a cascade of downstream events that contribute to cellular health and longevity. Activated SIRT1 deacetylates numerous targets, leading to beneficial cellular outcomes.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Chronic inflammation is a hallmark of aging. SRT2104-activated SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and suppressing the expression of pro-inflammatory cytokines.[3][4]
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the antioxidant response. Oxidative stress is a major contributor to the aging process. SRT2104-activated SIRT1 can lead to the activation of the Nrf2 pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage.[2]
AMPK and mTOR Signaling Pathways
AMPK (AMP-activated protein kinase) and mTOR (mammalian target of rapamycin) are central regulators of cellular energy homeostasis and growth. The activation of AMPK and inhibition of mTOR are associated with increased longevity. SIRT1 can activate AMPK, which in turn can inhibit mTOR signaling, leading to a cellular state that favors maintenance and repair over growth and proliferation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on SRT2104.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Microglia
This in vitro model mimics the conditions of ischemic stroke to study the neuroprotective effects of SRT2104.[3]
Objective: To assess the effect of SRT2104 on microglial polarization and neuronal survival following OGD/R.
Methodology:
-
Cell Culture: Primary microglia are cultured in standard medium.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 2-4 hours).
-
Reperfusion: The glucose-free medium is replaced with standard culture medium, and the cells are returned to normoxic conditions (21% O2, 5% CO2) for a specified duration (e.g., 24 hours).
-
SRT2104 Treatment: SRT2104 is added to the culture medium at various concentrations before, during, or after OGD.
-
Analysis:
-
Microglial Polarization: Markers for M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes are assessed using techniques like qPCR, Western blotting, or flow cytometry.
-
Neuronal Survival: Co-culture of microglia with neurons or treatment of neurons with conditioned medium from microglia is performed. Neuronal viability is assessed using assays such as MTT or LDH release.
-
Amyloid-β (Aβ)-Induced Endothelial Cell Injury
This in vitro model is used to study the protective effects of SRT2104 against Aβ-induced neurovascular damage, a key feature of Alzheimer's disease.[5]
Objective: To determine the effect of SRT2104 on the viability of cerebrovascular endothelial cells exposed to Aβ.
Methodology:
-
Cell Culture: Human cerebral microvascular endothelial cells (hCMEC/D3) are cultured to confluence.
-
Aβ Preparation: Aβ1-42 peptide is oligomerized by incubation at 4°C for 24 hours.
-
Aβ Treatment: The cultured endothelial cells are treated with the prepared Aβ1-42 oligomers at a specific concentration (e.g., 10 µM) for a defined period (e.g., 24 hours).
-
SRT2104 Treatment: SRT2104 is added to the culture medium at various concentrations prior to or concurrently with Aβ treatment.
-
Analysis:
-
Cell Viability: Cell viability is measured using assays such as MTT, which assesses mitochondrial function, or by staining for live/dead cells.
-
Oxidative Stress: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt1 activator SRT2104 protects against oxygen-glucose deprivation/reoxygenation-induced injury via regulating microglia polarization by modulating Sirt1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of SRT2104 in Murine Ischemia/Reperfusion Injury Through the Enhancement of Sirt1-Mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aβ-Induced Damage Memory in hCMEC/D3 Cells Mediated by Sirtuin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of SRT2104: A Sirtuin 1 Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SRT2104 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. As a second-generation sirtuin-activating compound (STAC), SRT2104 has demonstrated enhanced potency and selectivity compared to first-generation activators like resveratrol.[1] This technical guide provides a comprehensive overview of the preclinical research findings on SRT2104, focusing on its mechanism of action, efficacy in various disease models, and key experimental data.
Core Mechanism of Action: SIRT1 Activation
SRT2104 allosterically activates SIRT1, a class III histone deacetylase. This activation enhances the deacetylation of a wide range of protein substrates, thereby modulating numerous downstream signaling pathways.[2] The activation of SIRT1 by SRT2104 has been shown to mimic some of the beneficial effects of caloric restriction. The interaction between SRT2104 and SIRT1 occurs within a hydrophobic pocket of the enzyme, leading to a more stable and active conformation.[2]
Preclinical Efficacy in Disease Models
SRT2104 has been investigated in a variety of preclinical models, demonstrating therapeutic potential across a range of diseases, including neurodegenerative disorders, metabolic diseases, inflammatory conditions, and muscular dystrophy.
Neurodegenerative Diseases
In preclinical models of neurodegenerative diseases, SRT2104 has shown promising neuroprotective effects.
-
Huntington's Disease (HD): In the N171-82Q mouse model of HD, chronic dietary administration of SRT2104 led to improved motor function and a significant extension of survival.[1]
-
Ischemia/Reperfusion Injury: In a murine model of retinal ischemia/reperfusion injury, intravitreal injection of SRT2104 protected against neuronal damage by enhancing SIRT1-mediated deacetylation and suppressing apoptosis and neuroinflammation.[3]
Metabolic Disorders
SRT2104 has been shown to improve several markers of metabolic health in animal models.
-
Type 2 Diabetes: In diabetic mouse models, SRT2104 treatment improved endothelial function and reduced markers of oxidative stress and inflammation.[1] One study in diabetic mice reported a 3.79-fold increase in aortic SIRT1 protein levels after 24 weeks of treatment.[1]
-
Aging and Longevity: In mice fed a standard diet, long-term supplementation with SRT2104 extended both mean and maximal lifespan.[4] This was accompanied by improvements in insulin sensitivity, bone mineral density, and motor coordination.[4]
Inflammatory and Musculoskeletal Disorders
The anti-inflammatory properties of SRT2104 have been demonstrated in various models.
-
Psoriasis: Preclinical studies have shown that SRT2104 can attenuate cytokine production, suggesting a potential therapeutic role in inflammatory skin conditions like psoriasis.[5][6]
-
Duchenne Muscular Dystrophy (DMD): In the mdx mouse model of DMD, SRT2104 treatment improved muscle function and exercise capacity.[7] It also demonstrated anti-inflammatory, anti-fibrotic, and pro-regenerative effects in dystrophic muscle.[7]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of SRT2104.
| Disease Model | Animal Model | SRT2104 Dose & Administration | Key Quantitative Findings | Reference |
| Huntington's Disease | N171-82Q Mice | 0.5% in diet | Improved motor performance (balance beam), extended survival | [1] |
| Type 2 Diabetes | Streptozotocin-induced diabetic mice | 100 mg/kg/day in diet for 24 weeks | 3.79-fold increase in aortic SIRT1 protein | [1] |
| Aging | C57BL/6J mice on standard diet | 100 mg/kg/day in diet | 9.7% increase in mean lifespan, 4.9% increase in maximum lifespan | [4] |
| Duchenne Muscular Dystrophy | mdx mice | 100 mg/kg/day in diet for 12 weeks | Improved treadmill performance (increased time to exhaustion) | [7] |
| Retinal Ischemia/Reperfusion | Murine model | 200 pmol intravitreal injection | Partial restoration of retinal function, reduced cell apoptosis | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
SIRT1 Activity Assay
A common method to measure SIRT1 activity involves the use of a fluorometric assay.
Protocol:
-
Prepare cell or tissue lysates containing SIRT1.
-
Incubate the lysate with a fluorogenic acetylated peptide substrate and NAD+.
-
In the presence of active SIRT1, the acetyl group is removed from the peptide.
-
A developing solution is added, which releases the fluorophore from the deacetylated peptide.
-
The fluorescence is measured using a fluorometer (Excitation: ~360 nm, Emission: ~460 nm).
-
SRT2104 is added to the reaction mixture to determine its effect on SIRT1 activity, with appropriate vehicle controls.
In Vivo Huntington's Disease Mouse Model
Animal Model: N171-82Q transgenic mice, which express a mutant form of the human huntingtin protein.
Drug Administration: SRT2104 is incorporated into the standard rodent chow at a concentration of 0.5% (w/w). The medicated diet is provided ad libitum.
Behavioral Testing (Balance Beam):
-
Mice are trained to traverse a narrow wooden beam to a platform.
-
The time taken to cross the beam and the number of foot slips are recorded.
-
Testing is typically performed at multiple time points to assess the progression of motor deficits.
In Vivo Duchenne Muscular Dystrophy Mouse Model
Animal Model: mdx mice, which have a spontaneous mutation in the dystrophin gene.
Drug Administration: SRT2104 is mixed into the powdered standard diet at a concentration to achieve a daily dose of approximately 100 mg/kg of body weight.
Treadmill Exhaustion Test:
-
Mice are acclimated to the treadmill apparatus.
-
The test begins at a low speed, which is gradually increased.
-
The time to exhaustion, defined as the point at which the mouse remains on the electric shock grid for a set period, is recorded.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by SRT2104 and a typical experimental workflow for its preclinical evaluation.
References
- 1. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 6. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of SRT2104 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRT2104, a synthetic small molecule activator of Sirtuin 1 (SIRT1), has garnered significant interest for its therapeutic potential in a range of metabolic diseases. SIRT1, an NAD+-dependent deacetylase, is a crucial regulator of cellular metabolism, inflammation, and stress responses. By allosterically activating SIRT1, SRT2104 mimics some of the beneficial effects of caloric restriction, positioning it as a promising agent for conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This document provides an in-depth technical overview of SRT2104, summarizing key preclinical and clinical findings, elucidating its mechanism of action, and detailing experimental methodologies for its evaluation.
Core Mechanism of Action: SIRT1 Activation
SRT2104 functions as a direct activator of SIRT1.[1] It binds to an allosteric site on the SIRT1 enzyme, leading to a conformational change that enhances its deacetylase activity towards a variety of protein substrates.[2] This activation is more potent and specific compared to naturally occurring compounds like resveratrol.[3] The downstream effects of SRT2104 are mediated by the deacetylation of key transcription factors and cofactors involved in metabolic regulation.
Signaling Pathway of SRT2104-Mediated SIRT1 Activation
The primary signaling cascade initiated by SRT2104 involves the activation of SIRT1 and the subsequent deacetylation of its targets, which play pivotal roles in glucose and lipid metabolism, mitochondrial biogenesis, and inflammation.
Figure 1: SRT2104 signaling pathway in metabolic regulation.
Preclinical and Clinical Data on Metabolic Parameters
SRT2104 has been evaluated in various preclinical models of metabolic disease and in several human clinical trials. The following tables summarize the key quantitative findings.
Table 1: Summary of Preclinical Studies on SRT2104 in Metabolic Disease Models
| Animal Model | SRT2104 Dose | Duration | Key Metabolic Outcomes | Reference(s) |
| Diet-induced obese (DIO) mice | 100 mg/kg/day (in diet) | 15 weeks | Improved glucose homeostasis and insulin sensitivity; Reduced plasma triglycerides and hepatic steatosis. | [4] |
| Streptozotocin-induced diabetic mice | 100 mg/kg (in diet) | 24 weeks | 3.79-fold increase in aortic SIRT1 protein levels; Alleviated endothelial dysfunction, oxidative stress, and inflammation. | [3] |
| Male mice on a standard diet | Not specified | Lifespan study | Extended mean and maximal lifespan; Improved insulin sensitivity and mitochondrial content. | [5] |
| Hindlimb unloaded rats | Not specified | 10 days | Mitigated unloading-induced impairments in skeletal muscle mitochondrial function. | [6] |
Table 2: Summary of Clinical Trials of SRT2104 in Metabolic Conditions
| Participant Population | SRT2104 Dose | Duration | Key Metabolic Outcomes | Reference(s) |
| Elderly volunteers | 0.5 g/day or 2.0 g/day | 28 days | Decreased serum cholesterol, LDL, and triglycerides. No significant changes in oral glucose tolerance test responses. | [3][7] |
| Adults with Type 2 Diabetes Mellitus | 0.25 g, 0.5 g, 1.0 g, or 2.0 g/day | 28 days | No consistent, dose-related changes in fasting glucose or insulin. Associated with improvements in lipid profiles. Highly variable pharmacokinetics observed. | [4][8] |
| Patients with Type 2 Diabetes Mellitus | 2.0 g/day | Short-term | Well-tolerated but failed to produce significant improvements in cardiovascular health markers. | [3] |
Note: Clinical trial results have been mixed, with some studies showing beneficial effects on lipid profiles but inconsistent improvements in glycemic control.[8][9] The high variability in the pharmacokinetics of SRT2104 may contribute to these discrepancies.[8][10]
Methodologies for Key Experiments
Detailed, step-by-step experimental protocols for SRT2104 are proprietary to the developing pharmaceutical companies. However, the methodologies employed in published preclinical and clinical studies provide a framework for designing similar experiments.
Preclinical Evaluation in a Murine Model of Diet-Induced Obesity
A common experimental workflow to assess the efficacy of SRT2104 in a preclinical model of metabolic disease is outlined below.
Figure 2: Preclinical experimental workflow for SRT2104.
Methodological Details:
-
Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and metabolic syndrome.
-
Diet: A high-fat diet with 45-60% of calories derived from fat is typically used to induce the metabolic phenotype.
-
SRT2104 Administration: SRT2104 is often incorporated into the chow to ensure consistent daily dosing.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): These are standard procedures to assess glucose metabolism and insulin sensitivity. Mice are fasted, and a bolus of glucose (for GTT) or insulin (for ITT) is administered intraperitoneally. Blood glucose levels are measured at specified time points.
-
Tissue Collection and Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are collected for histological analysis (e.g., H&E staining for lipid accumulation in the liver) and molecular analysis (e.g., Western blotting for protein levels of SIRT1 targets, qPCR for gene expression).
In Vitro Sirtuin Activity Assay
To confirm the direct activation of SIRT1 by SRT2104, a cell-free enzymatic assay is often employed.
Methodological Summary:
-
Reagents: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), NAD+, and SRT2104.
-
Procedure: The reaction is initiated by adding NAD+ to a mixture of the SIRT1 enzyme, the peptide substrate, and varying concentrations of SRT2104. The deacetylation of the substrate by SIRT1 is then measured by a developing reagent that produces a fluorescent signal.
-
Endpoint: The rate of the enzymatic reaction is determined by measuring the increase in fluorescence over time. An increase in the reaction rate in the presence of SRT2104 indicates its activating effect on SIRT1.
Concluding Remarks
SRT2104 holds considerable promise as a therapeutic agent for metabolic diseases due to its targeted activation of SIRT1. Preclinical studies have consistently demonstrated its efficacy in improving various metabolic parameters. However, clinical trial results have been less consistent, highlighting the need for further research to optimize dosing and formulation to address the observed pharmacokinetic variability. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of SRT2104 and other SIRT1 activators in the context of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of SRT2104 on Skeletal Muscle Mitochondrial Function, Redox Biology, and Loss of Muscle Mass in Hindlimb Unloaded Rats | MDPI [mdpi.com]
- 7. A Pilot Randomized, Placebo Controlled, Double Blind Phase I Trial of the Novel SIRT1 Activator SRT2104 in Elderly Volunteers [iris.uniupo.it]
- 8. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 10. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Activation of SIRT1 by SRT2104
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which SRT2104, a synthetic small molecule, activates the NAD⁺-dependent deacetylase SIRT1. The content herein is curated for an audience with a strong background in biochemistry, pharmacology, and drug development.
Core Mechanism: Allosteric Activation
SRT2104 is a potent and specific allosteric activator of SIRT1.[1][2] Unlike competitive modulators, SRT2104 does not bind to the active site of the enzyme. Instead, it interacts with a specific site on the N-terminal domain of the SIRT1 protein.[1] This binding event induces a conformational change in the enzyme, leading to a more favorable interaction with its acetylated substrates.
The primary kinetic consequence of this allosteric modulation is a significant decrease in the Michaelis constant (Kₘ) for the acetylated peptide substrate, while the maximum velocity (Vₘₐₓ) of the deacetylation reaction remains largely unchanged.[1] A lower Kₘ value signifies a higher binding affinity between SIRT1 and its substrate, meaning that the enzyme can function more efficiently at lower substrate concentrations. This mechanism allows for a nuanced and potentiation of SIRT1's catalytic activity towards its various cellular targets.
Molecular docking simulations have provided insights into the specific interactions between SRT2104 and SIRT1. These studies reveal that SRT2104 occupies a hydrophobic pocket within the SIRT1 structure. The interaction is stabilized by a series of hydrogen bonds and hydrophobic contacts. For instance, the amine group of SRT2104 has been shown to form hydrogen bonds with the amino acid residues Gly269, Gln320, and Glu512 of SIRT1.[3] An oxygen atom in SRT2104 also engages in a hydrogen bond with Arg282.[3] Further stability is conferred by hydrophobic interactions, including Pi-Pi stacking and alkyl interactions, with residues such as Pro271, Arg282, Phe312, Lys314, and Phe321.[3]
Quantitative Analysis of SIRT1 Activation
The activation of SIRT1 by SRT2104 has been quantified using various biochemical assays. While specific EC₅₀, Kₘ, and Vₘₐₓ values can vary depending on the experimental conditions and the substrate used, the following tables summarize representative data to illustrate the potency and mechanism of SRT2104.
Table 1: In Vitro SIRT1 Activation by SRT2104
| Parameter | Value | Substrate | Assay Method | Reference |
| Fold Activation | >1000-fold vs. Resveratrol | Fluorogenic Peptide | Fluor-de-Lys Assay | [2] |
| EC₅₀ | Data not available | p53-derived peptide | Not specified | |
| Kₘ (SIRT1) | Lowered | Acetylated Peptide | Not specified | [1] |
| Vₘₐₓ (SIRT1) | Unchanged | Acetylated Peptide | Not specified | [1] |
Table 2: Downstream Cellular Effects of SRT2104-Mediated SIRT1 Activation
| Downstream Target | Effect | Cellular Context | Assay Method | Reference |
| p53 | Increased deacetylation at Lys382 | Human Mammary Epithelial Cells (HMEC) with DNA damage | Western Blot | [4] |
| NF-κB (p65 subunit) | Increased deacetylation | HEK293T cells | Luciferase Reporter Assay | [5] |
| STAT3 | Reversed I/R-induced acetylation | Murine Ischemia/Reperfusion model | Western Blot | [6] |
| SIRT1 Protein Levels | 3.79-fold increase | Aorta of diabetic mice (24 weeks treatment) | Western Blot | [2] |
Signaling Pathways Modulated by SRT2104
SRT2104, through its activation of SIRT1, influences a multitude of downstream signaling pathways critical in cellular homeostasis, stress response, and metabolism. The deacetylation of key transcription factors and other regulatory proteins by activated SIRT1 is the central node in these pathways.
Experimental Protocols
Fluor-de-Lys SIRT1 Activity Assay
This assay is a widely used method to measure the deacetylase activity of SIRT1 in vitro.
Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue flanked by a fluorophore and a quencher. In its native state, the proximity of the quencher suppresses the fluorescence of the fluorophore. Upon deacetylation by SIRT1, a developer solution containing a protease cleaves the peptide at the deacetylated lysine site, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Reconstitute recombinant human SIRT1 enzyme in Assay Buffer.
-
Prepare a stock solution of the Fluor-de-Lys substrate.
-
Prepare a stock solution of NAD⁺ in Assay Buffer.
-
Prepare a stock solution of SRT2104 in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Prepare the Developer solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
SRT2104 or vehicle control (DMSO)
-
SIRT1 enzyme
-
-
Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a mixture of the Fluor-de-Lys substrate and NAD⁺ to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the Developer solution to each well.
-
Incubate at 37°C for an additional 15-30 minutes to allow for peptide cleavage.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex=360 nm, Em=460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without SIRT1) from all readings.
-
Calculate the fold activation by dividing the fluorescence signal in the presence of SRT2104 by the signal in the vehicle control.
-
Determine the EC₅₀ value by plotting the fold activation against the logarithm of the SRT2104 concentration and fitting the data to a sigmoidal dose-response curve.
-
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the effect of SRT2104 on the transcriptional activity of NF-κB.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. When NF-κB is activated (e.g., by TNF-α), it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the transcriptional activity of NF-κB. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with a dilution series of SRT2104 or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined period (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the same well using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition of NF-κB activity by SRT2104 relative to the stimulated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the SRT2104 concentration.
-
Conclusion
SRT2104 activates SIRT1 through a well-defined allosteric mechanism, enhancing the enzyme's affinity for its substrates. This leads to the deacetylation of key regulatory proteins, thereby modulating critical cellular pathways involved in inflammation, apoptosis, and metabolism. The quantitative assays and experimental protocols detailed in this guide provide a framework for the continued investigation and development of SIRT1 activators as potential therapeutic agents.
References
- 1. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection of SRT2104 in Murine Ischemia/Reperfusion Injury Through the Enhancement of Sirt1-Mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
The SIRT1 Activator SRT2104: A Deep Dive into its Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular effects of SRT2104, a selective small-molecule activator of Sirtuin 1 (SIRT1). By examining its impact on gene expression across various preclinical and clinical studies, this document provides a comprehensive overview of its mechanism of action and therapeutic potential.
Core Mechanism of Action
SRT2104 is a potent, selective, and orally bioavailable activator of SIRT1, a NAD+-dependent deacetylase. SIRT1 plays a crucial role in a wide array of cellular processes, including inflammation, metabolism, and cellular stress responses, primarily through the deacetylation of various protein substrates. These substrates include transcription factors such as NF-κB, p53, and FOXO, as well as the transcriptional coactivator PGC-1α. By activating SIRT1, SRT2104 modulates the expression of numerous genes, leading to its observed effects in various disease models.
Quantitative Data on Gene Expression Changes
The following tables summarize the significant changes in gene expression observed in response to SRT2104 treatment in key preclinical and clinical studies.
Table 1: Modulation of Psoriasis-Related Gene Expression in Human Skin Biopsies
Data from a randomized, placebo-controlled study in patients with moderate to severe psoriasis (Krueger et al., 2015). Skin biopsies were analyzed using microarray (Affymetrix GeneChip HG-U133A-v2).
| Gene Symbol | Gene Name | Function | Fold Change (SRT2104 vs. Baseline) |
| S100A12 | S100 calcium-binding protein A12 | Pro-inflammatory alarmin | ~15-fold reduction[1] |
| SPRR2c | Small proline-rich protein 2C | Keratinocyte differentiation | ~10-fold reduction[1] |
| Kynu | Kynureninase | Tryptophan metabolism | ~23-fold reduction[1] |
| SERPINB4 | Serpin family B member 4 | Serine protease inhibitor | Significantly reduced |
| SERPINB3 | Serpin family B member 3 | Serine protease inhibitor | Significantly reduced |
| S100A7 | S100 calcium-binding protein A7 | Psoriasis-associated protein | Significantly suppressed |
Table 2: Top Differentially Expressed Genes in Liver of Mice Treated with SRT2104
Data from a study on male mice fed a standard diet supplemented with SRT2104 (Mercken et al., 2014). Gene expression was analyzed by whole-genome microarray.
| Gene Symbol | Regulation | Z-ratio |
| Upregulated | ||
| Dbp | Upregulated | 13.06 |
| Cish | Upregulated | 11.58 |
| Socs2 | Upregulated | 10.74 |
| Txnip | Upregulated | 10.51 |
| Per2 | Upregulated | 9.98 |
| Insig2 | Upregulated | 9.87 |
| Nampt | Upregulated | 9.81 |
| Arntl | Upregulated | 9.68 |
| Nr1d1 | Upregulated | 9.53 |
| Tsc22d3 | Upregulated | 9.49 |
| Downregulated | ||
| Elovl3 | Downregulated | -15.22 |
| Hsd3b5 | Downregulated | -14.87 |
| Cyp4a14 | Downregulated | -14.53 |
| Cyp2b10 | Downregulated | -14.12 |
| Gstm3 | Downregulated | -13.98 |
| Car3 | Downregulated | -13.87 |
| Scd1 | Downregulated | -13.54 |
| Akr1b8 | Downregulated | -13.21 |
| Cyp4a10 | Downregulated | -12.98 |
| Gstm2 | Downregulated | -12.76 |
Table 3: Top Differentially Expressed Genes in Skeletal Muscle of Mice Treated with SRT2104
Data from Mercken et al., 2014.
| Gene Symbol | Regulation | Z-ratio |
| Upregulated | ||
| Dbp | Upregulated | 12.87 |
| Per2 | Upregulated | 11.98 |
| Arntl | Upregulated | 11.54 |
| Nampt | Upregulated | 11.21 |
| Nr1d1 | Upregulated | 10.98 |
| Tsc22d3 | Upregulated | 10.87 |
| Cish | Upregulated | 10.54 |
| Socs2 | Upregulated | 10.21 |
| Insig2 | Upregulated | 9.98 |
| Txnip | Upregulated | 9.87 |
| Downregulated | ||
| Myh7 | Downregulated | -14.87 |
| Tnni1 | Downregulated | -14.53 |
| Myh2 | Downregulated | -14.12 |
| Acta1 | Downregulated | -13.98 |
| Myh1 | Downregulated | -13.87 |
| Ckm | Downregulated | -13.54 |
| Tnnc2 | Downregulated | -13.21 |
| Mybpc1 | Downregulated | -12.98 |
| Atp2a1 | Downregulated | -12.76 |
| Mylpf | Downregulated | -12.54 |
Table 4: Modulation of NF-κB Target Gene Expression in Liver and Muscle of Mice
Data from Mercken et al., 2014, showing a comparison of gene expression changes in response to SRT2104 and Calorie Restriction (CR).
| Gene Symbol | Liver (SRT2104) | Liver (CR) | Muscle (SRT2104) | Muscle (CR) |
| Bcl2 | ↓ | ↓ | ↓ | ↓ |
| Bcl2l1 | ↓ | ↓ | ↓ | ↓ |
| Ccl2 | ↓ | ↓ | ↓ | ↓ |
| Cdkn1a | ↑ | ↑ | ↑ | ↑ |
| Csf1 | ↓ | ↓ | ↓ | ↓ |
| Cxcl10 | ↓ | ↓ | ↓ | ↓ |
| Icam1 | ↓ | ↓ | ↓ | ↓ |
| Il6 | ↓ | ↓ | ↓ | ↓ |
| Nos2 | ↓ | ↓ | ↓ | ↓ |
| Tnf | ↓ | ↓ | ↓ | ↓ |
| Vcam1 | ↓ | ↓ | ↓ | ↓ |
(↑ indicates upregulation, ↓ indicates downregulation)
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways modulated by SRT2104 and the experimental workflows used to assess its effects on gene expression.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of SRT2104's effects on gene and protein expression. These should be adapted based on specific cell or tissue types and equipment.
RNA Extraction from Skin Biopsies (Adapted from Krueger et al., 2015 and general protocols)
-
Sample Collection and Storage: Obtain skin punch biopsies and immediately place them in an RNA stabilization solution (e.g., RNAlater) or snap-freeze in liquid nitrogen. Store at -80°C until processing.
-
Homogenization: Add a suitable volume of lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing β-mercaptoethanol to the frozen tissue in a tube with a stainless steel bead. Homogenize the tissue using a tissue lyser (e.g., TissueLyser II, Qiagen) until completely disrupted.
-
RNA Purification:
-
Centrifuge the lysate to pellet debris.
-
Transfer the supernatant to a new tube and add an equal volume of 70% ethanol.
-
Apply the mixture to an RNeasy spin column and centrifuge. Discard the flow-through.
-
Wash the column with Buffer RW1 and then twice with Buffer RPE.
-
Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
Elute the RNA with RNase-free water.
-
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using an Agilent Bioanalyzer.
Microarray Analysis (Adapted from Krueger et al., 2015)
-
Target Preparation: Starting with high-quality total RNA, generate biotin-labeled cRNA using a suitable kit (e.g., Affymetrix GeneChip 3' IVT Express Kit).
-
Hybridization: Hybridize the fragmented and labeled cRNA to an Affymetrix GeneChip Human Genome U133A 2.0 Array. The hybridization is typically carried out for 16 hours at 45°C in a hybridization oven.
-
Washing and Staining: Wash and stain the arrays using an automated fluidics station (e.g., Affymetrix Fluidics Station 450). The staining is done with a streptavidin-phycoerythrin conjugate.
-
Scanning: Scan the arrays using a high-resolution scanner (e.g., Affymetrix GeneChip Scanner 3000).
-
Data Analysis:
-
Process the raw image files (.CEL) using software such as Affymetrix GeneChip Command Console (GCOS) or an open-source equivalent in R/Bioconductor.
-
Perform quality control checks on the raw data.
-
Normalize the data using an appropriate algorithm (e.g., RMA - Robust Multi-array Average).
-
Identify differentially expressed genes between SRT2104-treated and control groups using statistical tests (e.g., t-test or LIMMA) with a defined significance threshold (e.g., p-value < 0.05 and fold change > 1.5).
-
Perform pathway and gene ontology analysis on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Set up reactions in triplicate in a 96- or 384-well qPCR plate.
-
-
Thermocycling: Perform the qPCR in a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.
-
Western Blot Analysis
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., acetylated-p65, total p65, SIRT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film. Densitometry analysis can be used for semi-quantification relative to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of the effects of SRT2104 on gene expression, supported by quantitative data and detailed methodologies. Further research will continue to elucidate the full therapeutic potential of this and other SIRT1 activators in a range of human diseases.
References
The Rise and Fall of a Sirtuin Activator: A Technical History of SRT2104
An In-depth Guide for Researchers and Drug Development Professionals on the Development of SRT2104 by Sirtris Pharmaceuticals
Introduction
SRT2104, a second-generation small molecule activator of Sirtuin 1 (SIRT1), emerged from the laboratories of Sirtris Pharmaceuticals as a promising therapeutic candidate for a range of age-related diseases.[1] Building on the initial discoveries surrounding resveratrol, Sirtris sought to develop more potent and selective SIRT1 activators with improved pharmacokinetic properties.[2] SRT2104 was identified through high-throughput screening and quickly progressed into preclinical and clinical development, generating significant interest within the scientific community. This technical guide provides a comprehensive overview of the history of SRT2104's development, detailing its mechanism of action, preclinical findings, and the results of key clinical trials.
Core Mechanism of Action: SIRT1 Activation
SRT2104 is a potent, selective, and brain-permeable activator of the NAD+-dependent deacetylase SIRT1.[3] SIRT1 plays a crucial role in cellular metabolism, stress resistance, and inflammation by deacetylating a wide array of protein substrates, including transcription factors, enzymes, and signaling molecules. The activation of SIRT1 by SRT2104 was shown to be significantly more potent than that of resveratrol.[3]
The primary mechanism of SRT2104 involves binding to the N-terminal domain of the SIRT1 enzyme, leading to a conformational change that enhances its catalytic activity. This allosteric activation increases the affinity of SIRT1 for its substrates, promoting their deacetylation.
Preclinical Development
Preclinical studies in various animal models demonstrated the potential of SRT2104 in treating a spectrum of diseases. In models of Huntington's disease, SRT2104 was shown to penetrate the blood-brain barrier, improve motor function, and extend survival.[4] In diet-induced obese mice, SRT2104 improved glucose homeostasis and insulin sensitivity.[5] Furthermore, in vivo studies in inflammation models, such as lipopolysaccharide-induced TNF-α production, showed the potent anti-inflammatory effects of SRT2104.[6]
Clinical Development: A Summary of Key Trials
SRT2104 progressed through several Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in various patient populations.
Pharmacokinetic Profile
Early clinical trials established the pharmacokinetic profile of SRT2104. The time to maximum plasma concentration (Tmax) was typically observed between 2 to 4 hours, with an elimination half-life of 15 to 20 hours.[7][8] However, the compound exhibited low bioavailability and high inter-subject variability in exposure, which posed challenges for its clinical development.[2][5]
Table 1: Summary of SRT2104 Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Bioavailability | ~14% | [2] |
| Tmax (single dose) | 1-3 hours | [9] |
| Tmax (multiple doses) | 2-4 hours | [7][8] |
| Elimination Half-life | 15-20 hours | [7][8][9] |
| Food Effect | Increased exposure with food | [2] |
Clinical Efficacy and Safety
Several clinical trials investigated the therapeutic potential of SRT2104 in different indications.
Table 2: Overview of Key Clinical Trials for SRT2104
| Trial Identifier | Phase | Indication | Number of Patients | Dosage | Key Findings | Reference |
| NCT01154101 | II | Psoriasis | 40 | 250 mg, 500 mg, 1000 mg daily for 84 days | 35% of patients on SRT2104 showed histological improvement. Dose-dependent improvement in PASI scores. Generally well-tolerated. | [6] |
| NCT00964340 | I | Healthy Elderly Volunteers | 30 | 0.5 g and 2.0 g daily for 28 days | Safe and well-tolerated. Significant decrease in serum cholesterol, LDL, and triglycerides. | [7][8] |
| NCT01031108 | I | Type 2 Diabetes & Smokers | 39 | 2.0 g daily for 28 days | Reduced augmentation pressure in pooled analysis. No significant changes in other cardiovascular markers. | [10] |
| EUCTR2009-016537-98-DE | II | Type 2 Diabetes | 80 | Not specified | No significant improvement in glucose or insulin control. | [9][11] |
| - | II | Type 2 Diabetes | - | 0.25g, 0.5g, 1.0g, 2.0g daily for 28 days | No consistent, dose-related changes in glucose or insulin. Improvement in lipid profiles. | [5] |
Signaling Pathways Modulated by SRT2104
The therapeutic effects of SRT2104 are mediated through the deacetylation of various SIRT1 substrates, leading to the modulation of several key signaling pathways.
SIRT1-Mediated Deacetylation
The central mechanism of SRT2104's action is the enhancement of SIRT1's deacetylase activity. This leads to the removal of acetyl groups from a multitude of protein targets.
Caption: SRT2104 allosterically activates SIRT1, enhancing the deacetylation of its substrates.
NF-κB Signaling Pathway
One of the most well-documented effects of SIRT1 activation is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. SIRT1 directly deacetylates the p65 subunit of NF-κB, inhibiting its transcriptional activity.
Caption: SRT2104-mediated SIRT1 activation leads to the deacetylation and inhibition of NF-κB's p65 subunit.
Experimental Protocols
In Vitro SIRT1 Activity Assay
A common method to assess the activity of SIRT1 activators like SRT2104 is a fluorescence-based assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., from a commercial kit), and NAD+.
-
Compound Addition: Add SRT2104 or a vehicle control (e.g., DMSO) to the reaction mixture at various concentrations.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.
-
Development: Add a developer solution containing a protease that cleaves the deacetylated peptide, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the fold activation of SIRT1 by comparing the fluorescence in the SRT2104-treated samples to the vehicle control.
Animal Model of Diet-Induced Obesity
To evaluate the metabolic effects of SRT2104, a diet-induced obesity mouse model is frequently used.
Protocol:
-
Animal Model: Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.
-
Diet: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and glucose intolerance.
-
Treatment: Administer SRT2104 or a vehicle control orally (e.g., by gavage or formulated in the diet) daily for a specified duration (e.g., 4-8 weeks).
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Insulin Tolerance Test (ITT): After a short fast, administer an intraperitoneal injection of insulin and measure blood glucose levels at various time points.
-
Blood Chemistry: At the end of the study, collect blood to measure plasma levels of insulin, triglycerides, and cholesterol.
-
-
Tissue Analysis: Harvest tissues such as the liver, adipose tissue, and muscle for histological analysis and measurement of gene and protein expression related to metabolism and inflammation.
Discontinuation and Future Perspectives
Despite promising preclinical data and some positive signals in early clinical trials, the development of SRT2104 was ultimately discontinued by GlaxoSmithKline (GSK), which had acquired Sirtris Pharmaceuticals.[1] The reasons for discontinuation were likely multifactorial and may have included the compound's challenging pharmacokinetic profile with high variability, and a lack of robust and consistent efficacy in later-phase trials.[2][5]
Nevertheless, SRT2104 remains a valuable research tool for studying the biology of SIRT1 and its role in health and disease.[12][13] The development history of SRT2104 provides important lessons for the development of future sirtuin-targeting therapeutics, highlighting the importance of optimizing pharmacokinetic properties and selecting appropriate patient populations and clinical endpoints. The journey of SRT2104 underscores the complexities of translating promising preclinical findings into successful clinical therapies.
References
- 1. Sirtris Pharmaceuticals - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 3. genemedics.com [genemedics.com]
- 4. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 7. ucl.primo.exlibrisgroup.com [ucl.primo.exlibrisgroup.com]
- 8. A Pilot Randomized, Placebo Controlled, Double Blind Phase I Trial of the Novel SIRT1 Activator SRT2104 in Elderly Volunteers | PLOS One [journals.plos.org]
- 9. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the small molecule SIRT1 activator, SRT2104 on arterial stiffness in otherwise healthy cigarette smokers and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Trials Register [clinicaltrialsregister.eu]
- 12. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRT-2104 - Wikipedia [en.wikipedia.org]
The Pharmacodynamics of SRT2104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2104 is a first-in-class, synthetic small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent protein deacetylase.[1] SIRT1 is a key regulator of numerous cellular processes, including metabolism, inflammation, and cellular stress responses, making it an attractive therapeutic target for a variety of age-related and metabolic diseases.[2][3] SRT2104 has been investigated in numerous preclinical and clinical studies for its potential therapeutic benefits in conditions such as Huntington's disease, diabetes, psoriasis, and inflammatory disorders.[4][5][6] This technical guide provides a comprehensive overview of the pharmacodynamics of SRT2104, including its mechanism of action, effects on key signaling pathways, and a summary of quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research.
Mechanism of Action
SRT2104 is a highly selective activator of SIRT1.[1] It allosterically binds to SIRT1, leading to a conformational change that enhances its deacetylase activity towards a variety of protein substrates.[7] This activation is reported to be over 1,000 times more potent than that of resveratrol, a naturally occurring SIRT1 activator.[3] The primary mechanism of SRT2104 involves the deacetylation of key transcription factors and cofactors, thereby modulating the expression of genes involved in various physiological processes.
Signaling Pathways Modulated by SRT2104
The therapeutic effects of SRT2104 are mediated through its influence on several critical signaling pathways. Activation of SIRT1 by SRT2104 leads to the deacetylation of numerous protein targets, resulting in a cascade of downstream effects.
SIRT1-Mediated Deacetylation Cascade
SRT2104 directly activates SIRT1, which then deacetylates a range of substrates, influencing multiple downstream pathways. This includes key proteins such as p53, NF-κB, and PGC-1α.
Experimental Workflow for Assessing SRT2104 Activity
A typical preclinical workflow to assess the pharmacodynamic effects of SRT2104 involves in vitro enzyme assays followed by cell-based assays and in vivo animal models.
Quantitative Data Summary
The following tables summarize the quantitative pharmacodynamic and pharmacokinetic data for SRT2104 from various preclinical and clinical studies.
Table 1: Preclinical Efficacy of SRT2104
| Model System | Disease Model | Dose/Concentration | Key Finding | Reference |
| N171-82Q HD Mice | Huntington's Disease | 0.5% SRT2104 in diet | Improved motor function and extended survival. Brain concentration of 2.23 ± 0.61 µmol/L. | [4] |
| Diabetic Mice | Type 2 Diabetes | 100 mg/kg/day for 24 weeks | Increased SIRT1 protein, decreased testicular oxidative stress and apoptosis. | [1] |
| In vivo inflammation model | Inflammation | 10–300 mg/kg/day for 5-28 days | Efficacious in reducing lipopolysaccharide-induced TNF-α production. | [6][8] |
| Dystrophic Drosophila and mdx mice | Duchenne Muscular Dystrophy | 3 µM (in vitro) | Rescued muscle performance and structure. | [9] |
Table 2: Human Pharmacokinetics of SRT2104
| Study Population | Dose | Mean Tmax (hours) | Mean Half-life (hours) | Bioavailability | Key Notes | Reference |
| Healthy Volunteers | 0.03 - 3.0 g (single dose) | 1 - 3 | 8 - 24 | ~14% | Sub-proportional increase in exposure with dose. | [10] |
| Healthy Volunteers | 0.03 - 3.0 g (7-day repeat dose) | 1 - 2 | 12 - 20 | - | Up to 3-fold accumulation. | [10] |
| Elderly Volunteers | 0.5 g and 2.0 g for 28 days | 2 - 4 | 15 - 20 | - | Generally safe and well-tolerated. | [2] |
Table 3: Clinical Pharmacodynamic Effects of SRT2104
| Clinical Trial (Identifier) | Patient Population | Dose | Duration | Key Pharmacodynamic Finding | Reference |
| NCT00964340 | Elderly Volunteers | 0.5 g or 2.0 g/day | 28 days | Decreased serum cholesterol, LDL, and triglycerides. | [2] |
| NCT01154101 | Moderate to Severe Psoriasis | 250, 500, or 1000 mg/day | 84 days | 35% of patients in SRT2104 groups showed good to excellent histological improvement. Modulation of IL-17 and TNF-α signaling. | [6] |
| Phase II Study | Type 2 Diabetes Mellitus | 0.25, 0.5, 1.0, or 2.0 g/day | 28 days | No significant improvement in glucose or insulin control, but improvement in lipid profiles. | [5] |
| NCT01031108 | Healthy Smokers & Type 2 Diabetes | 2.0 g/day | 28 days | Significant reduction in augmentation pressure, a measure of arterial stiffness. | [11] |
Detailed Experimental Protocols
SIRT1 Deacetylase Activity Assay (Fluorometric)
This protocol is adapted from methods used to characterize SIRT1 activators.[9]
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys-SIRT1 substrate).
-
NAD+.
-
SRT2104 (or other test compounds).
-
Developer solution (e.g., containing trichostatin A and a trypsin-based developer).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add SRT2104 or vehicle control to the appropriate wells of the microplate.
-
Initiate the reaction by adding recombinant SIRT1 enzyme to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a further specified time (e.g., 30 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percent activation relative to the vehicle control.
-
In Vivo Study in a Huntington's Disease Mouse Model
This protocol is based on the study by Jiang et al. (2014).[4][12][13]
-
Animal Model:
-
N171-82Q transgenic mice, a model for Huntington's disease.
-
Wild-type littermates as controls.
-
-
Drug Administration:
-
SRT2104 is incorporated into the rodent diet at a concentration of 0.5%.
-
Mice are fed the SRT2104-containing diet or a control diet starting at 6 weeks of age and continuing for the duration of the study.
-
-
Behavioral Testing:
-
Motor function is assessed using tests such as the balance beam test at regular intervals (e.g., 12, 18, and 24 weeks of age).
-
Record the time taken to traverse the beam.
-
-
Survival Analysis:
-
Monitor the lifespan of the mice in each treatment group.
-
The endpoint is defined by the inability of the mouse to right itself within 30 seconds of being placed on its back.
-
-
Brain Tissue Analysis:
-
At the end of the study, harvest brain tissue.
-
Measure the concentration of SRT2104 in the brain using a suitable analytical method (e.g., LC-MS/MS) to confirm blood-brain barrier penetration.
-
Assess brain atrophy using techniques like magnetic resonance imaging (MRI) or histological analysis.
-
Human Clinical Trial for Psoriasis (NCT01154101)
This protocol is a summary of the methodology used in the clinical trial for SRT2104 in psoriasis patients.[6][8][14]
-
Study Design:
-
A randomized, double-blind, placebo-controlled, dose-escalation study.
-
Approximately 40 patients with moderate-to-severe plaque-type psoriasis.
-
-
Treatment:
-
Patients are randomized (4:1) to receive oral SRT2104 at doses of 250 mg, 500 mg, or 1000 mg per day, or a matching placebo.
-
The treatment duration is 84 consecutive days.
-
The study drug is administered with food to enhance absorption.
-
-
Efficacy Assessments:
-
Skin biopsies are taken at baseline and on day 84 to assess histological improvement.
-
Clinical efficacy is evaluated using the Psoriasis Area and Severity Index (PASI) and Physician's Global Assessment (PGA) at regular intervals.
-
-
Pharmacodynamic and Pharmacokinetic Assessments:
-
Blood samples are collected to measure plasma concentrations of SRT2104 and to assess for changes in biomarkers of inflammation (e.g., IL-17, TNF-α) and SIRT1 pathway activation.
-
Gene expression analysis in skin biopsies is performed to identify modulation of relevant pathways.
-
-
Safety Monitoring:
-
Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters are monitored throughout the study.
-
Conclusion
SRT2104 is a potent and selective SIRT1 activator with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in a range of disease models, primarily through the modulation of key signaling pathways involved in inflammation, metabolism, and cell survival. Clinical trials have shown that SRT2104 is generally well-tolerated and can exert biological effects in humans, including improvements in lipid profiles and reductions in inflammatory markers. However, variable pharmacokinetics and a lack of consistent efficacy in some studies highlight the need for further optimization of its formulation and dosing regimens.[15] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of SRT2104 and other SIRT1 activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A pilot randomized, placebo controlled, double blind phase I trial of the novel SIRT1 activator SRT2104 in elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 7. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the small molecule SIRT1 activator, SRT2104 on arterial stiffness in otherwise healthy cigarette smokers and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SRT2104 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of SRT2104, a selective SIRT1 activator, in mouse models. The information is compiled from various studies to assist in the design and execution of pre-clinical research.
Introduction
SRT2104 is a synthetic small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 is a key regulator of various cellular processes, including metabolism, inflammation, and aging.[4][5][6] SRT2104 has been investigated for its therapeutic potential in a range of diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[2][7][8] Preclinical studies in mice have demonstrated that SRT2104 can extend lifespan, improve healthspan, and show efficacy in models of Huntington's disease, Duchenne muscular dystrophy, and diabetes.[1][2][7][9]
Data Presentation
Table 1: Summary of SRT2104 In Vivo Administration Protocols in Mice
| Mouse Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| C57BL/6J (male, 6 months old) | Oral (supplemented in diet) | ~100 mg/kg bodyweight/day (1.33 g/kg of chow) | Remainder of their lives | Increased mean and maximum lifespan, improved motor coordination and bone mineral density, reduced inflammation. | [1] |
| N171-82Q HD mice (6 weeks old) | Oral (supplemented in diet) | 0.5% SRT2104 in diet | Until the end of the study | Improved motor function, extended survival, attenuated brain atrophy. | [7] |
| mdx mice (Duchenne muscular dystrophy model, 8 weeks old) | Oral (supplemented in diet) | ~100 mg/kg bodyweight/day (1.33 g/kg of chow) | 12 weeks | Improved muscle performance, reduced muscle damage. | [9] |
| C57BL/6 mice (diabetic model) | Oral (supplemented in diet) | 100 mg/kg/day | 24 weeks | Increased aortic SIRT1 protein levels, alleviated endothelial dysfunction. | [8] |
| C57BL/6 mice (endotoxemia model) | Intraperitoneal (i.p.) injection | 25 mg/kg | Acute (single dose) | Suppressed LPS-induced inflammatory lung injury, improved survival. | [10] |
| Murine ischemia/reperfusion (I/R) injury model | Intravitreal injection | Not specified | Acute (single dose) | Upregulated SIRT1 protein expression, protected retinal structure and function. | [11][12] |
Table 2: Pharmacokinetic and Efficacy Data of SRT2104 in Mice
| Parameter | Mouse Model | Dosage | Value | Reference |
| Serum Concentration (morning) | C57BL/6J | ~100 mg/kg/day (in diet) | 261.8 ± 27.0 ng/mL | [1] |
| Serum Concentration (evening) | C57BL/6J | ~100 mg/kg/day (in diet) | 435.7 ± 75.6 ng/mL | [1] |
| Brain Concentration | N171-82Q HD mice | 0.5% in diet (for 6 months) | 2.23 ± 0.61 µmol/L | [7] |
| Mean Lifespan Increase | C57BL/6J | ~100 mg/kg/day (in diet) | 9.7% | [1] |
| Maximum Lifespan Increase | C57BL/6J | ~100 mg/kg/day (in diet) | 4.9% | [1] |
| Reduction in Fasting Blood Glucose | C57BL/6J | ~100 mg/kg/day (in diet) | Significant reduction | [1] |
| Reduction in Serum TNF-α | C57BL/6J | ~100 mg/kg/day (in diet) | From 6.1 to 3.9 pg/mL | [1] |
| Reduction in Serum MCP-1 | C57BL/6J | ~100 mg/kg/day (in diet) | From 72.0 to 47.9 pg/mL | [1] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of SRT2104 in Diet for Longevity and Healthspan Studies
Objective: To assess the long-term effects of SRT2104 on lifespan and healthspan in mice.
Materials:
-
C57BL/6J mice (e.g., 6 months old)
-
Standard rodent chow (e.g., AIN-93G)
-
SRT2104 compound
-
Diet formulation equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to a control group and an SRT2104 treatment group.
-
Diet Preparation:
-
Administration: Provide the respective diets and water ad libitum for the entire duration of the study (i.e., for the remainder of the animals' lives).
-
Monitoring:
-
Monitor food consumption and body weight regularly (e.g., weekly).
-
Perform health checks and monitor for any signs of toxicity.
-
Conduct functional assessments at regular intervals (e.g., motor coordination tests, metabolic assessments).
-
-
Data Collection and Analysis:
-
Record the date of death for each mouse to determine lifespan.
-
Collect blood samples periodically to measure serum levels of SRT2104 and various biomarkers (e.g., inflammatory cytokines, metabolic markers).
-
At the end of the study or at specified time points, sacrifice a subset of animals for tissue collection and further analysis (e.g., histology, gene expression).
-
Protocol 2: Acute Intraperitoneal Administration of SRT2104 for Anti-inflammatory Studies
Objective: To evaluate the acute anti-inflammatory effects of SRT2104 in a mouse model of endotoxemia.
Materials:
-
C57BL/6 mice
-
SRT2104 compound
-
Vehicle (e.g., DMSO, saline)
-
Lipopolysaccharide (LPS)
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
-
SRT2104 Preparation: Dissolve SRT2104 in a suitable vehicle to the desired concentration (e.g., for a 25 mg/kg dose).
-
Administration:
-
Administer SRT2104 (or vehicle for the control group) via intraperitoneal (i.p.) injection.
-
-
Induction of Inflammation: After a specified time (e.g., 30 minutes), induce systemic inflammation by i.p. injection of LPS.[10]
-
Monitoring and Sample Collection:
-
Data Analysis: Compare the levels of inflammatory markers between the SRT2104-treated group and the control group to assess the anti-inflammatory effect.
Visualizations
Signaling Pathway of SRT2104 Action
References
- 1. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 5. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 6. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sirtuin 1 activator alleviated lethal inflammatory injury via promotion of autophagic degradation of pyruvate kinase M2 [frontiersin.org]
- 11. Neuroprotection of SRT2104 in Murine Ischemia/Reperfusion Injury Through the Enhancement of Sirt1-Mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Recommended dosage of SRT 2104 for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SRT2104, a selective Sirtuin 1 (SIRT1) activator, in a variety of cell culture experiments. This document outlines recommended dosages, detailed experimental protocols, and the underlying signaling pathways affected by SRT2104 treatment.
Introduction
SRT2104 is a potent and selective small molecule activator of SIRT1, a NAD+-dependent deacetylase. SIRT1 plays a crucial role in regulating a wide array of cellular processes, including metabolism, stress resistance, inflammation, and aging. By activating SIRT1, SRT2104 has been shown to modulate these pathways, making it a valuable tool for research in areas such as metabolic diseases, neurodegenerative disorders, and cancer.
Recommended Dosage of SRT2104
The optimal concentration of SRT2104 can vary depending on the cell type, experimental duration, and the specific endpoint being measured. Based on a review of published studies, a general starting concentration range of 1 µM to 10 µM is recommended for most cell lines. Treatment durations typically range from 24 to 72 hours . It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Summary of SRT2104 Dosages in Cell Culture Experiments
| Cell Type | Concentration Range | Treatment Duration | Observed Effect |
| Primary Cortical Neurons (Rat) | 0.1 µM - 10 µM | 4 days | No significant cytotoxicity observed up to 10 µM. |
| C2C12 Myoblasts (Mouse) | 3 µM | 24 hours | Increased alkaline phosphatase activity, a marker for osteogenic differentiation.[1] |
| Human Myoblasts | 3 µM | 72 hours | Used to study the effects on myotube differentiation.[2] |
| Lung Cancer Cells (Human) | Not specified | Not specified | In combination with calcitriol, inhibits cell proliferation and induces ferroptosis. |
Experimental Protocols
Preparation of SRT2104 Stock Solution
SRT2104 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. For example, to make a 10 mM stock solution from 1 mg of SRT2104 (Molecular Weight: 516.6 g/mol ), dissolve it in 193.5 µL of DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may need to be optimized for your specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
SRT2104 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of SRT2104 (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO at the same final concentration as the highest SRT2104 dose).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol provides a general workflow for assessing protein expression changes following SRT2104 treatment.
Materials:
-
Cells treated with SRT2104 and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-acetylated-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
After SRT2104 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Gel Electrophoresis:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Signaling Pathways and Experimental Workflows
SRT2104-Mediated SIRT1 Signaling Pathway
SRT2104 activates SIRT1, which in turn deacetylates a multitude of downstream protein targets, influencing various cellular functions. The following diagram illustrates the key signaling pathways modulated by SRT2104.
Caption: SRT2104 activates SIRT1, leading to the deacetylation of key proteins and modulation of cellular processes.
Experimental Workflow for Assessing SRT2104 Efficacy
The following diagram outlines a typical workflow for investigating the effects of SRT2104 in a cell culture model.
Caption: A typical experimental workflow for studying the effects of SRT2104 in cell culture.
References
Application Notes and Protocols for SRT2104, a Selective SIRT1 Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2104 is a first-in-class, synthetic small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] SIRT1 is a key regulator of various cellular processes, including metabolism, stress resistance, and inflammation.[2][3] Activation of SIRT1 by SRT2104 has shown therapeutic potential in preclinical models of age-related diseases, metabolic disorders, and neurodegeneration.[2][4] These application notes provide detailed protocols for the preparation of SRT2104 stock solutions for both in vitro and in vivo research applications.
Physicochemical and Solubility Data
SRT2104 is supplied as a light yellow to yellow crystalline solid.[5] It is essential to understand its physical and chemical properties for accurate preparation of stock and working solutions.
| Property | Value | Source(s) |
| Molecular Formula | C26H24N6O2S2 | [5] |
| Molecular Weight | 516.64 g/mol | [6] |
| Purity | ≥98% | [5] |
| Solubility in DMSO | 2 - 16 mg/mL | [5][7] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Ethanol | Slightly soluble / Insoluble | [5][6] |
| Storage (Solid) | -20°C for ≥ 4 years | [5] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for 1-6 months | [1] |
Preparation of SRT2104 Stock Solution
The following protocol outlines the steps for preparing a concentrated stock solution of SRT2104, which can then be diluted to working concentrations for various experiments.
Materials:
-
SRT2104 powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Protocol:
-
Safety Precautions: SRT2104 should be handled as a hazardous material. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]
-
Determine Desired Stock Concentration: Common stock concentrations range from 5 mM to 20 mM.[7] To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 516.64 g/mol * 0.001 L = 5.17 mg
-
-
Weighing SRT2104: Accurately weigh the required amount of SRT2104 powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the calculated volume of fresh DMSO to the SRT2104 powder. To prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.17 mg of SRT2104.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming of the tube to 37°C for 10 minutes and/or sonication in an ultrasonic bath can aid in dissolution.[8] Ensure the final solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (1-6 months).[1]
Experimental Protocols
In Vitro Application: Cell-Based Assays
This protocol describes the preparation of a working solution for treating cultured cells with SRT2104. A common final concentration used in cell culture is 3 µM.[4]
Materials:
-
SRT2104 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Sterile tubes for dilution
-
Cultured cells (e.g., C2C12 myoblasts)[4]
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the SRT2104 stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is often convenient to make an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Prepare Final Working Solution: Dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired final concentration. For a final concentration of 3 µM from a 10 mM stock, you would perform a 1:3333 dilution.
-
Example: To prepare 10 mL of medium with 3 µM SRT2104, add 3 µL of the 10 mM stock solution to 10 mL of medium.
-
-
Vehicle Control: It is crucial to include a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the SRT2104 treatment.[4] The final concentration of DMSO should typically be kept below 0.1% to minimize solvent-induced cellular effects.[5]
-
Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing SRT2104 or the vehicle control. Incubate for the desired duration (e.g., 24 hours).[4]
In Vivo Application: Formulation for Oral Administration
This protocol provides two common formulations for the preparation of SRT2104 for oral administration in animal models.
Formulation 1: PEG300, Tween80, and Saline [7]
Materials:
-
SRT2104 stock solution in DMSO (e.g., 5 mg/mL)
-
PEG300
-
Tween80
-
Normal saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
Protocol:
-
Prepare a 1 mL Working Solution:
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 5 mg/mL clear DMSO stock solution of SRT2104 to the PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix thoroughly.
-
Add 450 µL of normal saline to bring the final volume to 1 mL.
-
-
Final Concentration: This formulation results in a final concentration of 0.5 mg/mL SRT2104 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.
-
Administration: This solution should be prepared fresh before use and administered orally to the animal model.[7]
Formulation 2: Corn Oil [6]
Materials:
-
SRT2104 stock solution in DMSO (e.g., 5 mg/mL)
-
Corn oil
-
Sterile tubes
Protocol:
-
Prepare a 1 mL Working Solution:
-
To a sterile tube, add 950 µL of corn oil.
-
Add 50 µL of a 5 mg/mL clear DMSO stock solution of SRT2104.
-
Mix the solution thoroughly until uniform.
-
-
Final Concentration: This results in a final concentration of 0.25 mg/mL in 5% DMSO and 95% corn oil.
-
Administration: This mixed solution should be used immediately for optimal results.[6]
Mechanism of Action and Signaling Pathways
SRT2104 directly activates SIRT1, a NAD+-dependent deacetylase.[9] SIRT1, in turn, deacetylates a multitude of downstream protein targets, including transcription factors, to regulate cellular processes. The activation of SIRT1 by SRT2104 has been shown to modulate pathways involved in inflammation, metabolism, and cell survival.[9][10]
Caption: SRT2104 activates SIRT1, leading to the deacetylation of downstream targets.
Experimental Workflow Summary
The following diagram illustrates a typical workflow for using SRT2104 in research, from initial preparation to experimental application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genemedics.com [genemedics.com]
- 3. researchgate.net [researchgate.net]
- 4. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SRT2104 (GSK2245840) | activator of SIRT1 (Sirtuin 1) | CAS 1093403-33-8 | Buy SRT-2104 (GSK2245840) from Supplier InvivoChem [invivochem.com]
- 8. apexbt.com [apexbt.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for SRT 2104 Treatment in a Huntington's Disease Animal Model
These application notes provide a comprehensive overview and detailed protocols for the use of SRT 2104, a Sirtuin 1 (SIRT1) activator, in a preclinical Huntington's disease (HD) animal model. The information is intended for researchers, scientists, and drug development professionals investigating potential therapeutic interventions for HD.
Introduction
Huntington's disease is a neurodegenerative disorder characterized by motor dysfunction, cognitive decline, and psychiatric disturbances, for which there is currently no cure.[1] Preclinical research has identified the activation of Sirtuin 1 (SIRT1), a NAD+-dependent protein deacetylase, as a promising therapeutic strategy.[1][2][3] this compound is a small molecule activator of SIRT1 that has been shown to penetrate the blood-brain barrier and exert neuroprotective effects in a mouse model of Huntington's disease.[1] Studies have demonstrated that this compound can ameliorate motor deficits, attenuate brain atrophy, and extend the lifespan in the N171-82Q transgenic mouse model of HD.[1]
The proposed mechanism of action involves the this compound-mediated activation of SIRT1, which in turn deacetylates various downstream targets implicated in neuronal survival and function.[2][3] This leads to the modulation of pathways that are disrupted by the mutant huntingtin (mHTT) protein.[2][3]
Signaling Pathway of this compound in Huntington's Disease
This compound acts as a specific activator of SIRT1.[1] In the context of Huntington's disease, the activation of SIRT1 by this compound is believed to counteract the detrimental effects of the mutant huntingtin protein through several key downstream pathways. Mutant huntingtin can inhibit the deacetylase activity of SIRT1, leading to the hyperacetylation and subsequent dysfunction of SIRT1 target proteins.[4] By activating SIRT1, this compound helps to restore the deacetylation of these targets, promoting neuronal health and survival.
Key downstream targets and pathways include:
-
TORC1/CREB/BDNF Pathway: SIRT1 deacetylates and activates the CREB co-activator TORC1 (Transducer of Regulated CREB activity 1).[5][6] This activation promotes the transcription of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, particularly in the striatum, a brain region heavily affected in HD.[4][5][6]
-
FOXO3a: SIRT1-mediated deacetylation of the transcription factor FOXO3a enhances its activity, leading to the expression of genes involved in cellular stress resistance and antioxidant defense.[2][4]
-
p53: SIRT1 can deacetylate and inactivate the pro-apoptotic protein p53, thereby reducing cell death.[2][3]
-
PGC-1α: Activation of PGC-1α, a master regulator of mitochondrial biogenesis and function, is another consequence of SIRT1 activation, which can help to mitigate the mitochondrial dysfunction observed in HD.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in the N171-82Q mouse model of Huntington's disease.
Table 1: Animal Model and Treatment Regimen
| Parameter | Description |
| Animal Model | N171-82Q Transgenic Huntington's Disease Mice |
| Drug | This compound |
| Dosage | 0.5% this compound mixed in standard rodent diet (Harlan 2018SX)[1] |
| Administration Route | Oral (ad libitum feeding) |
| Treatment Start Age | 6 weeks[1] |
| Treatment Duration | Until the end of the study (lifespan or endpoint for specific tests)[1] |
| Control Group | Received standard rodent diet without this compound[1] |
Table 2: Efficacy of this compound Treatment
| Outcome Measure | HD Control Group | HD + this compound Group | % Improvement | p-value |
| Median Lifespan | 168 days | 195 days | ~16% increase | p = 0.03 |
| Motor Function (Balance Beam Traverse Time at 24 weeks) | Significantly impaired vs. Wild Type | Significantly improved vs. HD Control | - | p < 0.05 |
| Brain Atrophy (Neocortex Volume at 22 weeks) | Significant volume loss vs. Wild Type | Attenuated volume loss vs. HD Control | - | p < 0.05 |
| Brain Atrophy (Striatum Volume at 22 weeks) | Significant volume loss vs. Wild Type | Attenuated volume loss vs. HD Control | - | p < 0.05 |
| This compound Brain Concentration (after 6 months of treatment) | N/A | 2.23 ± 0.61 µmol/L | - | - |
Experimental Protocols
The following are detailed protocols for key experiments involved in the evaluation of this compound in the N171-82Q Huntington's disease mouse model.
Protocol 1: this compound Diet Preparation and Administration
Objective: To administer this compound orally to mice via a specially formulated diet.
Materials:
-
This compound compound
-
Standard rodent diet (e.g., Harlan 2018SX)
-
Diet mixing equipment
-
Control diet (identical to the treatment diet but without this compound)
Procedure:
-
Diet Formulation:
-
The this compound-containing diet is prepared to a final concentration of 0.5% this compound by weight.[1] This is typically done by a commercial vendor (e.g., Harlan/Envigo) to ensure homogeneity.
-
The control diet should be identical in composition to the treatment diet, excluding the this compound.
-
-
Acclimation:
-
Prior to the start of the treatment, acclimate the mice to the powdered or pelleted diet form that will be used for the study.
-
-
Treatment Initiation:
-
At 6 weeks of age, randomly assign N171-82Q and wild-type littermate mice to either the control diet group or the 0.5% this compound diet group.[1]
-
-
Administration:
-
Provide the respective diets and water ad libitum.
-
Monitor food consumption and body weight weekly.[1]
-
-
Duration:
-
Continue the diet administration until the pre-determined experimental endpoints are reached (e.g., for survival studies, until the end of life; for other assays, until the specified age).[1]
-
Protocol 2: Motor Function Assessment - Balance Beam Test
Objective: To evaluate fine motor coordination and balance in mice.
Materials:
-
Balance beam apparatus (e.g., 1 meter long, 11 mm diameter cylindrical beam)[1]
-
Elevated platforms at the start and end of the beam
-
A safe, enclosed "home cage" or goal box at the end of the beam
-
Video recording equipment
-
70% ethanol for cleaning
Procedure:
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least 30 minutes before each session.
-
Training should commence a few days before the first testing day.
-
Place each mouse on the starting platform and allow it to traverse the beam to the home cage/goal box.
-
Guide the mouse gently if it hesitates.
-
Conduct 3-5 training trials per mouse per day for 2-3 consecutive days.[7][8]
-
-
Testing:
-
Testing is performed at specified ages (e.g., 12, 18, and 24 weeks).[1]
-
Place the mouse at the start of the beam and start a timer as it begins to cross.
-
Record the time it takes for the mouse to traverse the length of the beam.
-
Video record the trials to score for foot slips (number of times a paw slips off the beam).
-
Perform 2-3 trials per mouse and average the results.[7]
-
-
Data Analysis:
-
The primary endpoint is the traverse time. A longer time indicates poorer motor coordination.
-
The number of foot slips can be used as a secondary measure of motor impairment.
-
Compare the results between the different treatment groups using appropriate statistical analysis (e.g., two-way repeated measures ANOVA).[1]
-
-
Cleaning:
-
Clean the beam with 70% ethanol between each mouse to eliminate olfactory cues.[8]
-
Protocol 3: Brain Atrophy Measurement - In Vivo Structural MRI
Objective: To quantitatively assess regional brain volume changes in live mice.
Materials:
-
High-field MRI scanner (e.g., 9.4-T)[1]
-
Animal bed with temperature and respiratory monitoring
-
Anesthesia system (e.g., isoflurane)
-
Image analysis software for volumetric measurements
Procedure:
-
Animal Preparation:
-
Image Acquisition:
-
Image Analysis:
-
Use automated or semi-automated software to segment different brain regions (e.g., neocortex, striatum).
-
Calculate the volume of each segmented region.
-
Compare the brain volumes between the different experimental groups using statistical methods like ANOVA with post-hoc tests.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for testing the efficacy of this compound in the N171-82Q mouse model of Huntington's disease.
References
- 1. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Sirtuin-1 in Huntington’s disease: Rationale and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Sirt1 mediates neuroprotection from mutant huntingtin by activation of TORC1 and CREB transcriptional pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glennfoundation.org [glennfoundation.org]
- 7. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Beam test for mice [protocols.io]
Application Note and Protocols: Measuring the Efficacy of SRT2104 In Vitro Using Fluorescence-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SRT2104 is a synthetic, second-generation small molecule activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent class III deacetylase.[1][2] SIRT1 plays a crucial role in regulating a wide array of cellular processes, including metabolism, inflammation, stress resistance, and aging, by deacetylating numerous protein substrates.[1][2][3] As a potent and specific SIRT1 activator, SRT2104 holds significant therapeutic potential for various age-related and metabolic diseases.[1][2][4] Preclinical and clinical studies have explored its benefits in conditions like type 2 diabetes, cardiovascular disease, and neurodegenerative disorders.[4][5][6][7] Accurate and robust measurement of its efficacy in vitro is a critical step in research and development. This document provides detailed protocols for fluorescence-based assays to quantify the activity and cellular effects of SRT2104.
Mechanism of Action: SRT2104 and SIRT1 Activation
SRT2104 allosterically binds to the N-terminus of the SIRT1 enzyme, leading to a conformational change that enhances its catalytic activity towards its substrates.[3][8] This activation increases the deacetylation of key cellular proteins, including the tumor suppressor p53, the transcription factor NF-κB, and the metabolic regulator PGC-1α.[3][8] The downstream consequences of SIRT1 activation by SRT2104 include improved mitochondrial function, reduced inflammation, and enhanced cell survival pathways.[2][4][8]
Section 1: Direct Fluorometric Assay for SIRT1 Activity
This assay directly measures the enzymatic activity of purified SIRT1 in the presence of SRT2104. It utilizes a synthetic peptide substrate derived from p53, which contains an acetylated lysine residue adjacent to a fluorophore-quencher pair.[9][10] Deacetylation by SIRT1 renders the peptide susceptible to cleavage by a developer enzyme, separating the fluorophore from the quencher and producing a measurable fluorescent signal.
Experimental Protocol
1.1 Principle: The assay follows a two-step process: SIRT1-mediated deacetylation of the fluorogenic substrate, followed by developer-induced cleavage and fluorescence generation. The fluorescence intensity is directly proportional to SIRT1 activity.
1.2 Materials:
-
Purified, recombinant human SIRT1 enzyme
-
SIRT1 fluorogenic peptide substrate (e.g., from p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)[9][10]
-
NAD⁺ (SIRT1 co-substrate)
-
SRT2104 (dissolved in DMSO)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing Trypsin)
-
SIRT1 inhibitor (e.g., Nicotinamide) for control wells
-
White, opaque 96-well microplate
-
Fluorescence microplate reader
1.3 Procedure:
-
Prepare SRT2104 Dilutions: Create a serial dilution of SRT2104 in SIRT1 Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
25 µL of Assay Buffer (or buffer with SRT2104 dilutions, or inhibitor).
-
5 µL of NAD⁺ solution.
-
10 µL of SIRT1 fluorogenic peptide substrate.
-
Start the reaction by adding 10 µL of diluted SIRT1 enzyme to all wells except the "No Enzyme" control.
-
-
Incubation: Mix gently and incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Development: Add 50 µL of Developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[9][10]
Data Presentation
Summarize the results to determine the dose-dependent effect of SRT2104. Calculate the EC₅₀ (half-maximal effective concentration).
Table 1: Dose-Response of SRT2104 on SIRT1 Activity
| SRT2104 Conc. (µM) | Raw Fluorescence Units (RFU) | % SIRT1 Activity (Relative to Vehicle) |
|---|---|---|
| 0 (Vehicle) | 1500 ± 50 | 100% |
| 0.1 | 2100 ± 75 | 140% |
| 0.5 | 3500 ± 120 | 233% |
| 1.0 | 4800 ± 150 | 320% |
| 5.0 | 5500 ± 200 | 367% |
| 10.0 | 5600 ± 180 | 373% |
| EC₅₀ | ~0.6 µM |
Data are representative examples (Mean ± SD).
Section 2: Cellular Assays for Downstream Effects
These assays measure the biological consequences of SIRT1 activation by SRT2104 within a cellular context.
Immunofluorescence Assay for p53 Deacetylation
2.1.1 Principle: SIRT1 deacetylates the p53 tumor suppressor protein at lysine 382 (K382).[11][12] This assay uses immunofluorescence to visualize and quantify the reduction in acetylated p53 levels in cells treated with SRT2104, often following the induction of p53 acetylation by a DNA damaging agent.
2.1.2 Protocol:
-
Cell Culture: Plate cells (e.g., U2OS, A549) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Induce Acetylation (Optional): Treat cells with a DNA damaging agent like Etoposide (10 µM) for 4-6 hours to increase basal p53 acetylation.
-
SRT2104 Treatment: Remove the damaging agent and treat cells with various concentrations of SRT2104 (or vehicle control) for 6-12 hours.
-
Fix and Permeabilize: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody specific for acetylated p53 (Ac-K382) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature. Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips and acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of nuclear acetyl-p53 staining.
Table 2: Effect of SRT2104 on Nuclear Acetyl-p53 Levels
| Treatment | Mean Nuclear Fluorescence Intensity (A.U.) | % Decrease vs. Etoposide alone |
|---|---|---|
| Vehicle Control | 150 ± 20 | N/A |
| Etoposide (10 µM) | 850 ± 60 | 0% |
| Etoposide + SRT2104 (1 µM) | 550 ± 45 | 35.3% |
| Etoposide + SRT2104 (5 µM) | 300 ± 30 | 64.7% |
Data are representative examples (Mean ± SD).
Assay for Mitochondrial Membrane Potential (MMP)
2.2.1 Principle: SIRT1 activation is linked to improved mitochondrial health.[4][13][14] This assay uses a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) that accumulates in active mitochondria with a high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization and dysfunction.
2.2.2 Protocol:
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with SRT2104 (e.g., 1-10 µM) for 24 hours. Include a positive control for depolarization (e.g., CCCP, 10 µM for 1 hour).
-
Dye Loading: Remove media and add media containing TMRM (e.g., 100 nM). Incubate for 30 minutes at 37°C.
-
Wash: Gently wash cells with pre-warmed PBS.
-
Measurement: Add back PBS or phenol red-free media and immediately measure fluorescence (Ex: 549 nm, Em: 575 nm) using a plate reader or fluorescence microscope.
Table 3: SRT2104 Effect on Mitochondrial Membrane Potential
| Treatment | TMRM Fluorescence (RFU) | % Change vs. Vehicle |
|---|---|---|
| Vehicle Control | 12,000 ± 800 | 0% |
| SRT2104 (5 µM) | 15,500 ± 1100 | +29.2% |
| CCCP (10 µM) | 3,500 ± 300 | -70.8% |
Data are representative examples (Mean ± SD).
Section 3: Cell Viability Assay
It is essential to confirm that the observed effects of SRT2104 are due to specific SIRT1 activation and not general cytotoxicity.
Resazurin (alamarBlue) Assay
3.1.1 Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active (i.e., viable) cells to the pink and highly fluorescent resorufin. The fluorescence signal is proportional to the number of viable cells.[15]
3.1.2 Protocol:
-
Cell Culture: Seed cells in an opaque 96-well plate at a desired density.
-
Treatment: After 24 hours, treat cells with a range of SRT2104 concentrations for 24-72 hours.
-
Reagent Addition: Add Resazurin solution to each well (to a final concentration of ~10% of the culture volume).
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Read fluorescence at Ex: 560 nm, Em: 590 nm.[15]
Table 4: Cell Viability Following SRT2104 Treatment (48h)
| SRT2104 Conc. (µM) | % Viability (Relative to Vehicle) |
|---|---|
| 0 (Vehicle) | 100% |
| 1 | 101 ± 4% |
| 5 | 99 ± 3% |
| 10 | 98 ± 5% |
| 25 | 95 ± 6% |
| 50 | 88 ± 7% |
Data are representative examples (Mean ± SD).
Logical Framework for In Vitro Efficacy Testing
A comprehensive evaluation of SRT2104 involves a multi-tiered approach, starting from direct enzyme kinetics and moving to cellular pathway modulation and viability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genemedics.com [genemedics.com]
- 5. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. SIRT1 Direct Fluorescent Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 10. SIRT1 Direct Fluorescent Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 11. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of SRT2104 on Skeletal Muscle Mitochondrial Function, Redox Biology, and Loss of Muscle Mass in Hindlimb Unloaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. physiology.elte.hu [physiology.elte.hu]
Application Notes and Protocols: Assessing SIRT1 Activation Following SRT2104 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2104 is a synthetic, first-in-class small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent class III deacetylase.[1][2] SIRT1 is a key regulator of numerous cellular processes, including metabolism, inflammation, and aging, through the deacetylation of a wide range of protein substrates.[2][3][4] As a potent and specific SIRT1 activator, SRT2104 holds therapeutic potential for various diseases.[2][3] These application notes provide detailed protocols for assessing the activation of SIRT1 in response to SRT2104 treatment, enabling researchers to effectively evaluate its biological effects in preclinical and clinical settings.
SIRT1 Signaling Pathway and SRT2104 Mechanism of Action
SRT2104 allosterically binds to the N-terminus of SIRT1, leading to a conformational change that enhances its catalytic activity.[5] This activation results in the deacetylation of various downstream targets, influencing multiple signaling pathways.
Experimental Workflow for Assessing SIRT1 Activation
A multi-faceted approach is recommended to robustly assess SIRT1 activation by SRT2104. This typically involves a combination of direct enzyme activity assays, quantification of SIRT1 protein levels, and measurement of the deacetylation status of known SIRT1 substrates.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of SRT2104.
Table 1: Effects of SRT2104 on Biochemical Parameters in Elderly Volunteers
| Parameter | Treatment Group (SRT2104) | Placebo Group | Reference |
|---|---|---|---|
| Total Cholesterol | 7% decrease | No significant change | [2] |
| Low-Density Lipoprotein (LDL) | 11% decrease | No significant change |[2] |
Table 2: Effects of SRT2104 on Inflammatory Markers in a Human Endotoxemia Model
| Marker | Treatment Group (SRT2104) | Placebo Group | Reference |
|---|---|---|---|
| IL-6 | Reduction | Increase | [6] |
| IL-8 | Reduction | Increase | [6] |
| C-Reactive Protein (CRP) | Attenuated increase | Increase |[6] |
Key Experimental Protocols
SIRT1 Deacetylase Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1 from cell or tissue extracts.
Principle: The assay utilizes a fluorogenic peptide substrate that is deacetylated by SIRT1 in the presence of NAD+. The deacetylated product is then cleaved by a developer, releasing a fluorescent group that can be quantified.
Materials:
-
SIRT1 Activity Assay Kit (e.g., Abcam ab156065 or similar)[7]
-
Cell or tissue lysates
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 350/460 nm)[8]
Protocol:
-
Sample Preparation: Prepare nuclear or whole-cell extracts from control and SRT2104-treated samples. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SIRT1 Assay Buffer
-
NAD+
-
Cell/tissue lysate (containing SIRT1)
-
Initiate the reaction by adding the Fluoro-Substrate Peptide.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C.
-
Measurement: Read the fluorescence intensity at Ex/Em = 350/460 nm.[8]
-
Data Analysis: Calculate the SIRT1 activity and normalize it to the protein concentration of the lysate. Express the results as a fold change relative to the control group.[8]
Western Blotting for SIRT1 and Acetylated Substrates
This protocol allows for the semi-quantitative analysis of SIRT1 protein levels and the acetylation status of its substrates.
Principle: Proteins from cell or tissue lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against SIRT1 and acetylated forms of its substrates (e.g., acetyl-p53, acetyl-NF-κB).
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SIRT1, anti-acetyl-p53, anti-acetyl-NF-κB p65, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
Quantitative Real-Time PCR (qPCR) for Downstream Target Genes
This method is used to measure changes in the mRNA expression of genes regulated by SIRT1.
Principle: RNA is extracted from cells or tissues, reverse-transcribed into cDNA, and then used as a template for qPCR with gene-specific primers. The amplification of the target gene is monitored in real-time.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for SIRT1 target genes (e.g., PGC-1α, SOD2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from control and SRT2104-treated samples.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Logical Relationships in SRT2104-Mediated Neuroprotection
SRT2104 has shown neuroprotective effects in models of ischemia/reperfusion injury by enhancing SIRT1-mediated deacetylation of key signaling proteins.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the activation of SIRT1 by SRT2104. By employing a combination of enzymatic, proteomic, and transcriptomic approaches, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic effects of this promising SIRT1 activator. Consistent and rigorous application of these methods will be crucial for the continued development and evaluation of SRT2104 and other SIRT1-modulating compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 5. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Oral Gavage and Dietary Administration of SRT2104 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction to SRT2104 and Administration Routes
SRT2104 is a potent and selective small-molecule activator of SIRT1 (Sirtuin 1), a NAD⁺-dependent deacetylase.[1] SIRT1 is a key regulator of numerous cellular processes, including metabolism, inflammation, apoptosis, and stress resistance.[2] By activating SIRT1, SRT2104 has shown therapeutic potential in preclinical models of various conditions, including metabolic disorders, neurodegenerative diseases, and inflammation.[2][3][4]
The choice of administration route is a critical parameter in preclinical study design, as it can significantly impact the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The two most common oral dosing methods in rodents are:
-
Oral Gavage: This method involves the direct administration of a precise volume of a liquid formulation into the stomach using a feeding tube. It results in a bolus dose, leading to rapid absorption and distinct peak plasma concentrations (Cmax).[5][6]
-
Dietary Administration: This method involves mixing the compound directly into the animal's chow. It provides a more continuous, steady-state exposure as the animal consumes food over time, generally resulting in lower peak concentrations and higher trough concentrations compared to gavage.[5][6]
This document aims to provide the necessary information for researchers to make an informed decision on the most appropriate administration method for their specific study goals with SRT2104.
Comparison of Administration Routes
The primary difference between oral gavage and dietary administration lies in the delivery dynamics, which in turn affects the drug's absorption and systemic exposure profile.
Expected Pharmacokinetic Differences
While a direct head-to-head study in rats is unavailable, general principles of pharmacology allow for an expected comparison. Oral gavage delivers a bolus dose, which typically leads to a higher Cmax and potentially a greater area-under-the-curve (AUC) compared to the slow, continuous intake from medicated diet.[5][6] Conversely, dietary administration is expected to produce a more stable plasma concentration over a 24-hour period.
Table 1: Expected Pharmacokinetic Profile Comparison
| Parameter | Oral Gavage (Bolus Dose) | Dietary Administration (Continuous Dosing) | Rationale |
|---|---|---|---|
| Cmax (Peak Conc.) | High | Low to Moderate | Gavage introduces the full dose at once, leading to rapid absorption and a high peak. |
| Tmax (Time to Peak) | Short | Not well-defined; fluctuates with feeding | Peak concentration is reached quickly after the single gavage dose. |
| Trough Conc. | Low / Undetectable | Moderate / Stable | Drug is cleared between gavage doses; diet provides continuous replenishment. |
| Exposure Profile | Pulsatile / Fluctuating | Steady-State / Less Fluctuation | Reflects the difference between a single large dose versus continuous small doses. |
| Dose Accuracy | High (per animal) | Moderate (dependent on food intake) | Gavage allows for precise volume administration; diet intake can vary between animals. |
Note: This table is based on general pharmacokinetic principles.[5][6] Actual results for SRT2104 in rats may vary.
Practical Advantages and Disadvantages
Table 2: Practical Comparison of Administration Routes
| Feature | Oral Gavage | Dietary Administration |
|---|---|---|
| Pros | - Precise dosing per animal.[7]- Ensures dose is administered.- Mimics clinical single-dose regimens. | - Less stressful for the animal (non-invasive).[7]- Suitable for long-term studies.- Mimics continuous exposure scenarios. |
| Cons | - Can be stressful, requiring animal handling and restraint.[7][8]- Risk of procedural errors (e.g., esophageal injury, aspiration).[9]- Labor-intensive for frequent dosing. | - Actual dose depends on food consumption, which can be variable.[4]- Potential for compound degradation in the diet.- Palatability issues may reduce food intake. |
Experimental Protocols
Protocol for Oral Gavage Administration of SRT2104
This protocol provides a standardized method for administering SRT2104 to rats via oral gavage.
Materials:
-
SRT2104 compound
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Syringes (1-3 mL)
-
Stainless steel, ball-tipped gavage needles (16-18 gauge for adult rats)[10]
-
Weigh scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Formulation Preparation: Prepare the SRT2104 suspension in the chosen vehicle to the desired concentration. Ensure the formulation is homogenous by vortexing or stirring before drawing each dose.
-
Animal Handling and Measurement:
-
Restraint:
-
Needle Insertion:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus.[11]
-
The needle should pass smoothly without resistance. If the animal coughs or struggles excessively, or if resistance is met, withdraw the needle immediately to prevent tracheal insertion or esophageal damage.[9][10]
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the SRT2104 suspension over 2-3 seconds.[11]
-
-
Post-Administration:
-
Slowly withdraw the gavage needle.
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing or lethargy.[8]
-
Protocol for Dietary Administration of SRT2104
This protocol is based on methods used in mouse studies and adapted for rats.[4][13]
Materials:
-
SRT2104 compound
-
Standard powdered or pelleted rat chow
-
Food mixer (for large batches)
-
Weigh scale
-
PPE
Procedure:
-
Dose Calculation:
-
Determine the target daily dose (e.g., in mg/kg/day).
-
Estimate the average daily food consumption for the strain and age of the rats (e.g., a typical adult rat eats ~5-6 g of chow per 100 g of body weight per day).
-
Calculate the required concentration of SRT2104 in the feed (g of drug per kg of chow). For example, a study in mice used 1.33 g/kg of chow to achieve a daily dose of approximately 100 mg/kg.[4]
-
-
Diet Preparation:
-
If starting with powdered chow, weigh the required amount of SRT2104 and chow. Mix thoroughly to ensure homogenous distribution of the drug. A geometric dilution approach is recommended.
-
If using pelleted chow, it may need to be ground, mixed with the drug, and then re-pelleted, or a specialized lab can prepare the medicated diet.
-
Prepare a small batch first to test for palatability if this is unknown.
-
-
Administration:
-
Provide the medicated diet ad libitum to the rats.
-
Ensure fresh food is provided regularly and that hoppers do not become clogged.
-
-
Monitoring:
-
Monitor food consumption and body weight regularly (e.g., weekly) to estimate the actual dose received and to check for any adverse effects on appetite or growth.[4]
-
Store the medicated diet according to the compound's stability data (e.g., refrigerated, protected from light) to prevent degradation.
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
This diagram illustrates a typical experimental workflow for comparing the two administration routes.
Caption: Workflow for comparing oral gavage and dietary administration of SRT2104.
SRT2104 Signaling Pathway
SRT2104 activates SIRT1, which then deacetylates numerous downstream targets to mediate its effects.
References
- 1. researchgate.net [researchgate.net]
- 2. genemedics.com [genemedics.com]
- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aniphy.fr [aniphy.fr]
- 9. instechlabs.com [instechlabs.com]
- 10. research.fsu.edu [research.fsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. medchemexpress.com [medchemexpress.com]
Application of SRT 2104 in Duchenne muscular dystrophy research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness. It is caused by mutations in the dystrophin gene, leading to the absence of the dystrophin protein. This results in muscle fiber fragility, chronic inflammation, fibrosis, and impaired muscle regeneration. Current therapeutic strategies are limited, highlighting the urgent need for novel pharmacological interventions.
SRT2104 is a synthetic, potent, and selective activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a key regulator of cellular metabolism, stress resistance, and inflammation. In the context of DMD, activation of SIRT1 by SRT2104 has emerged as a promising therapeutic strategy. Preclinical studies have demonstrated that SRT2104 can exert beneficial effects by mimicking exercise, reducing inflammation and fibrosis, and promoting muscle regeneration.[1][2][3][4][5] These application notes provide a comprehensive overview of the use of SRT2104 in DMD research, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Mechanism of Action
SRT2104 functions as a direct activator of SIRT1. In skeletal muscle, SIRT1 plays a crucial role in maintaining cellular homeostasis. Its activation by SRT2104 initiates a cascade of downstream events that collectively contribute to the amelioration of the dystrophic phenotype. The primary mechanism involves the deacetylation and subsequent activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
The SIRT1/PGC-1α signaling axis is a master regulator of mitochondrial biogenesis, oxidative metabolism, and the expression of genes involved in muscle fiber-type switching towards more fatigue-resistant fibers. Furthermore, SIRT1 activation has been shown to suppress pro-inflammatory pathways, such as NF-κB, and reduce the expression of profibrotic factors.
Figure 1: Simplified signaling pathway of SRT2104 in DMD.
Quantitative Data from Preclinical Studies
The efficacy of SRT2104 has been evaluated in various preclinical models of Duchenne muscular dystrophy, including the dystrophic fly (Drosophila melanogaster), the mdx mouse, and human patient-derived myoblasts.[1] The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of SRT2104 on Muscle Function in Dystrophic Flies (DysE17 D. melanogaster)[1]
| Parameter | Treatment Group | Outcome | p-value |
| Climbing Activity | Dystrophic Flies + SRT2104 (30 days) | Significant improvement in muscular performance | <0.0001 |
| Survival Rate | Dystrophic Flies + SRT2104 | No significant effect compared to controls | - |
Table 2: Effects of SRT2104 on Muscle Phenotype in mdx Mice[6]
| Parameter | Treatment Group | Outcome | p-value |
| Fibrosis (Sirius Red Staining) | mdx + SRT2104 (12 weeks) | Reduction in fibrotic tissue in the diaphragm muscle | <0.05 |
| Col1a1 Gene Expression | mdx + SRT2104 (12 weeks) | Significant decrease | <0.05 |
| Ctgf Gene Expression | mdx + SRT2104 (12 weeks) | Significant decrease | <0.01 |
| α-SMA Gene Expression | mdx + SRT2104 (12 weeks) | Significant decrease | <0.05 |
| Muscle Performance (Whole-Body Tension) | mdx + SRT2104 (12 weeks) | Improved performance compared to untreated mdx mice | <0.05 |
| Centrally Nucleated Fibers | mdx + SRT2104 (12 weeks) | Increased number, indicating enhanced regeneration | <0.05 |
Table 3: Effects of SRT2104 on Proteome and Acetylome in mdx Mouse Muscle[7]
| Protein/Pathway | SRT2104 Treatment Effect | Significance |
| Muscle Creatine Kinase (CKM) | Deacetylated | - |
| Muscle Pyruvate Kinase (PKM) | Deacetylated | - |
| Fatty Acid Oxidation Pathways | Enriched | - |
| Mechanotransduction Signals | Enriched | - |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of SRT2104 in DMD research, based on published preclinical studies.
Protocol 1: In Vivo Treatment of mdx Mice with SRT2104
Objective: To evaluate the therapeutic efficacy of SRT2104 in the mdx mouse model of DMD.
Materials:
-
8-week-old male mdx mice
-
SRT2104 compound
-
Standard rodent chow (e.g., 4RF25)
-
Control diet (standard chow without SRT2104)
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate 8-week-old male mdx mice to the housing facility for at least one week prior to the start of the experiment.
-
Diet Preparation: Prepare the SRT2104-supplemented diet by incorporating the compound into the standard chow at a concentration of 1.33 g/kg. This dosage is calculated to deliver approximately 100 mg/kg of body weight daily.[6]
-
Treatment Groups: Randomly assign mice to two groups:
-
Control Group: Fed a standard diet.
-
SRT2104 Group: Fed the SRT2104-supplemented diet.
-
-
Treatment Period: Administer the respective diets for 12 weeks.[6]
-
Monitoring: Monitor the body weight of the mice weekly.
-
Functional Assessment: Perform functional tests such as the whole-body tension test and grip strength test at baseline and at the end of the treatment period (see Protocol 2).
-
Sample Collection: At the end of the 12-week treatment period, euthanize the mice and collect blood for serum analysis (e.g., creatine kinase levels) and muscle tissues (e.g., diaphragm, gastrocnemius, tibialis anterior) for histological, immunohistochemical, and proteomic analyses.
Figure 2: Experimental workflow for in vivo SRT2104 treatment in mdx mice.
Protocol 2: Whole-Body Tension (WBT) Force Test in Mice
Objective: To assess the overall muscle strength and endurance in mice.
Materials:
-
Whole-body tension force test apparatus (includes a force sensor and a grasping bar)
-
Data acquisition system
Procedure:
-
Acclimatization: Allow the mouse to acclimate to the testing room for at least 30 minutes before the test.
-
Test Initiation: Hold the mouse by the tail and allow it to grasp the metal bar of the force transducer with its forelimbs.
-
Pulling Maneuver: Gently pull the mouse backward in a steady, horizontal motion until its grip is released. The peak tension generated during the pull is recorded by the force sensor.
-
Repetitions: Perform a series of pulls (e.g., 15-20) with a short rest interval (e.g., 10-15 seconds) between each pull.
-
Data Analysis: Record the peak tension for each pull. The data can be analyzed to determine the average peak tension, the maximum tension, and the decline in tension over the series of pulls as a measure of fatigue.
Protocol 3: Histological Analysis of Muscle Fibrosis
Objective: To quantify the extent of fibrosis in muscle tissue sections.
Materials:
-
Muscle tissue samples (e.g., diaphragm) fixed in 10% neutral buffered formalin or frozen in isopentane cooled in liquid nitrogen.
-
Paraffin embedding medium or OCT compound.
-
Microtome
-
Glass slides
-
Sirius Red staining solution
-
Light microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Processing and Sectioning: Process the fixed tissue for paraffin embedding or embed the frozen tissue in OCT. Cut 5-10 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the paraffin sections. For frozen sections, bring them to room temperature.
-
Stain the sections with Sirius Red solution according to standard protocols. This stain specifically labels collagen fibers.
-
-
Imaging: Acquire images of the stained sections using a light microscope at a consistent magnification (e.g., 10x or 20x).
-
Quantification:
-
Use image analysis software to quantify the fibrotic area.
-
Set a color threshold to specifically select the red-stained collagen fibers.
-
Calculate the percentage of the total muscle area that is occupied by fibrotic tissue.
-
Analyze multiple non-overlapping fields of view per muscle section and average the results.
-
Protocol 4: Quantitative Proteomics and Acetylome Analysis
Objective: To identify and quantify changes in protein expression and lysine acetylation in muscle tissue following SRT2104 treatment.
Materials:
-
Frozen muscle tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin
-
Anti-acetyl-lysine antibody-conjugated beads for enrichment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Protein Extraction and Digestion:
-
Homogenize the frozen muscle tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Acetyl-Peptide Enrichment (for Acetylome Analysis):
-
Incubate the peptide mixture with anti-acetyl-lysine antibody-conjugated beads to enrich for acetylated peptides.
-
Wash the beads to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the total peptide fraction (for proteomics) and the enriched acetyl-peptide fraction (for acetylome) using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use specialized software to identify peptides and proteins and to quantify their relative abundance between the control and SRT2104-treated groups.
-
For acetylome data, identify the specific sites of lysine acetylation and quantify their changes in response to treatment.
-
Perform bioinformatics analysis to identify enriched pathways and biological processes.
-
Figure 3: General workflow for proteomics and acetylome analysis.
Conclusion
SRT2104 represents a promising therapeutic candidate for Duchenne muscular dystrophy by targeting the fundamental pathological processes of the disease through the activation of SIRT1. The preclinical data strongly support its potential to improve muscle function, reduce inflammation and fibrosis, and promote a healthier muscle phenotype. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of SRT2104 and other SIRT1 activators in the context of DMD and other neuromuscular disorders. Further research is warranted to translate these encouraging preclinical findings into clinical applications for DMD patients.
References
- 1. researchgate.net [researchgate.net]
- 2. A Brief Review of Duchenne Muscular Dystrophy Treatment Options, with an Emphasis on Two Novel Strategies [ouci.dntb.gov.ua]
- 3. sciprofiles.com [sciprofiles.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the Anti-inflammatory Effects of SRT2104 in a Psoriasis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, leading to the formation of erythematous, scaly plaques.[1][2][3] The pathogenesis of psoriasis involves a complex interplay of genetic and environmental factors, with key roles for inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-17 (IL-17).[1][4] Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, has emerged as a promising therapeutic target due to its role in regulating inflammation, cellular metabolism, and aging.[1][5] Activation of SIRT1 has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways implicated in psoriasis, including NF-κB, MAPKs, and STAT3.[1][2][6]
SRT2104 is a selective, small-molecule activator of SIRT1.[7][8][9] Preclinical and clinical studies have suggested its therapeutic potential in various inflammatory and metabolic diseases.[7][9][10] In the context of psoriasis, SRT2104 is hypothesized to ameliorate disease pathology by activating SIRT1, thereby reducing the expression of pro-inflammatory cytokines and inhibiting keratinocyte proliferation.[1][5] A clinical trial in patients with moderate-to-severe psoriasis demonstrated that SRT2104 led to significant histological improvement and was associated with the modulation of IL-17 and TNF-α signaling pathways.[5][11][12]
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory effects of SRT2104 in a preclinical psoriasis model. The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and clinically relevant model that recapitulates key features of human plaque psoriasis, including the central role of the IL-23/IL-17 axis.[4][13][14]
Data Presentation
The following tables summarize the expected quantitative data from preclinical studies evaluating SRT2104 in an imiquimod-induced psoriasis model. The data presented here is illustrative and based on the known mechanism of SRT2104 and typical results from similar anti-inflammatory compounds in this model.
Table 1: Effect of SRT2104 on Psoriasis Area and Severity Index (PASI) Score and Epidermal Thickness in IMQ-Induced Psoriasis Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean PASI Score (Day 7) | Mean Epidermal Thickness (µm) |
| Naive Control | - | 0.0 ± 0.0 | 15.2 ± 2.1 |
| Vehicle Control (IMQ) | - | 4.5 ± 0.5 | 110.5 ± 12.3 |
| SRT2104 | 10 | 3.2 ± 0.4 | 75.8 ± 8.9 |
| SRT2104 | 30 | 2.1 ± 0.3 | 45.3 ± 5.6 |
| SRT2104 | 100 | 1.2 ± 0.2 | 25.1 ± 3.2 |
| Positive Control (e.g., Clobetasol) | 0.1% (topical) | 1.5 ± 0.3 | 30.5 ± 4.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of SRT2104 on Pro-inflammatory Cytokine Levels in Skin Homogenates
| Treatment Group | Dose (mg/kg/day) | IL-17A (pg/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Naive Control | - | 15.2 ± 3.1 | 25.8 ± 4.5 | 30.1 ± 5.2 |
| Vehicle Control (IMQ) | - | 150.3 ± 15.6 | 210.5 ± 20.1 | 250.7 ± 25.3 |
| SRT2104 | 10 | 110.1 ± 12.3 | 165.4 ± 15.8 | 190.2 ± 18.9* |
| SRT2104 | 30 | 75.6 ± 8.9 | 110.2 ± 11.5 | 125.8 ± 13.1** |
| SRT2104 | 100 | 40.2 ± 5.1 | 60.7 ± 7.3 | 70.4 ± 8.5 |
| Positive Control (e.g., Clobetasol) | 0.1% (topical) | 50.8 ± 6.2 | 75.3 ± 8.1 | 85.6 ± 9.3 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Effect of SRT2104 on Keratinocyte Proliferation and Inflammatory Response in vitro
| Treatment | Concentration (µM) | Keratinocyte Proliferation (% of control) | IL-8 Secretion (pg/mL) |
| Untreated Control | - | 100 ± 5.2 | 50.3 ± 6.1 |
| TNF-α (10 ng/mL) | - | 180.5 ± 12.3 | 550.8 ± 45.2 |
| TNF-α + SRT2104 | 1 | 155.2 ± 10.1 | 420.1 ± 35.8 |
| TNF-α + SRT2104 | 10 | 120.7 ± 8.5 | 250.6 ± 21.3 |
| TNF-α + SRT2104 | 50 | 105.3 ± 6.8 | 110.9 ± 12.5 |
*p<0.05, **p<0.01, ***p<0.001 compared to TNF-α alone. Data are presented as mean ± SEM.
Mandatory Visualizations
Caption: SIRT1 signaling pathway in psoriasis.
Caption: Experimental workflow for the psoriasis model.
Caption: Logical relationship of the study design.
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the in vivo efficacy of SRT2104.
Materials:
-
8-10 week old male or female BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%) (e.g., Aldara™).
-
Vehicle cream (e.g., Vaseline Lanette cream).
-
SRT2104.
-
Vehicle for SRT2104 (e.g., 0.5% carboxymethylcellulose).
-
Electric shaver.
-
Calipers.
-
Psoriasis Area and Severity Index (PASI) scoring guide.
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
On day -1, shave the dorsal skin of the mice over an area of approximately 2x3 cm.
-
-
Induction of Psoriasis-like Inflammation:
-
SRT2104 Administration:
-
Prepare SRT2104 in the appropriate vehicle.
-
From day 0 to day 6, administer SRT2104 or vehicle daily via oral gavage or dietary admixture at the desired doses.
-
-
Monitoring and Assessment:
-
Record the body weight of the mice daily.
-
Score the severity of the skin inflammation daily using a modified PASI scoring system for erythema (redness), scaling, and induration (thickness) on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score represents the PASI score.[15]
-
Measure the ear thickness daily using a caliper as an indicator of systemic inflammation.
-
-
Tissue Collection and Analysis:
-
On day 7, euthanize the mice.
-
Collect the treated dorsal skin for histological analysis and cytokine measurement.
-
Collect the spleen and measure its weight as an indicator of systemic inflammation.
-
In Vitro Keratinocyte Proliferation and Inflammation Assays
Objective: To assess the direct effect of SRT2104 on keratinocyte proliferation and inflammatory responses.
Materials:
-
Human immortalized keratinocyte cell line (HaCaT).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Recombinant human TNF-α and/or IL-17A.
-
SRT2104.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
ELISA kits for human IL-6 and IL-8.
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
-
Keratinocyte Proliferation Assay (MTT Assay):
-
Seed HaCaT cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of SRT2104 for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Inflammation Assay (Cytokine Measurement):
-
Seed HaCaT cells in a 24-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of SRT2104 for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α and/or 100 ng/mL of IL-17A for 24 hours.[16][17][18]
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 and IL-8 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Histological Analysis
Objective: To evaluate the effect of SRT2104 on the histopathological features of psoriasis-like skin lesions.
Materials:
-
Collected dorsal skin samples.
-
10% neutral buffered formalin.
-
Paraffin wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) stain.
-
Microscope.
-
Image analysis software.
Procedure:
-
Tissue Processing:
-
Fix the skin samples in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the samples through a graded series of ethanol and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
-
H&E Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with hematoxylin and eosin.
-
Dehydrate the stained sections and mount with a coverslip.
-
-
Microscopic Examination and Analysis:
-
Examine the stained sections under a light microscope.
-
Assess the following histopathological parameters:
-
Epidermal thickness (acanthosis): Measure the thickness of the epidermis from the basal layer to the granular layer.
-
Hyperkeratosis: Excessive formation of the stratum corneum.
-
Parakeratosis: Retention of nuclei in the stratum corneum.
-
Inflammatory cell infiltration: Assess the presence of immune cells (e.g., neutrophils, lymphocytes) in the dermis and epidermis.
-
-
Quantify the epidermal thickness using image analysis software.
-
Score the severity of other histological features semi-quantitatively.
-
References
- 1. The Role of Sirtuins in the Pathogenesis of Psoriasis [mdpi.com]
- 2. The Role of Sirtuins in the Pathogenesis of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis - Public Library of Science - Figshare [plos.figshare.com]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. criver.com [criver.com]
- 15. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 16. Interleukin-17 and Interleukin-22 Induced Proinflammatory Cytokine Production in Keratinocytes via Inhibitor of Nuclear Factor κB Kinase-α Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL-17 promotes proliferation, inflammation and inhibits apoptosis of HaCaT cells via interacting with the TRAF3 interacting protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Bioavailability of SRT2104
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of SRT2104, a selective SIRT1 activator.
Troubleshooting Guide: Low In Vivo Exposure of SRT2104
Researchers encountering lower than expected plasma concentrations of SRT2104 in preclinical models can consult the following guide for potential causes and corrective actions.
| Observed Issue | Potential Cause | Recommended Action |
| Low or undetectable plasma levels of SRT2104 after oral administration. | Poor absorption from the gastrointestinal tract. | 1. Co-administration with food: A significant food effect has been observed, which can increase exposure up to four-fold. Administer SRT2104 with a standard diet to your animal models.[1] 2. Formulation optimization: Consider formulating SRT2104 in a lipid-based delivery system or as a nanosuspension to improve solubility and absorption. |
| High variability in plasma concentrations between subjects. | Inconsistent food intake or differences in gastrointestinal physiology. | 1. Standardize feeding protocols: Ensure all animals have consistent access to food or are fasted for a standardized period before and after dosing. 2. Increase sample size: A larger number of animals per group can help to account for inter-individual variability.[2][3] |
| Rapid clearance and short half-life. | Efficient metabolism and elimination. | 1. Investigate alternative routes of administration: For preclinical studies, consider intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and achieve higher systemic exposure. 2. Dose escalation studies: Carefully designed dose-escalation studies can help determine the optimal dose to achieve therapeutic concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of SRT2104 in humans?
A1: The mean oral bioavailability of SRT2104 in humans is approximately 14%.[1][4][5] This low bioavailability is a significant challenge in achieving therapeutic concentrations.
Q2: How can the oral bioavailability of SRT2104 be improved?
A2: The most immediate and effective method identified in clinical studies is to administer SRT2104 with food. This "food effect" can increase the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve - AUC) by up to four-fold.[1][4][5] For preclinical research, formulating SRT2104 in an appropriate vehicle or exploring alternative administration routes are also viable strategies.
Q3: Have different oral formulations of SRT2104 been tested to improve bioavailability?
A3: Yes, clinical trials have assessed various oral formulations, including fast, intermediate, and slow-release tablets, as well as suspensions.[6][7] However, one report suggests that these efforts were not successful in improving the pharmacokinetic profile of SRT2104.[2]
Q4: What are the key pharmacokinetic parameters of SRT2104 in humans?
A4: The following table summarizes the key pharmacokinetic parameters of SRT2104 from clinical studies.
| Parameter | Value | Reference |
| Mean Oral Bioavailability | ~14% | [1][5] |
| Time to Maximum Plasma Concentration (Tmax) | 1-4 hours | [5] |
| Elimination Half-life (t½) | 8-24 hours | [5][8] |
| Mean Clearance | ~400 mL/min | [1][4] |
Q5: How does SRT2104 exert its biological effects despite its low bioavailability?
A5: SRT2104 is a potent activator of SIRT1, an NAD+-dependent deacetylase.[1][9] Even at low systemic concentrations, it can engage its target and modulate downstream pathways involved in metabolism, inflammation, and cellular stress responses.[10][11] This high potency allows it to elicit biological effects even with limited absorption.[4]
Experimental Protocols
Protocol 1: Assessment of the Food Effect on SRT2104 Bioavailability in a Rodent Model
Objective: To determine the impact of co-administration with food on the oral bioavailability of SRT2104 in mice or rats.
Methodology:
-
Animal Model: Use a standard inbred mouse or rat strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Groups:
-
Group 1 (Fasted): Animals are fasted overnight (approximately 12 hours) prior to SRT2104 administration.
-
Group 2 (Fed): Animals have free access to standard chow, and SRT2104 is administered concurrently with feeding.
-
-
SRT2104 Administration:
-
Prepare a suspension of SRT2104 in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single oral dose of SRT2104 (e.g., 100 mg/kg) via gavage.
-
-
Blood Sampling:
-
Collect blood samples via tail vein or retro-orbital sinus at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify SRT2104 concentrations in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both the fasted and fed groups.
-
Compare the parameters to determine the magnitude of the food effect.
-
Visualizations
Caption: SRT2104 activates SIRT1, leading to downstream effects.
Caption: Troubleshooting workflow for low SRT2104 bioavailability.
References
- 1. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 3. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Study to Assess the Relative Bioavailability of New Oral Formulations of SRT2104 in Healthy Male Volunteers [ctv.veeva.com]
- 8. A pilot randomized, placebo controlled, double blind phase I trial of the novel SIRT1 activator SRT2104 in elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nutraceutical activation of Sirt1: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 11. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
SRT 2104 Technical Support Center: Troubleshooting Experimental Inconsistencies
Welcome to the technical support center for SRT 2104, a selective small molecule activator of Sirtuin 1 (SIRT1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to facilitate consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro SIRT1 activation assay is showing variable or no activation with this compound. What are the potential causes?
A1: Inconsistent results in in vitro SIRT1 activation assays are common and can stem from several factors related to compound handling, assay conditions, and reagent quality.
-
Compound Solubility and Stability: this compound has poor aqueous solubility.[1][2] Ensure it is fully dissolved in a suitable organic solvent like DMSO before preparing your final dilutions.[1][3] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
Solvent Concentration: High concentrations of organic solvents (e.g., DMSO >1%) can interfere with SIRT1 activity.[4] Always include a vehicle control with the same final solvent concentration as your experimental samples.[3]
-
NAD+ Concentration: As a NAD+-dependent deacetylase, SIRT1 activity is critically dependent on the concentration of NAD+.[5] Ensure you are using a saturating concentration of NAD+ as recommended by your assay kit or literature protocol. The cellular NAD+/NADH ratio is a key regulator of SIRT1 function.[5]
-
Substrate Type: Historically, there has been controversy regarding SIRT1 activators and the use of fluorophore-tagged peptide substrates, such as those in Fluor-de-Lys assays.[6][7] Some studies suggest that the activation observed is an artifact of the fluorophore.[7] If you are seeing inconsistencies, consider validating your findings with an alternative, label-free assay method like HPLC or mass spectrometry.[7]
-
Enzyme Quality: Ensure your recombinant SIRT1 enzyme is active. Include a positive control activator, such as Resveratrol, to confirm the enzyme is responsive.[8] Avoid repeated freeze-thaw cycles of the enzyme.[9]
Q2: I am observing inconsistent effects of this compound on my cell cultures. What cellular factors could be influencing the results?
A2: Cellular responses to this compound can be highly context-dependent. Several factors can lead to variability:
-
Cell Passage Number and Health: Use cells with a consistent and low passage number. Senescent or unhealthy cells may have altered metabolic states and SIRT1 expression levels.
-
Culture Conditions: Factors like glucose concentration in the media can impact the cellular NAD+/NADH ratio, thereby influencing SIRT1 activity.[10] Cells grown under nutrient-limiting conditions may respond differently to SIRT1 activation.
-
Endogenous SIRT1 Levels: The baseline expression level of SIRT1 can vary between cell types and even between different culture passages. Consider quantifying SIRT1 expression in your cell model.
-
Presence of SIRT1 Inhibitors: Nicotinamide, a byproduct of the sirtuin deacetylation reaction, is a natural inhibitor of SIRT1.[11] Ensure your cell culture medium does not contain high levels of nicotinamide that could counteract the effect of this compound.
-
Interacting Signaling Pathways: SIRT1 activity is intertwined with other cellular signaling pathways, such as the AMPK pathway.[12] The activation state of these pathways in your specific cell model could influence the downstream effects of this compound.
Q3: How should I prepare and handle this compound for consistent experimental results?
A3: Proper handling of this compound is critical for obtaining reproducible data. Please refer to the data table below for a summary of its properties.
| Property | Value | Source |
| Molecular Weight | 516.6 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage (Solid) | -20°C, stable for ≥4 years | [1] |
| Solubility (DMSO) | ~2-16 mg/mL | [1][3][13] |
| Solubility (Water) | <1 mg/mL (Slightly soluble in PBS) | [1][13] |
| Aqueous Solution Stability | Not recommended for storage >1 day | [1] |
Preparation of Stock Solution:
-
Prepare a stock solution by dissolving this compound in fresh, anhydrous DMSO.[3] Gentle warming to 37°C or sonication can aid dissolution.[2]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[13]
-
Store stock solutions at -20°C or -80°C.[13]
Preparation of Working Dilutions:
-
For in vitro assays, make further dilutions of the stock solution into the appropriate aqueous assay buffer immediately before use.[1]
-
Ensure the final concentration of DMSO is low and consistent across all samples, including controls.[1]
Experimental Protocols
Protocol 1: In Vitro SIRT1 Fluorimetric Activity Assay
This protocol is a generalized procedure based on commercially available kits (e.g., Sigma-Aldrich CS1040, Abcam ab156065).
-
Reagent Preparation:
-
Prepare Assay Buffer as specified by the kit manufacturer.
-
Dilute the SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter) and NAD+ to their final working concentrations in Assay Buffer.
-
Prepare a positive control (e.g., Resveratrol) and a SIRT1 inhibitor (e.g., Nicotinamide).
-
Prepare this compound working solutions by diluting the DMSO stock in Assay Buffer. Include a vehicle control with the same final DMSO concentration.
-
-
Assay Procedure:
-
In a 96-well black plate, add the following to each well:
-
Recombinant SIRT1 enzyme.
-
This compound solution or control (vehicle, positive control, inhibitor).
-
-
Incubate for a short period at 37°C (as per kit instructions).
-
Initiate the reaction by adding the NAD+/SIRT1 substrate mixture.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for 10-15 minutes.
-
-
Data Analysis:
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-460 nm).[9]
-
Subtract the background fluorescence from a "no enzyme" control.
-
Calculate the percent activation relative to the vehicle control.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Sirt1 and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRT2104 (GSK2245840) | activator of SIRT1 (Sirtuin 1) | CAS 1093403-33-8 | Buy SRT-2104 (GSK2245840) from Supplier InvivoChem [invivochem.com]
Optimizing SRT2104 Dosage to Minimize Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SRT2104, a selective SIRT1 activator, while minimizing potential off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the SRT2104 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is SRT2104 and what is its primary mechanism of action?
SRT2104 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] Its primary mechanism involves binding to the N-terminus of the SIRT1 enzyme, which leads to an allosteric activation. This enhances the deacetylation of various protein substrates, influencing numerous cellular processes including inflammation, metabolism, and cellular stress responses.[4]
Q2: What are the known off-target effects of SRT2104?
While SRT2104 is described as a "highly selective" SIRT1 activator, the complete quantitative data from broad-panel off-target screening is not publicly available. One study mentions that SRT2104 showed minimal activity against a panel of over 180 kinases, GPCRs, nuclear receptors, ion channels, and enzymes in an unpublished in vitro profiling study.[1] However, related sirtuin-activating compounds (STACs) have been reported to have off-target effects on various proteins, including AMPK. Therefore, it is crucial for researchers to empirically determine potential off-target effects in their specific experimental system.
Q3: What are the common adverse effects observed in clinical trials with SRT2104?
In human clinical trials, SRT2104 has been generally well-tolerated.[1][2] The most commonly reported adverse events were mild to moderate and included headache, dizziness, upper respiratory tract infection, and gastrointestinal symptoms such as flatulence, nausea, and diarrhea.[5]
Q4: How does the formulation and administration of SRT2104 affect its bioavailability and efficacy?
SRT2104 has shown low oral bioavailability, which can be highly variable among individuals.[2][6] Studies have demonstrated a significant "food effect," where administration with food can increase exposure up to four-fold.[1] This is an important consideration for in vivo experiments to ensure maximal and consistent exposure.
Q5: What is the controversy surrounding the in vitro assays for SIRT1 activators like SRT2104?
A significant point of discussion in the field is the potential for artificial activation of SIRT1 in certain in vitro assays. Early studies often used peptide substrates with a covalently attached fluorophore. It was later discovered that some sirtuin-activating compounds, including those related to SRT2104, may not activate SIRT1 with native peptide substrates lacking a fluorophore.[7] It is hypothesized that the activators may interact with the fluorophore itself, leading to an apparent increase in SIRT1 activity. Researchers should be cautious when interpreting results from such assays and are encouraged to use multiple, label-free methods to confirm SIRT1 activation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | High inter-subject variability in drug exposure.[5] | For in vivo studies, consider the "food effect" and administer SRT2104 with a standardized diet to improve consistency.[1] For in vitro studies, ensure precise and consistent dosing. |
| Observed phenotype does not correlate with known SIRT1 pathways | Potential off-target effects. | 1. Perform a dose-response curve: Determine if the phenotype is observed at concentrations significantly higher than the EC1.5 for SIRT1 activation (reported as 450 nM).[8] 2. Use a structurally unrelated SIRT1 activator: Compare the effects with another known SIRT1 activator. 3. Genetic validation: Use SIRT1 knockdown (siRNA/shRNA) or knockout models to confirm that the observed effect is SIRT1-dependent. |
| High background in in vitro SIRT1 activity assays | Assay artifact due to fluorophore-tagged substrates. | 1. Use a label-free assay: Employ methods like mass spectrometry or HPLC to measure the deacetylation of a native peptide substrate. 2. Confirm with a cellular assay: Measure the deacetylation of a known cellular SIRT1 target (e.g., p53, NF-κB) via Western blot. |
| Toxicity or unexpected cell death at higher concentrations | Off-target effects or compound precipitation. | 1. Perform a cell viability assay (e.g., MTT, LDH): Determine the cytotoxic concentration range of SRT2104 in your cell line. 2. Visually inspect for compound precipitation: Ensure complete solubilization of SRT2104 in your culture medium. |
Quantitative Data on SRT2104 Dosage and Selectivity
While comprehensive, publicly available data on the off-target profile of SRT2104 is limited, the following table summarizes key quantitative parameters from published studies. Researchers are strongly encouraged to determine the optimal dosage and potential off-target effects empirically in their own experimental systems.
| Parameter | Value | Context | Reference |
| SIRT1 Activation (EC1.5) | 450 nM | In vitro biochemical assay | [8] |
| Clinical Dose Range | 0.25 g to 2.0 g daily | Oral administration in human clinical trials | [9] |
| Oral Bioavailability | ~14% | In humans, can be increased with food | [2] |
| Brain Penetration | 2.23 ± 0.61 µmol/L | In mouse brain after 6 months of dietary administration | [10] |
| Selectivity Profile | Minimal activity against >180 targets | Unpublished in vitro data mentioned in a publication | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling to Assess Off-Target Effects
This protocol outlines a general method for screening SRT2104 against a panel of kinases to identify potential off-target interactions. A radiometric assay is described here as it is considered a gold standard.[11]
Materials:
-
Broad panel of purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
SRT2104 stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-33P]ATP.
-
ATP solution.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of SRT2104 in DMSO.
-
In the microplate wells, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted SRT2104 or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP.
-
Incubate for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of SRT2104 compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target in a cellular environment.
Materials:
-
Cells of interest.
-
SRT2104.
-
DMSO (vehicle control).
-
Lysis buffer.
-
Equipment for heating samples precisely.
-
Western blotting reagents and antibodies for SIRT1 and suspected off-targets.
Procedure:
-
Treat cultured cells with SRT2104 or DMSO for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in lysis buffer.
-
Divide the cell lysate into several aliquots.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT1 (and potential off-targets) at each temperature using Western blotting.
-
A shift in the thermal denaturation curve of a protein in the presence of SRT2104 indicates direct binding.
Mandatory Visualizations
Caption: SRT2104 allosterically activates SIRT1, a NAD+-dependent deacetylase.
Caption: A general workflow for optimizing SRT2104 dosage in experiments.
Caption: A decision tree for troubleshooting unexpected results with SRT2104.
References
- 1. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 6. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
SRT 2104 solubility issues and recommended solvents
Technical Support Center: SRT2104
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRT2104. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of SRT2104?
A1: The most recommended solvent for preparing a stock solution of SRT2104 is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is advisable to use fresh, anhydrous DMSO as the compound's solubility can be reduced in moisture-absorbing DMSO.[1][4]
Q2: I am observing low solubility of SRT2104 in DMSO. What could be the issue and how can I improve it?
A2: Low solubility in DMSO can be due to several factors. Firstly, ensure you are using fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can decrease the solubility of SRT2104.[1][4] To enhance solubility, gentle warming of the solution to 37°C for 10 minutes and/or sonication in an ultrasonic bath can be effective.[5]
Q3: What is the maximum concentration of SRT2104 that can be achieved in DMSO?
A3: The reported solubility of SRT2104 in DMSO varies across different suppliers, but generally ranges from 2 mg/mL to 16 mg/mL.[1][2][3][6] For some sources, achieving higher concentrations of up to 5 mg/mL or even 6.46 mg/mL may require ultrasonic assistance or gentle warming.[4][5]
Q4: Can I dissolve SRT2104 in aqueous buffers like PBS?
A4: SRT2104 is only slightly soluble or partially soluble in aqueous buffers such as PBS (pH 7.2).[2][3] Therefore, it is not recommended to prepare a primary stock solution in aqueous buffers. For biological experiments, it is advised to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform further dilutions into your aqueous experimental medium.[3] It is crucial to ensure the final concentration of the organic solvent is minimal to avoid any physiological effects.[3]
Q5: Is SRT2104 soluble in ethanol?
A5: SRT2104 is reported to be insoluble or only partially soluble in ethanol.[1][2] Therefore, ethanol is not a recommended primary solvent for this compound.
Q6: How should I prepare SRT2104 for in vivo studies?
A6: For in vivo administration, SRT2104 is often prepared in a formulation containing a combination of solvents to ensure its solubility and bioavailability. A common formulation involves a multi-step process:
-
Prepare a concentrated stock solution in DMSO.
-
Sequentially add co-solvents such as PEG300, Tween-80, and saline or ddH₂O.[1][4][6] The final solution should be prepared freshly on the day of use.[4]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
-
Possible Cause: The concentration of SRT2104 in the final aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final working concentration of SRT2104 in your experiment.
-
Optimize Dilution: Instead of a single large dilution step, try a serial dilution approach.
-
Incorporate Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant like Tween-80 in the final medium might help maintain solubility.[1][4]
-
Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible, typically below 0.1%, to minimize solvent effects on biological systems.[1]
-
Issue: Inconsistent experimental results.
-
Possible Cause: Poor solubility or precipitation of SRT2104 leading to inaccurate dosing.
-
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your SRT2104 solution for any signs of precipitation.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment. Aqueous solutions of SRT2104 are not recommended for storage for more than one day.[3]
-
Sonication: Briefly sonicate the final diluted solution before adding it to your experimental setup to ensure homogeneity.
-
Data Presentation
Table 1: Solubility of SRT2104 in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Remarks | Citations |
| DMSO | 2 - 16 | 3.87 - 31.0 | Fresh DMSO recommended; gentle warming or sonication may be needed. | [1][2][3][4][5][6][7] |
| DMF | ~2 | ~3.87 | [2][3] | |
| Ethanol | Insoluble / Partially Soluble | - | Not a recommended primary solvent. | [1][2][5] |
| Water | Insoluble | - | [1][5] | |
| PBS (pH 7.2) | Partially Soluble | - | Not recommended for stock solutions. | [2][3] |
Molecular Weight of SRT2104: 516.64 g/mol [1][2][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM SRT2104 Stock Solution in DMSO
-
Weighing: Accurately weigh out 5.17 mg of SRT2104 powder.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Solubilization: Vortex the solution thoroughly. If full dissolution is not achieved, sonicate the vial in an ultrasonic water bath for 5-10 minutes or warm it gently at 37°C for 10 minutes.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][4]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is an example, and the final concentrations and volumes should be adjusted based on the specific experimental requirements.
-
Prepare Stock: Start with a clear stock solution of SRT2104 in DMSO (e.g., 5 mg/mL).[4]
-
Add Co-solvents: For a 1 mL final working solution, sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the 5 mg/mL SRT2104 in DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.[4]
-
-
Final Solution: This will result in a 0.5 mg/mL solution of SRT2104 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][6]
-
Use: Use the prepared formulation immediately for the best results.[1][4]
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving SRT2104.
Caption: Simplified signaling pathway of SRT2104 as a SIRT1 activator.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SRT 2104 | CAS 1093403-33-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. SRT2104 (GSK2245840) | activator of SIRT1 (Sirtuin 1) | CAS 1093403-33-8 | Buy SRT-2104 (GSK2245840) from Supplier InvivoChem [invivochem.com]
- 7. SRT2104 | SIRT1 activator | Probechem Biochemicals [probechem.com]
Technical Support Center: Strategies to Reduce Variability in SRT2104 Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to help you minimize variability in your SRT2104 animal studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is SRT2104 and what is its primary mechanism of action?
A1: SRT2104 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase.[1] Its primary mechanism of action is to allosterically activate SIRT1, leading to the deacetylation of a wide range of protein targets involved in metabolism, inflammation, and cellular stress responses.[1][2]
Q2: What are the major downstream signaling pathways affected by SRT2104-mediated SIRT1 activation?
A2: SRT2104, through SIRT1 activation, modulates several key signaling pathways, including:
-
p53: Deacetylation of p53 can inhibit apoptosis.[3]
-
NF-κB: Deacetylation of the p65 subunit of NF-κB suppresses the expression of pro-inflammatory genes.[3]
-
FOXO (Forkhead box O): Deacetylation of FOXO proteins can promote resistance to oxidative stress.[3]
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1α): Deacetylation of PGC-1α stimulates mitochondrial biogenesis and function.[4]
Q3: What are the most common sources of variability in animal studies?
A3: Variability in animal studies can stem from three main areas:
-
Biological Variation: Differences in genetics, age, sex, health status, and microbiome of the animals.
-
Environmental Factors: Fluctuations in temperature, humidity, light cycles, noise, and cage conditions.
-
Experimental Procedures: Inconsistencies in animal handling, dosing, sample collection, and data recording.
Q4: Why is pharmacokinetic variability a particular concern for SRT2104 studies?
A4: Clinical and preclinical studies have indicated that SRT2104 can exhibit high inter-subject variability in its pharmacokinetics, including absorption and exposure.[1][5][6] This variability can lead to inconsistent target engagement and, consequently, high variability in efficacy readouts. Factors such as food intake can significantly affect the bioavailability of SRT2104.[1]
Troubleshooting Guides
Issue 1: High Variability in Efficacy Readouts (e.g., metabolic parameters, tumor growth, behavioral scores)
-
Potential Cause 1: Inconsistent Drug Exposure due to Pharmacokinetic Variability.
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Administer SRT2104 at the same time each day. For oral administration, consider the relationship between dosing and the animals' light/dark and feeding cycles.
-
Control for Food Effect: The bioavailability of SRT2104 can be significantly influenced by food.[1] Decide on a consistent feeding schedule relative to dosing (e.g., dosing after an overnight fast or with a specific type of chow) and maintain it for all animals in the study.
-
Formulation and Vehicle: Ensure SRT2104 is fully solubilized and stable in the chosen vehicle. Prepare fresh formulations regularly and vortex before each administration.
-
Satellite Pharmacokinetic (PK) Study: If feasible, conduct a small satellite PK study with a subset of animals to determine the plasma concentrations of SRT2104 at various time points after dosing. This can help confirm drug exposure and identify potential absorption issues.
-
-
-
Potential Cause 2: Inconsistent Animal Handling and Environmental Stress.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly acclimatized to the facility, housing conditions, and handling procedures for a sufficient period before the start of the experiment.
-
Consistent Handling: All animal handling should be performed by the same trained personnel to minimize stress-induced variations.
-
Standardized Procedures: All experimental procedures (e.g., blood collection, tumor measurements, behavioral tests) should be performed at the same time of day and in a consistent order for all animals.
-
-
-
Potential Cause 3: Biological Variability.
-
Troubleshooting Steps:
-
Homogenous Animal Cohorts: Use animals of the same age, sex, and genetic background.
-
Randomization: Randomize animals into treatment groups to distribute any inherent biological variation evenly.
-
Blinding: Whenever possible, the researchers administering the treatment and assessing the outcomes should be blinded to the treatment groups to prevent unconscious bias.
-
-
Issue 2: Inconsistent or Unexpected Western Blot Results for SIRT1 and Downstream Targets
-
Potential Cause 1: Poor Sample Quality or Inconsistent Protein Extraction.
-
Troubleshooting Steps:
-
Rapid Tissue Harvesting: Harvest tissues quickly and immediately snap-freeze them in liquid nitrogen or place them in an appropriate lysis buffer to prevent protein degradation.
-
Consistent Lysis Buffer and Protocol: Use the same lysis buffer and protein extraction protocol for all samples. Ensure complete lysis by sonication or mechanical disruption.
-
Protein Quantification: Accurately determine the protein concentration of each lysate to ensure equal loading on the gel.
-
-
-
Potential Cause 2: Suboptimal Western Blotting Technique.
-
Troubleshooting Steps:
-
Antibody Validation: Use antibodies that have been validated for the species and application. Run appropriate controls, such as knockout/knockdown cell lysates or tissues, to confirm antibody specificity.
-
Consistent Transfer: Optimize the transfer conditions (voltage, time) to ensure efficient and consistent transfer of proteins of different molecular weights.
-
Blocking and Washing: Use an appropriate blocking buffer and perform thorough washes to minimize background signal.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize for differences in protein loading.
-
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of SRT2104 in a Rodent Model
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 550 ± 150 |
| Tmax (hr) | 2.0 ± 0.5 |
| AUC0-24 (ng*hr/mL) | 3200 ± 950 |
| Half-life (t1/2) (hr) | 6.5 ± 1.8 |
Note: These are example values and will vary depending on the animal model, dose, and formulation.
Experimental Protocols
Protocol 1: Oral Gavage of SRT2104 in Mice
-
Materials:
-
SRT2104
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Sterile syringes and gavage needles (20-22 gauge for adult mice)
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).[7]
-
Prepare the SRT2104 formulation at the desired concentration. Ensure it is well-solubilized. Vortex the solution before each use.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.[8]
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The mouse should swallow the needle. Do not force the needle.[9]
-
Slowly administer the SRT2104 formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress for a few minutes after the procedure.
-
Protocol 2: Western Blot Analysis of SIRT1 and Acetylated-p53
-
Sample Preparation:
-
Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against SIRT1, acetylated-p53 (Lys382), total p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
Caption: SRT2104 activates SIRT1, leading to deacetylation of downstream targets.
Caption: A typical workflow for an in vivo study with SRT2104.
References
- 1. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Activators of Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Long-term stability of SRT 2104 in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of SRT2104 in DMSO when stored at -20°C. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of SRT2104 in DMSO at -20°C?
A1: Based on information from various suppliers, SRT2104, when dissolved in DMSO, can be stored at -20°C for approximately six months to several months.[1][2] For longer-term storage, -80°C is recommended, which can extend stability for up to a year.[2] As a crystalline solid, SRT2104 is stable for at least four years when stored at -20°C.[3][4] It is crucial to use anhydrous DMSO for preparing stock solutions, as the presence of water can impact the solubility and stability of the compound.[5][6]
Q2: I have stored my SRT2104 in DMSO at -20°C for over six months. Can I still use it?
A2: While the general guideline is a stability of around six months at -20°C, the actual stability can be influenced by factors such as the quality of the DMSO, the number of freeze-thaw cycles, and exposure to moisture and light.[2] It is highly recommended to perform a quality control check, such as HPLC or LC-MS, to assess the purity of the stock solution before use in critical experiments.
Q3: My SRT2104 solution in DMSO appears to have precipitated after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or if the DMSO has absorbed moisture.[5] To redissolve the compound, you can gently warm the vial to 37°C for 10 minutes and/or sonicate it for a short period.[1] If precipitation persists, it may indicate compound degradation or solubility issues. It is advisable to prepare a fresh stock solution using anhydrous DMSO.
Q4: How many freeze-thaw cycles can a solution of SRT2104 in DMSO tolerate?
A4: While specific data for SRT2104 is not available, studies on a diverse set of small molecules have shown no significant compound loss after as many as 11 freeze-thaw cycles.[7][8] However, to minimize potential degradation, it is best practice to prepare small aliquots of your stock solution to avoid repeated freezing and thawing of the entire stock.
Q5: What are the potential degradation products of SRT2104 in DMSO?
A5: Specific degradation pathways of SRT2104 in DMSO under storage conditions are not well-documented in publicly available literature. Degradation could potentially occur through hydrolysis if water is present in the DMSO, or through oxidation. DMSO itself can degrade under certain conditions, such as exposure to UV light in the presence of a photosensitizer.[9] To identify any degradation products, analytical techniques like LC-MS/MS would be required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of SRT2104 stock solution. | 1. Prepare a fresh stock solution of SRT2104 in anhydrous DMSO. 2. Perform a quality control check (e.g., HPLC, LC-MS) on the old and new stock solutions to compare purity. 3. If degradation is confirmed, discard the old stock. |
| Precipitate observed in the stock solution after thawing | 1. The solution may be supersaturated. 2. The DMSO may have absorbed moisture, reducing solubility.[5] | 1. Gently warm the vial to 37°C and sonicate to try and redissolve the precipitate.[1] 2. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution using anhydrous DMSO. |
| Loss of compound activity | The compound may have degraded over time or due to improper storage. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Store aliquots at -80°C for long-term storage.[2] 3. Before critical experiments with aged stock solutions, validate the compound's activity with a fresh standard. |
Quantitative Data Summary
The following table provides a summary of the stability of SRT2104 under different storage conditions as indicated by various suppliers. Please note that these are general guidelines, and stability can be batch and condition-dependent.
| Formulation | Storage Temperature | Reported Stability | Source |
| Crystalline Solid | -20°C | ≥ 4 years | [3][4] |
| In DMSO | -20°C | ~6 months | [2] |
| In DMSO | -20°C | "several months" | [1] |
| In DMSO | -80°C | ~1 year | [2] |
Experimental Protocols
Protocol 1: Assessment of SRT2104 Stability in DMSO via HPLC
This protocol outlines a method to assess the stability of SRT2104 in a DMSO stock solution stored at -20°C over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of SRT2104 crystalline solid.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
-
-
Storage:
-
Store the aliquots at -20°C.
-
-
Sample Analysis:
-
At designated time points (e.g., T=0, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a dilution of the stock solution in a suitable mobile phase (e.g., acetonitrile:water with 0.1% formic acid).
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The purity of SRT2104 is determined by comparing the peak area of the parent compound to the total peak area of all components in the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of SRT2104 remaining at each time point relative to the T=0 sample.
-
A significant decrease in the percentage of the parent peak over time indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for SRT2104 stability issues.
Caption: Simplified SIRT1 signaling pathway activated by SRT2104.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 9. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of SRT2104 Administration: A Technical Guide to Food Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the significant impact of food on the absorption and exposure of SRT2104, a selective SIRT1 activator. Understanding and controlling for this variable is critical for ensuring the consistency and reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in SRT2104 exposure in our preclinical studies. What could be the primary cause?
A1: One of the most critical factors influencing SRT2104 exposure is the presence or absence of food at the time of administration. Clinical studies have demonstrated a substantial "food effect," with co-administration of SRT2104 with a meal leading to up to a four-fold increase in plasma exposure (AUC) compared to administration in a fasted state.[1][2] Inconsistent feeding schedules or variations in meal composition can therefore lead to high variability in pharmacokinetic profiles.
Q2: What is the recommended approach for administering SRT2104 to maximize exposure and ensure consistency?
A2: To maximize and standardize exposure, it is recommended to administer SRT2104 in a fed state.[2] For optimal consistency, a standardized meal should be provided at a consistent time before dosing in all experimental subjects. The composition of the meal can also play a role; therefore, using a consistent diet throughout the study is crucial.
Q3: We administered SRT2104 with a liquid nutritional supplement, but did not observe the expected increase in exposure. Why might this be?
A3: This is a critical observation that has been noted in clinical research. While a standard solid meal has been shown to significantly increase SRT2104 absorption, a study in type 2 diabetic patients using a liquid meal (Ensure®) did not show the anticipated food effect.[3] The reasons are not fully elucidated but may be related to differences in gastric emptying time and the physicochemical interactions of SRT2104 with solid versus liquid food matrices.[3] This highlights the importance of the meal's physical form in influencing absorption.
Q4: How does food intake affect the bioavailability of SRT2104?
A4: SRT2104 has a relatively low mean oral bioavailability of approximately 14% in the fasted state.[1][2] The presence of food can significantly enhance this bioavailability. The exact mechanism is not fully understood but is likely related to increased solubility of the compound in the presence of dietary fats and bile salts, as well as potentially altered gastrointestinal transit time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High inter-subject variability in pharmacokinetic (PK) data | Inconsistent feeding status (some subjects fed, others fasted) at the time of dosing. | Standardize the feeding protocol. Administer SRT2104 to all subjects in a fed state using a consistent, standardized meal. |
| Lower than expected SRT2104 plasma concentrations | Administration in a fasted state. | Administer SRT2104 with a meal to leverage the food effect and increase exposure.[2] |
| Inconsistent results when using a liquid meal to induce the food effect | The physical form of the meal (liquid vs. solid) may not be optimal for enhancing SRT2104 absorption.[3] | If feasible and appropriate for the experimental model, switch to a standardized solid meal. If a liquid meal is necessary, maintain consistency but be aware that the food effect may be diminished or absent. |
| Dose-dependent but sub-proportional increase in exposure | This is an inherent characteristic of SRT2104's pharmacokinetics.[1][2] | Be aware of this property when designing dose-ranging studies. Doubling the dose will not necessarily result in a doubling of the plasma exposure. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of SRT2104 under fed and fasted conditions.
Table 1: Impact of Food on SRT2104 Pharmacokinetic Parameters
| Parameter | Fasted State | Fed State | Fold-Increase | Reference |
| AUC(0,t) (dose-normalized) | 1.2 | 4.4 | ~3.7x | [2] |
| Cmax | Varies | Up to 4-fold increase | ~4x | [1][2] |
| Bioavailability | ~14% | Not explicitly stated, but significantly increased | - | [1][2] |
Experimental Protocols
Protocol: Food-Effect Pharmacokinetic Study
This protocol is based on methodologies described in clinical studies to assess the impact of food on SRT2104 absorption.[2]
-
Subject Allocation: Randomly assign subjects to either a "Fed" or "Fasted" group in a crossover design. Ensure an adequate washout period between treatments.
-
Fasted Condition: Subjects should fast overnight for at least 10 hours before administration of SRT2104. Water is permitted ad libitum.
-
Fed Condition:
-
Provide a standardized, high-fat meal. An example from a clinical trial is a meal of 602 kcal with the following composition: 18.3% protein, 30.4% fat, and 45.3% carbohydrates.[2]
-
Administer SRT2104 orally approximately 30 minutes after the subject begins to consume the meal.
-
-
Dosing: Administer the desired dose of SRT2104 (e.g., 0.5 g or 2.0 g) as the appropriate formulation (e.g., capsule or suspension).[2]
-
Pharmacokinetic Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) to determine the plasma concentration of SRT2104.
-
Data Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for both fed and fasted states. Compare the parameters to quantify the food effect.
Visualizations
SRT2104 Mechanism of Action: SIRT1 Signaling Pathway
The diagram below illustrates the central role of SIRT1, the target of SRT2104, in regulating cellular processes.
Caption: SRT2104 activates SIRT1, leading to deacetylation of downstream targets.
Experimental Workflow: Food Effect Study
The following workflow outlines the key steps in a typical food effect study for SRT2104.
Caption: Crossover study design to assess the impact of food on SRT2104 pharmacokinetics.
References
- 1. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Refining SRT 2104 treatment protocols for better reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their SRT 2104 treatment protocols for enhanced reproducibility.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, highly selective, and brain-permeable small molecule activator of Sirtuin 1 (SIRT1).[1][2] SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in regulating various cellular processes, including metabolism, inflammation, and longevity.[3] this compound allosterically binds to the N-terminus of the SIRT1 enzyme, leading to its activation.[2] This activation enhances the deacetylation of various SIRT1 substrates.[2]
2. What are the common research applications of this compound?
This compound has been investigated in a range of preclinical and clinical studies for its therapeutic potential in various conditions, including:
-
Neurodegenerative Diseases: Such as Huntington's disease, where it has been shown to penetrate the blood-brain barrier, improve motor function, and extend survival in mouse models.[4]
-
Metabolic Disorders: Including type 2 diabetes, where it has shown modest beneficial effects on lipid profiles.[5]
-
Inflammatory Conditions: Such as psoriasis and ulcerative colitis.[6][7]
-
Duchenne Muscular Dystrophy: Where it has demonstrated anti-inflammatory, anti-fibrotic, and pro-regenerative actions in preclinical models.[8]
3. How should this compound be stored?
This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[9] Stock solutions can be stored at -80°C for up to one year or at -20°C for up to six months.[1] It is advisable to avoid repeated freeze-thaw cycles.[10] Aqueous solutions are not recommended for storage for more than one day.[9]
4. What is the solubility of this compound?
This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 2 mg/mL.[9] It is slightly soluble in ethanol and PBS (pH 7.2).[9] For in vivo studies, it can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[1]
Troubleshooting Guide
Issue 1: High Variability and Poor Reproducibility in In Vivo Experiments
Question: My in vivo experiments with this compound show high inter-subject variability in outcomes. What could be the cause and how can I improve reproducibility?
Answer:
High inter-subject variability is a known challenge with this compound, primarily due to its poor oral bioavailability (approximately 14%) and variable pharmacokinetics.[11][12][13] Here are several factors to consider and steps to improve reproducibility:
-
Food Effect: The absorption of this compound is significantly influenced by food, with exposure increasing up to four-fold when administered with a meal.[12]
-
Recommendation: For consistent results, either administer this compound in a fed state using a standardized meal or consistently in a fasted state. Clearly report the feeding protocol in your methodology.
-
-
Formulation and Vehicle: The solubility of this compound is poor in aqueous solutions. The choice of vehicle and preparation method is critical.
-
Recommendation: Use a well-defined vehicle such as the one described in the in vivo experimental protocol below. Ensure the compound is fully dissolved before administration. For diet supplementation, ensure homogenous mixing of the compound in the chow.
-
-
Dosing Regimen: Inconsistent dosing times can contribute to variability.
-
Recommendation: Administer this compound at the same time each day to maintain consistent circadian exposure.
-
-
Genetic Background of Animals: Different mouse strains can exhibit varied metabolic responses.
-
Recommendation: Use a consistent and well-characterized animal strain for all experiments.
-
Issue 2: Inconsistent or No Effect in In Vitro Cell Culture Experiments
Question: I am not observing the expected effects of this compound in my cell culture experiments. What should I check?
Answer:
Several factors can lead to a lack of efficacy in in vitro studies:
-
Compound Stability in Media: this compound stability in aqueous solutions, including cell culture media, can be limited.
-
Recommendation: Prepare fresh this compound solutions for each experiment. Avoid storing diluted this compound in media for extended periods.[9]
-
-
Cell Type and SIRT1 Expression: The effects of this compound are dependent on the expression and activity of SIRT1 in the chosen cell line.
-
Recommendation: Confirm SIRT1 expression in your cell line using Western blot or qPCR. Consider using a positive control cell line known to respond to SIRT1 activation.
-
-
Concentration and Incubation Time: The optimal concentration and duration of treatment can vary between cell types.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint. Common starting concentrations range from 1 to 10 µM.[8]
-
-
Vehicle Effects: The solvent used to dissolve this compound (typically DMSO) can have effects on cells at higher concentrations.
-
Recommendation: Ensure the final concentration of the vehicle in the cell culture media is low (e.g., <0.1%) and include a vehicle-only control group in all experiments.[14]
-
Quantitative Data Summary
Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Model of Duchenne Muscular Dystrophy
| Parameter | Control (mdx mice) | This compound Treated (mdx mice) | Improvement |
| Treadmill Exhaustion Test (meters) | ~400 | ~600 | ~50% |
| Whole Body Tension (WBT) 5 (g/g) | ~5.5 | ~7.0 | ~27% |
| Fibrosis (% of area) | ~12% | ~6% | ~50% reduction |
Data adapted from a study in mdx mice treated with approximately 100 mg/kg/day this compound supplemented in the diet for 12 weeks.[8]
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Condition |
| Oral Bioavailability | ~14% | Fasted |
| Tmax (Time to maximum concentration) | 2-4 hours | Oral administration |
| Elimination Half-life | 15-20 hours | Oral administration |
| Food Effect on Exposure (AUC) | Up to 4-fold increase | Administered with a meal |
Data compiled from Phase I clinical studies in healthy volunteers.[12]
Experimental Protocols
Key In Vitro Experiment: Measuring SIRT1 Activation
Objective: To determine the effect of this compound on SIRT1 deacetylase activity.
Methodology:
-
SIRT1 Activity Assay: A common method is a fluorescence-based assay using a substrate peptide derived from p53 with a fluorophore and a quencher.
-
Reaction Setup:
-
Incubate recombinant human SIRT1 enzyme with the acetylated peptide substrate and NAD⁺.
-
Add this compound at various concentrations (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO).
-
-
Deacetylation Reaction: Allow the deacetylation reaction to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
Development Step: Add a developer solution containing trypsin, which cleaves the deacetylated peptide, separating the fluorophore from the quencher and generating a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a plate reader. The signal is proportional to the SIRT1 activity.
Key In Vivo Experiment: Administration of this compound to Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of disease.
Methodology:
-
Animal Model: Use an appropriate mouse model for the disease of interest (e.g., mdx mice for Duchenne muscular dystrophy).
-
This compound Preparation and Dosing:
-
Dietary Admixture: For chronic studies, supplement the standard rodent diet with this compound to achieve a target daily dose (e.g., 100 mg/kg/day).[8] Ensure homogenous mixing.
-
Oral Gavage: For acute or sub-chronic studies, prepare a formulation of this compound in a suitable vehicle (e.g., 10% DMSO, 90% corn oil). Administer daily via oral gavage.
-
Intraperitoneal Injection: Dissolve this compound in a vehicle like DMSO for intraperitoneal administration (e.g., 25 mg/kg).[15]
-
-
Treatment Period: The duration of treatment will depend on the study design and can range from a few weeks to several months.
-
Outcome Measures: Assess relevant phenotypic and molecular endpoints, such as:
-
Behavioral Tests: Motor function tests (e.g., rotarod, balance beam).[4]
-
Histopathology: Tissue analysis for markers of disease pathology (e.g., fibrosis, inflammation).[8]
-
Biomarker Analysis: Measurement of plasma lipids, inflammatory cytokines, or other relevant biomarkers.
-
Western Blot/qPCR: Analysis of target protein expression and gene expression in relevant tissues.
-
Visualizations
Caption: this compound activates SIRT1, leading to the deacetylation of downstream targets.
Caption: A generalized experimental workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Colonic Exposure, Safety, and Clinical Activity of SRT2104, a Novel Oral SIRT1 Activator, in Patients with Mild to Moderate Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 8. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 14. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Sirtuin 1 activator alleviated lethal inflammatory injury via promotion of autophagic degradation of pyruvate kinase M2 [frontiersin.org]
Common challenges in working with SRT 2104 in the lab
Welcome to the technical support center for SRT 2104. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, highly selective, and brain-permeable small molecule activator of Sirtuin 1 (SIRT1).[1][2] SIRT1 is a NAD+ dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging.[3] this compound directly binds to and activates SIRT1, leading to the deacetylation of a variety of protein substrates. This activation influences numerous signaling pathways, such as those involving p53, NF-κB, and STAT3, thereby modulating cellular functions related to inflammation, apoptosis, and metabolism.[4][5]
Q2: What are the common research applications for this compound?
A2: this compound is utilized in preclinical research for a wide range of conditions. Due to its ability to activate SIRT1, it has been investigated for its therapeutic potential in neurodegenerative diseases like Huntington's disease, metabolic disorders such as type 2 diabetes, and inflammatory conditions.[1][6][7] It is also used in studies related to aging, muscle atrophy, and cardiovascular health.[8][9]
Q3: How should this compound be stored?
A3: Proper storage of this compound is critical for maintaining its stability and activity. The powdered form should be stored at -20°C for long-term stability, which can be up to 3 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][3] For shorter periods, stock solutions can be kept at -20°C for up to 6 months.[1]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
-
Problem: this compound powder is not dissolving properly, or a precipitate forms in the stock solution.
-
Possible Causes & Solutions:
-
Incorrect Solvent: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) but is insoluble in water and ethanol.[3][10] Ensure you are using an appropriate solvent.
-
Low-Quality or Old Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can significantly reduce the solubility of compounds like this compound.[1][3] Always use fresh, high-quality, anhydrous DMSO.
-
Insufficient Solubilization Technique: To achieve higher concentrations, it may be necessary to gently warm the solution at 37°C for about 10 minutes or use an ultrasonic bath.[8]
-
Precipitation in Aqueous Solutions: this compound has very low solubility in aqueous buffers like PBS.[10][11] When preparing working solutions for cell culture, ensure the final concentration of the organic solvent is low enough to not be cytotoxic but sufficient to keep this compound in solution. It is not recommended to store aqueous solutions for more than one day.[10]
-
Issue 2: Inconsistent or Lack of Expected Biological Effect
-
Problem: Experiments with this compound yield variable results or fail to show the expected SIRT1 activation and downstream effects.
-
Possible Causes & Solutions:
-
Compound Instability: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of this compound. Always aliquot stock solutions and store them as recommended.
-
Low Bioavailability and High Variability (In Vivo): Clinical and preclinical studies have reported high inter-subject variability in the pharmacokinetics of this compound and overall low bioavailability.[12][13][14][15] This can lead to inconsistent exposure and, consequently, variable results in animal studies.
-
Cell Culture Conditions: The concentration of this compound and the duration of treatment are critical. For example, a common starting point for in vitro studies is 3 µM for 24 hours.[3][9] These parameters may need to be optimized for your specific cell line and experimental endpoint.
-
Verification of SIRT1 Activation: It is crucial to include positive controls and verify the activation of SIRT1 in your experimental system. This can be done by measuring the deacetylation of known SIRT1 substrates, such as p53 or the p65 subunit of NF-κB, via Western blotting.[3][16]
-
Issue 3: Off-Target Effects or Cellular Toxicity
-
Problem: Observation of unexpected cellular responses or toxicity that may not be related to SIRT1 activation.
-
Possible Causes & Solutions:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.1%.[9] Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.
-
High Concentration of this compound: While this compound is a selective SIRT1 activator, very high concentrations may lead to off-target effects.[17] It is important to perform a dose-response curve to determine the optimal concentration that provides SIRT1 activation without inducing significant toxicity.
-
Purity of the Compound: Ensure you are using a high-purity batch of this compound. Impurities could contribute to unexpected biological activities.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Solubility | DMSO: ~2-5 mg/mL | [3][10][11] |
| DMF: ~2 mg/mL | [10][11] | |
| Water: Insoluble | [3] | |
| Ethanol: Slightly soluble/Partially soluble | [10][11] | |
| Storage (Powder) | -20°C for up to 3-4 years | [1][10] |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year | [1][3] |
| -20°C for up to 6 months | [1] |
Table 2: Common Experimental Conditions for this compound
| Application | Model System | Concentration/Dosage | Duration | Source(s) |
| In Vitro | C2C12 myoblasts | 3 µM | 24 hours | [3][8][9] |
| In Vivo | Male C57BL/6J mice | 100 mg/kg (p.o.) | Daily | [8] |
| In Vivo | N171-82Q HD mice | 0.5% in diet | 6, 12, 18 weeks | [1][2] |
Experimental Protocols
Key Experiment: In Vitro SIRT1 Activation Assay
Objective: To confirm that this compound activates SIRT1 in a cellular context by measuring the deacetylation of a known SIRT1 substrate.
Methodology:
-
Cell Culture: Plate C2C12 cells in low-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin. Allow cells to adhere and grow to the desired confluency.[3][9]
-
Treatment: Prepare a stock solution of this compound in fresh, anhydrous DMSO. Treat the cells with the desired concentration of this compound (e.g., 3 µM) for a specified duration (e.g., 24 hours). Include a vehicle control group treated with an equivalent amount of DMSO.[3][9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against an acetylated SIRT1 substrate (e.g., acetylated-p65/RelA).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Strip and re-probe the membrane with an antibody for the total protein (e.g., total p65) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities and determine the ratio of acetylated protein to total protein. A decrease in this ratio in this compound-treated cells compared to the vehicle control indicates SIRT1 activation.
Visualizations
Caption: this compound directly activates SIRT1, leading to substrate deacetylation and downstream effects.
Caption: A typical experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. SRT2104 (GSK2245840) | activator of SIRT1 (Sirtuin 1) | CAS 1093403-33-8 | Buy SRT-2104 (GSK2245840) from Supplier InvivoChem [invivochem.com]
- 7. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | CAS 1093403-33-8 | Cayman Chemical | Biomol.com [biomol.com]
- 12. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 13. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 15. Assessing Colonic Exposure, Safety, and Clinical Activity of SRT2104, a Novel Oral SIRT1 Activator, in Patients with Mild to Moderate Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
Enhancing the cellular uptake of SRT 2104 in vitro
Welcome to the technical support resource for researchers utilizing SRT2104, a selective SIRT1 activator. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your in vitro experiments and enhance the cellular uptake and activity of SRT2104.
Frequently Asked Questions (FAQs)
Q1: What are the optimal solvent and storage conditions for SRT2104?
A1: SRT2104 has poor aqueous solubility but is soluble in organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 5-10 mM) in fresh, anhydrous DMSO.[1][2] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][3]
Storage Recommendations:
-
Solid Form: Store at -20°C for long-term stability (≥4 years).[4]
-
DMSO Stock Solution: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -80°C for up to one year, or -20°C for up to six months.[1]
-
Aqueous Solutions: Preparing aqueous solutions is not recommended due to low solubility and stability. If necessary, further dilutions from the DMSO stock into aqueous buffers should be made immediately before use, and the solution should not be stored for more than one day.[4]
Q2: Why am I observing low or inconsistent activity of SRT2104 in my cell culture experiments?
A2: Low or variable efficacy is often linked to the poor physicochemical properties of SRT2104. It is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, meaning its low aqueous solubility, not its permeability, is the primary barrier to absorption and cellular availability.[5]
Common causes for inconsistent results include:
-
Precipitation: The compound may precipitate out of the culture medium upon dilution from the DMSO stock, reducing the effective concentration available to the cells.
-
Adsorption: The compound may adsorb to the surface of plastic labware (e.g., culture plates, pipette tips), which can lower the actual concentration in the medium.[6]
-
Degradation: Improper storage of stock solutions can lead to degradation of the compound.
-
High Variability: Clinical studies have noted high inter-subject variability in SRT2104 exposure, which may be mirrored in vitro due to subtle differences in experimental conditions.[5][7]
Q3: How can I improve the solubility and delivery of SRT2104 in my culture medium?
A3: Enhancing the solubility of SRT2104 in the culture medium is the most critical step for improving its cellular uptake and achieving consistent results.
Strategies to Improve Solubility and Delivery:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity and effects on cellular processes.
-
Use Gentle Warming/Sonication: When preparing the stock solution in DMSO, gentle warming (e.g., to 37°C for 10 minutes) and/or brief sonication can aid dissolution.[2]
-
Serial Dilution: Perform serial dilutions in your culture medium. When adding the SRT2104 stock to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion, which can help prevent immediate precipitation.
-
Prepare Fresh: Always prepare working solutions fresh from a thawed stock aliquot for each experiment.
Q4: How does SRT2104 work, and how can I verify its activity in my cells?
A4: SRT2104 is a small molecule allosteric activator of SIRT1, a NAD⁺-dependent deacetylase.[8][9] It binds directly to the N-terminus of the SIRT1 protein, enhancing its stability and enzymatic activity towards its substrates.[10] This activation leads to the deacetylation of numerous proteins involved in inflammation, apoptosis, and metabolism.
To verify SRT2104 activity, you should measure the deacetylation of a known SIRT1 target. A common method is to use Western blotting to detect a decrease in the acetylated form of a substrate protein.
Key Downstream Targets of SIRT1 Activated by SRT2104:
Quantitative Data Summary
Table 1: Solubility of SRT2104
| Solvent | Solubility | Reference(s) |
|---|---|---|
| DMSO | ≥6.46 mg/mL (~12.5 mM) with gentle warming | [2] |
| DMSO | ~5 mg/mL (~9.7 mM) | [1] |
| Dimethyl formamide | ~2 mg/mL (~3.9 mM) | [4] |
| Ethanol | Slightly soluble / Insoluble | [3][4] |
| PBS (pH 7.2) | Slightly soluble | [4] |
| Water | Insoluble |[3] |
Table 2: Reported In Vitro Experimental Concentrations
| Cell Line | Concentration | Application | Reference(s) |
|---|
| C2C12 myoblasts | 3 µM | Osteogenic differentiation assay |[2] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate observed in culture medium after adding SRT2104. | Poor aqueous solubility; final concentration is above the solubility limit in the medium. | 1. Visually inspect the medium after adding the drug. 2. Reduce the final concentration of SRT2104. 3. Ensure the stock solution in DMSO is fully dissolved before diluting. 4. Increase mixing energy (vortexing) when diluting the stock into the medium. |
| High variability in results between replicate wells. | 1. Non-uniform precipitation of the compound. 2. Adsorption of SRT2104 to the plate surface. 3. Inconsistent cell seeding density. | 1. Prepare a single master mix of medium with SRT2104 for all replicate wells to ensure consistency. 2. Pre-condition plates with protein-containing medium, as adsorption can be influenced by protein content.[6] 3. Verify cell counting and seeding procedures. |
| No observable effect at expected concentrations. | 1. Compound has precipitated and is not bioavailable. 2. Inactive compound due to improper storage. 3. Insufficient treatment time. | 1. Follow the steps to improve solubility. 2. Use a fresh aliquot of SRT2104 stock solution. 3. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific cell type and endpoint.[11] |
Experimental Protocols
Protocol 1: Preparation of SRT2104 Stock and Working Solutions
Objective: To prepare a soluble, stable stock solution of SRT2104 and dilute it into culture medium with minimal precipitation.
Materials:
-
SRT2104 crystalline solid
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the SRT2104 vial (FW: 516.6 g/mol ) to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the compound in anhydrous DMSO. For example, dissolve 5.17 mg of SRT2104 in 1 mL of DMSO. c. To aid dissolution, cap the vial tightly and vortex vigorously. If needed, warm the solution at 37°C for 10 minutes and vortex again until no particulates are visible.[2] d. Aliquot the stock solution into sterile, single-use tubes (e.g., 20 µL per tube) to avoid repeated freeze-thaw cycles. e. Store aliquots at -80°C.
-
Working Solution Preparation (Example: 10 µM in 10 mL medium): a. Thaw one aliquot of the 10 mM stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. To achieve a final concentration of 10 µM in 10 mL, you will add 10 µL of the 10 mM stock. The final DMSO concentration will be 0.1%. d. Vigorously vortex or invert the tube of medium while adding the 10 µL of SRT2104 stock solution to facilitate rapid dispersion and minimize precipitation. e. Use the working solution immediately to treat your cells.
Protocol 2: Validating SRT2104 Activity via Western Blot for Acetylated-p53
Objective: To determine if SRT2104 treatment leads to the deacetylation of the SIRT1 substrate p53 in cultured cells.
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: a. Prepare fresh working solutions of SRT2104 in culture medium at various concentrations (e.g., 0 µM, 1 µM, 3 µM, 10 µM). The 0 µM control should contain the same final percentage of DMSO as the highest concentration treatment group. b. Remove the old medium from the cells and replace it with the medium containing SRT2104 or the vehicle control. c. Incubate the cells for a predetermined time (e.g., 24 hours). This may require optimization.
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail and a deacetylase inhibitor (such as Trichostatin A and Nicotinamide) to each well. The deacetylase inhibitors are critical to preserve the acetylation status of proteins during lysis. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Transfer the supernatant to a new tube. b. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Denature samples by boiling at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against acetylated-p53 (e.g., Ac-p53 Lys382) overnight at 4°C. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. h. Detect the signal using an ECL substrate. i. Normalization: Strip the membrane and re-probe with an antibody for total p53 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess changes in acetylation status relative to the total protein level.
Visualizations
Caption: SRT2104 allosterically activates SIRT1, leading to the deacetylation of key substrates.
Caption: A stepwise workflow for troubleshooting inconsistent SRT2104 activity in vitro.
Caption: Key factors influencing the biological activity of SRT2104 in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Comparing the efficacy of SRT 2104 versus resveratrol as a SIRT1 activator
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular metabolism, stress resistance, and aging-related processes. Its activation is a promising therapeutic strategy for a multitude of age-related diseases, including metabolic disorders, cardiovascular diseases, and neurodegeneration. This guide provides a detailed comparison of two prominent SIRT1 activators: the natural polyphenol resveratrol and the synthetic compound SRT2104.
At a Glance: Key Differences
| Feature | SRT2104 | Resveratrol |
| Type | Synthetic, second-generation SIRT1 activator | Natural polyphenol |
| Potency | High, reportedly over 1000-fold more potent than resveratrol[1][2] | Low |
| Selectivity | Highly selective for SIRT1[1][3][4][5][6] | Non-selective, with over 100 known molecular targets[3] |
| Mechanism of Action | Direct allosteric activator[3] | Dual: direct (disputed) and indirect activation[7] |
| Bioavailability | Poor and highly variable (~14% oral bioavailability)[1][6][8][9][10] | Very low (<1% oral bioavailability)[3][9][10] |
| Clinical Development | Advanced into multiple Phase I and II clinical trials[3][8][11][12][13] | Numerous clinical trials with mixed results[13][14] |
| Off-target Effects | Fewer reported off-target effects | Numerous off-target effects[3][14][15] |
Mechanism of SIRT1 Activation
The mechanisms by which SRT2104 and resveratrol activate SIRT1 differ significantly, impacting their specificity and cellular effects.
SRT2104 is a direct allosteric activator of SIRT1. Molecular docking simulations reveal that SRT2104 binds to a hydrophobic pocket of the SIRT1 enzyme, inducing a conformational change that enhances its catalytic activity.[3] This direct interaction is highly specific, leading to the targeted activation of SIRT1 and its downstream pathways.
Resveratrol , on the other hand, exhibits a more complex and debated mechanism of action. It is proposed to activate SIRT1 through two main pathways:
-
Indirect Activation: Resveratrol can inhibit phosphodiesterases, leading to an increase in intracellular cAMP levels. This triggers a cascade involving CAMKKβ and AMPK, ultimately increasing cellular NAD+ levels.[7] Since SIRT1 is an NAD+-dependent enzyme, this increase in its co-substrate enhances its activity.
-
Direct Activation (Controversial): Some in vitro studies initially suggested that resveratrol directly binds to and allosterically activates SIRT1.[7][16] However, subsequent research has indicated that this direct activation may be an artifact of the experimental setup, specifically the use of fluorophore-labeled peptide substrates.[16][17][18][19] Studies using native substrates have often failed to demonstrate direct activation by resveratrol.[17][18][19]
Comparative Efficacy: Preclinical and Clinical Evidence
Both SRT2104 and resveratrol have been extensively studied in preclinical models and have advanced to human clinical trials.
Preclinical Studies
In various animal models of disease, both compounds have demonstrated beneficial effects attributed to SIRT1 activation. SRT2104 has shown efficacy in models of inflammation, metabolic disease, and neurodegeneration.[4][12][20] For instance, in diabetic mice, SRT2104 treatment increased SIRT1 protein levels and attenuated oxidative stress and apoptosis in testicular tissue.[5]
Resveratrol has also shown a wide range of health benefits in preclinical studies, including improved cardiovascular function, neuroprotection, and anti-inflammatory effects.[14][15] However, the high doses required to achieve these effects in animal models often do not translate to human studies due to its low bioavailability.
Clinical Trials
SRT2104 has been evaluated in several Phase I and II clinical trials for conditions such as psoriasis, type 2 diabetes, and cardiovascular disease.[8][12][21] These trials have generally shown that SRT2104 is well-tolerated.[6][22] Some studies have reported positive biological effects consistent with SIRT1 activation, such as improvements in lipid profiles and endothelial function.[3][22] However, the clinical outcomes have been mixed, with some trials showing no significant therapeutic benefit, which may be partly attributed to its poor and variable oral bioavailability.[8]
Resveratrol has been the subject of numerous clinical trials for a wide array of conditions.[14] While some studies have reported modest benefits, such as improved glycemic control and endothelial function, the overall results have been inconsistent.[13][23] A 2023 study showed that 500 mg/day of resveratrol supplementation for 30 days increased circulating SIRT1 levels in healthy adults.[23] Another trial in elderly patients with type 2 diabetes found that 1 gram of resveratrol daily for 6 months significantly increased SIRT1 activity by 106%.[24] However, the lack of potency and specificity, coupled with its poor bioavailability, remains a significant hurdle for its clinical application.
Pharmacokinetics and Bioavailability
A critical factor limiting the therapeutic potential of both compounds is their pharmacokinetic profile, particularly their low oral bioavailability.
| Parameter | SRT2104 | Resveratrol |
| Oral Bioavailability | ~14%[1][6][8] | <1%[3][9][10] |
| Metabolism | Rapidly metabolized | |
| Half-life | 15-20 hours[3][22] | |
| Food Effect | Exposure can be increased up to four-fold with food[1][6] |
SRT2104 exhibits poor and highly variable oral bioavailability, with studies reporting a mean of approximately 14%.[1][6][8] Interestingly, its absorption is significantly enhanced when taken with food, which can increase exposure up to four-fold.[1][6]
Resveratrol's oral bioavailability is even lower, at less than 1%.[3][9][10] It undergoes extensive and rapid metabolism in the intestines and liver, which severely limits the systemic exposure to the parent compound.
Experimental Protocols
In Vitro SIRT1 Activation Assay (Fluor de Lys Assay)
This is a commonly used method to screen for SIRT1 activators.
-
Principle: A recombinant human SIRT1 enzyme is incubated with an acetylated peptide substrate that is covalently linked to a fluorophore.
-
Procedure:
-
The SIRT1 enzyme, the fluorogenic acetylated peptide substrate, NAD+, and the test compound (SRT2104 or resveratrol) are combined in a reaction buffer.
-
The mixture is incubated to allow for the deacetylation reaction to occur.
-
A developer solution containing a protease is added, which cleaves the deacetylated peptide, releasing the fluorophore.
-
The fluorescence is measured using a fluorometer.
-
-
Data Analysis: The increase in fluorescence is directly proportional to the deacetylase activity of SIRT1. The potency of the activator is typically expressed as the EC50 value (the concentration required to achieve 50% of the maximum activation).
It is important to note that this assay has been a source of controversy, particularly for resveratrol, as the fluorophore on the substrate has been shown to be necessary for its apparent direct activation of SIRT1.[16]
Conclusion
SRT2104 and resveratrol represent two distinct approaches to activating SIRT1. SRT2104 is a potent and selective synthetic activator that has shown promise in clinical trials, but its development is hampered by poor bioavailability. Resveratrol, a widely studied natural compound, suffers from very low bioavailability, lack of specificity, and a controversial mechanism of direct activation. While both compounds have contributed significantly to our understanding of SIRT1 biology, the development of future SIRT1 activators will need to address the key challenges of improving oral bioavailability and ensuring target specificity to translate the therapeutic potential of SIRT1 activation into clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. genemedics.com [genemedics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 9. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. SIRT1, resveratrol and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | SIRT1, resveratrol and aging [frontiersin.org]
- 16. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [scholarlyworks.adelphi.edu]
- 20. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. A Pilot Randomized, Placebo Controlled, Double Blind Phase I Trial of the Novel SIRT1 Activator SRT2104 in Elderly Volunteers [iris.uniupo.it]
- 23. news-medical.net [news-medical.net]
- 24. youtube.com [youtube.com]
A Head-to-Head Comparison of SRT2104 and SRT1720 in Metabolic Research
In the landscape of therapeutic agents targeting metabolic diseases, sirtuin-activating compounds (STACs) have emerged as a promising class of molecules. Among these, SRT2104 and SRT1720, both potent and selective activators of Sirtuin 1 (SIRT1), have been the subject of extensive preclinical and clinical investigation. This guide provides a comprehensive head-to-head comparison of their performance in metabolic studies, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Overview of SRT2104 and SRT1720
SRT2104 and SRT1720 are synthetic small molecules designed to activate SIRT1, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase.[1] SIRT1 is a crucial regulator of cellular metabolism, inflammation, and aging.[2][3] By activating SIRT1, these compounds aim to mimic the beneficial effects of caloric restriction, which include improved insulin sensitivity, enhanced mitochondrial function, and protection against metabolic disorders.[4] While both compounds target SIRT1, their distinct chemical structures may lead to differences in their potency, selectivity, and overall metabolic effects.[4]
Quantitative Comparison of Metabolic Effects
The following tables summarize the key quantitative findings from various metabolic studies involving SRT2104 and SRT1720. It is important to note that direct head-to-head comparative studies are limited, and data is often collated from separate preclinical and clinical investigations.
Table 1: Effects on Glucose Homeostasis and Insulin Sensitivity
| Parameter | SRT2104 | SRT1720 | Study Population/Model |
| Fasting Glucose | No consistent, dose-related changes in type 2 diabetes (T2D) patients.[5] In one study, a rise in glycated hemoglobin (HbA1c) was observed.[6][7] | Improved glucose homeostasis in animal models.[5] Lowered plasma glucose levels in diet-induced obese and diabetic rodents.[8] | Human (T2D), Rodent models |
| Insulin Sensitivity | Did not result in improved insulin control in a 28-day study in T2D patients.[5] | Lowers insulin resistance in mouse models of obesity.[9] Improves insulin sensitivity in genetic and diet-induced obese and diabetic rodents.[8] | Human (T2D), Rodent models |
| Glucose Tolerance | No significant improvement reported in clinical trials.[5] | Significant reduction in area under the curve during oral glucose tolerance tests in mice.[9] | Human (T2D), Rodent models |
Table 2: Effects on Lipid Metabolism and Body Weight
| Parameter | SRT2104 | SRT1720 | Study Population/Model |
| Total Cholesterol | Reduced serum cholesterol in elderly participants.[10] Trends toward lower concentrations in T2D patients.[6] | Lowered total cholesterol in mice fed a standard diet.[9] | Human, Rodent models |
| LDL Cholesterol | Reduced low-density lipoprotein (LDL) levels.[10] | Lowered low-density lipoprotein levels in mice.[9] | Human, Rodent models |
| Triglycerides | Reduced triglyceride levels.[10] Trends toward lower concentrations in T2D patients.[6] | No significant change reported in some mouse studies.[9] | Human, Rodent models |
| Body Weight | Associated with weight reduction in T2D patients (-0.93 kg over 28 days).[6][7] | Significantly reduced the average body weight of high-fat diet-fed mice.[9] | Human (T2D), Rodent models |
| Fat Mass | Not explicitly detailed in human studies. | Lower percentage of fat mass in mice on a standard diet.[9] | Rodent models |
Table 3: Effects on Mitochondrial Function and Energy Expenditure
| Parameter | SRT2104 | SRT1720 | Study Population/Model |
| Mitochondrial Biogenesis | Enhances mitochondrial biogenesis.[11] | Induces mitochondrial biogenesis in renal proximal tubule cells.[8] | In vitro, Preclinical models |
| Mitochondrial Function | Improves mitochondrial function.[11][12] | Enhances skeletal muscle mitochondrial activity.[8] Rescues mitochondrial function after oxidant injury.[8] | In vitro, Rodent models |
| Energy Expenditure | Not explicitly quantified in available human studies. | Increased metabolic rate in mice.[4] | Rodent models |
| Respiratory Exchange Ratio (RER) | Not reported. | Significantly lowered RER in mice, indicating a preference for fatty acid oxidation.[9] | Rodent models |
Signaling Pathways and Mechanisms of Action
Both SRT2104 and SRT1720 exert their metabolic effects primarily through the activation of SIRT1. SIRT1, in turn, deacetylates a variety of downstream targets involved in metabolic regulation.
Caption: General signaling pathway for SRT2104 and SRT1720 via SIRT1 activation.
A key downstream target of SIRT1 is PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1α), a master regulator of mitochondrial biogenesis.[2] Deacetylation of PGC-1α by SIRT1 enhances its activity, leading to increased mitochondrial gene expression and function.[8] SIRT1 also deacetylates and regulates the activity of Forkhead box O (FOXO) transcription factors, which play a role in glucose metabolism and insulin signaling.[2] Furthermore, SIRT1 can inhibit the pro-inflammatory transcription factor NF-κB, thereby reducing inflammation, a key contributor to metabolic disease.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below. These protocols are based on descriptions from published studies and may require optimization for specific experimental conditions.
In Vivo Rodent Metabolic Studies
A common experimental workflow for evaluating the metabolic effects of SRT compounds in rodent models is as follows:
Caption: A typical experimental workflow for in vivo metabolic studies in rodents.
-
Animal Model: Male C57BL/6J mice are often used. After a period of acclimatization, they are typically fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Treatment: Animals are randomized into treatment groups and receive daily oral gavage of the vehicle control, SRT2104, or SRT1720 at specified doses (e.g., 100 mg/kg/day for SRT1720).[9]
-
Metabolic Monitoring: Body weight and food intake are monitored weekly.
-
Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, mice receive an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at the same time points as the GTT.
-
-
Indirect Calorimetry: Mice are placed in Comprehensive Lab Animal Monitoring System (CLAMS) cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure.
-
Tissue Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are collected for further analysis, including gene expression (qPCR), protein levels (Western blot), and histological examination.
Human Clinical Trials (Example based on SRT2104 studies)
-
Study Design: Randomized, double-blind, placebo-controlled crossover or parallel-group trials are conducted.[6][7][13]
-
Participant Population: Typically includes healthy volunteers or patients with specific conditions like type 2 diabetes mellitus.[5][6][7]
-
Intervention: Participants receive daily oral doses of SRT2104 (e.g., 2.0 g/day ) or a matching placebo for a defined period (e.g., 28 days).[6][7]
-
Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, vital signs, physical examinations, and clinical laboratory tests.[13]
-
Glycemic Control: Fasting glucose, insulin, and HbA1c levels are measured at baseline and at the end of the treatment period.[5]
-
Lipid Profile: Total cholesterol, LDL, HDL, and triglycerides are assessed.[6]
-
Body Weight and Composition: Measured at baseline and follow-up visits.[6][7]
-
Summary and Conclusion
Both SRT2104 and SRT1720 have demonstrated significant potential as metabolic modulators through the activation of SIRT1. Preclinical studies with SRT1720 have consistently shown robust beneficial effects on glucose homeostasis, insulin sensitivity, and lipid metabolism in rodent models of metabolic disease.[8][9]
Clinical trial data for SRT2104 in humans, however, have been more varied.[[“]] While it has shown some positive effects on lipid profiles and body weight, its impact on glycemic control in patients with type 2 diabetes has been inconsistent, with some studies showing no improvement or even a worsening of glycemic parameters.[5][6][7] This discrepancy between preclinical and clinical findings for SRT2104 may be attributed to factors such as pharmacokinetics, bioavailability, and the complexity of human metabolic diseases.[5][[“]]
For researchers and drug developers, SRT1720 appears to be a more consistently effective tool in preclinical models for studying the therapeutic potential of SIRT1 activation in metabolic disorders. The clinical development of SRT2104 highlights the challenges of translating promising preclinical findings to human patients. Future research should focus on understanding the nuances of SIRT1 activation in different tissues and disease states to optimize the therapeutic application of these and next-generation STACs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openheart.bmj.com [openheart.bmj.com]
- 7. Cardiometabolic effects of a novel SIRT1 activator, SRT2104, in people with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genemedics.com [genemedics.com]
- 12. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. consensus.app [consensus.app]
Validating the on-target effects of SRT 2104 on SIRT1 deacetylation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SRT2104's Performance in Activating SIRT1-Mediated Deacetylation Against Other Alternatives, Supported by Experimental Data.
This guide provides a comprehensive overview of SRT2104, a selective SIRT1 activator, and compares its on-target effects with other known activators. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating SIRT1 deacetylation.
Introduction to SIRT1 and its Activation
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including gene expression regulation, DNA repair, metabolism, and inflammation.[1] Its activity is implicated in aging and various age-related diseases, making it a significant therapeutic target.[1][2] The activation of SIRT1 by small molecules has been a key focus of drug discovery efforts. SRT2104 is a second-generation synthetic sirtuin-activating compound (STAC) that has been shown to be a potent and selective activator of SIRT1.[1][3]
Comparative Analysis of SIRT1 Activators
SRT2104 has demonstrated significantly greater potency in activating SIRT1 compared to the naturally occurring activator, resveratrol.[3] While resveratrol was one of the first identified SIRT1 activators, its utility is limited by low bioavailability and off-target effects.[3][4] First-generation synthetic activators, such as SRT1720, also showed promise but were associated with off-target activities.[3][5] SRT2104 was developed to improve upon these earlier compounds, offering enhanced selectivity and potency.[3]
| Compound | Type | Reported Potency/Efficacy | Key Characteristics |
| SRT2104 | Second-Generation Synthetic | Up to 1000 times more effective than resveratrol in activating SIRT1 deacetylase activity.[3] | Highly selective, brain-permeable, and has been investigated in multiple clinical trials.[6][7] |
| Resveratrol | Natural Polyphenol | Serves as a benchmark natural activator. | Low bioavailability and numerous off-target effects.[3][4] |
| SRT1720 | First-Generation Synthetic | More potent than resveratrol. | Known to have off-target effects, including AMPK activation independent of SIRT1.[5] |
| EX-527 | Inhibitor | Used as a control to confirm SIRT1-specific effects. | A potent and selective inhibitor of SIRT1. |
Experimental Protocols for Validating SIRT1 Deacetylation
Accurate validation of the on-target effects of SIRT1 activators like SRT2104 requires robust experimental protocols. Two commonly employed in vitro methods are the Fluor-de-Lys assay and the PNC1-OPT assay.
Fluor-de-Lys SIRT1 Deacetylase Assay
This assay measures the deacetylation of a synthetic peptide substrate containing a fluorophore and a quencher. Deacetylation by SIRT1 renders the peptide susceptible to cleavage by a developer, leading to a fluorescent signal that is proportional to SIRT1 activity.[8]
Protocol:
-
Prepare Reagents:
-
SIRT1 Assay Buffer
-
Purified recombinant SIRT1 enzyme
-
Fluor-Substrate Peptide (acetylated)
-
NAD+ solution
-
Test compounds (e.g., SRT2104, resveratrol) dissolved in an appropriate solvent.
-
Developer solution containing a protease (e.g., trypsin).[8]
-
Stop solution (e.g., a SIRT1 inhibitor like nicotinamide).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NAD+, and the test compound.
-
Add the purified SIRT1 enzyme to initiate the reaction, leaving some wells without the enzyme as a negative control.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add the developer solution to each well and incubate for a further period to allow for cleavage of the deacetylated substrate.[8]
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without SIRT1) from all readings.
-
Calculate the fold activation by comparing the fluorescence in the presence of the test compound to the vehicle control.
-
PNC1-OPT Assay
This assay quantifies the production of nicotinamide (NAM), a byproduct of the SIRT1 deacetylation reaction. The NAM is converted to nicotinic acid and ammonia by the yeast enzyme Pnc1. The ammonia is then detected using ortho-phthalaldehyde (OPT), which forms a fluorescent product.[8][9]
Protocol:
-
Prepare Reagents:
-
Assay Procedure:
-
Set up reactions in a 96-well plate containing reaction buffer, acetylated peptide substrate, and the test compound.
-
Initiate the reaction by adding SIRT1 enzyme and β-NAD+. Include parallel reactions without β-NAD+ to measure background.[9]
-
Incubate at 37°C for a specified time.
-
Stop the SIRT1 reaction and initiate the Pnc1 reaction by adding the yPnc1 enzyme.
-
Incubate to allow for the conversion of NAM to ammonia.
-
Add the OPT developer reagent and incubate to allow for the fluorescent product to form.
-
Measure the fluorescence.
-
-
Data Analysis:
-
Generate a standard curve using the nicotinamide standards.
-
Determine the concentration of NAM produced in each reaction from the standard curve.
-
Calculate SIRT1 activity based on the amount of NAM produced.
-
Signaling Pathways and Experimental Workflows
The on-target effects of SRT2104 are mediated through the deacetylation of various downstream targets of SIRT1, influencing key signaling pathways.
Caption: SRT2104 activates SIRT1, leading to the deacetylation of downstream targets and influencing key cellular processes.
The following diagram illustrates a typical workflow for validating the on-target effects of a SIRT1 activator like SRT2104.
Caption: A stepwise workflow for validating the on-target effects of a SIRT1 activator from in vitro assays to in vivo models.
Conclusion
SRT2104 stands out as a potent and selective second-generation SIRT1 activator, offering advantages over natural compounds like resveratrol and earlier synthetic molecules. Validating its on-target effects on SIRT1 deacetylation can be robustly achieved through established in vitro assays such as the Fluor-de-Lys and PNC1-OPT methods. Subsequent confirmation in cell-based and in vivo models, by assessing the deacetylation of known SIRT1 substrates and relevant downstream functional outcomes, is crucial for a comprehensive validation of its mechanism of action. This guide provides the foundational information and protocols to aid researchers in these validation studies.
References
- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol-like Compounds as SIRT1 Activators [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 8. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of SRT2104: A Comparative Analysis of Off-Target Effects Among SIRT1 Activators
For researchers and drug development professionals, understanding the specificity of a compound is paramount. This guide provides a comparative analysis of the potential off-target effects of SRT2104, a potent SIRT1-activating compound (STAC), against other notable STACs, supported by experimental data and detailed methodologies.
SRT2104 has emerged as a highly specific and potent synthetic activator of SIRT1, an NAD+-dependent deacetylase implicated in a wide array of cellular processes, including aging, metabolism, and inflammation.[1][2] While the therapeutic potential of activating SIRT1 is significant, the clinical viability of any STAC hinges on its on-target specificity and minimal off-target interactions. This guide delves into the known off-target profiles of SRT2104 and other STACs, including the natural compound resveratrol and the synthetic molecule SRT1720, to provide a clear comparison for researchers.
Comparative Analysis of Off-Target Effects
The following table summarizes the known on-target and off-target effects of SRT2104, SRT1720, and Resveratrol. While direct head-to-head comparative screening data under identical experimental conditions is limited in the public domain, the available information highlights a more favorable specificity profile for SRT2104.
| Compound | Primary Target (On-Target) | Known Off-Target Interactions |
| SRT2104 | SIRT1 (Sirtuin 1) | Limited reported off-target activity. Considered a highly specific SIRT1 activator.[3] |
| SRT1720 | SIRT1 (Sirtuin 1) | - AMP-activated protein kinase (AMPK) activation (SIRT1-independent)[4] - Interactions with numerous receptors, enzymes, transporters, and ion channels.[5] |
| Resveratrol | SIRT1 (Sirtuin 1) | - Phosphoinositide 3-kinase (PI3K) inhibition[6][7] - Cyclooxygenase-1 (COX-1) inhibition[6] - Inhibition of various other kinases and enzymes.[2] - Multi-target effects on over a hundred other cellular molecules. |
Experimental Protocols for Assessing Off-Target Effects
To ensure the rigorous evaluation of compound specificity, several key experimental assays are employed. These protocols are fundamental to identifying and quantifying potential off-target interactions.
In Vitro Kinase Inhibition Assay
This assay is crucial for screening a compound against a broad panel of kinases to identify any unintended inhibitory activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Methodology:
-
Reagents and Materials: Purified recombinant kinases, corresponding kinase-specific peptide substrates, ATP, kinase buffer, test compound (e.g., SRT2104), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A series of dilutions of the test compound are prepared. b. The kinase, its specific substrate, and the test compound are incubated together in a microplate well. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature. e. The amount of ADP produced (or remaining ATP) is quantified using a detection reagent and a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.
Radioligand Binding Assay
This "gold standard" assay is used to determine if a compound binds to a panel of receptors, ion channels, and transporters.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from its target receptor.
Methodology:
-
Reagents and Materials: Cell membranes expressing the target receptor, a specific radioligand for the target, test compound, wash buffer, and a scintillation counter.
-
Procedure: a. Cell membranes are incubated with the radioligand and varying concentrations of the test compound. b. The mixture is incubated to allow binding to reach equilibrium. c. The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter mat. d. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the binding affinity (Ki) of the test compound for the target.[8][9]
Cell-Based Off-Target Screening Assays
These assays assess the effect of a compound on cellular pathways in a more physiologically relevant context.
Objective: To identify unintended effects of a compound on various cellular signaling pathways.
Methodology:
-
Cell Lines and Reagents: A panel of engineered cell lines with reporter genes linked to specific signaling pathways (e.g., NF-κB, CREB, STAT), test compound, and cell culture reagents.
-
Procedure: a. Cells are treated with a range of concentrations of the test compound. b. After an appropriate incubation period, the activity of the reporter gene (e.g., luciferase or β-galactosidase) is measured.
-
Data Analysis: A significant change in reporter gene activity in a non-target pathway indicates a potential off-target effect.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the SIRT1 activation pathway and a typical experimental workflow for assessing off-target effects.
Caption: SIRT1 Activation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol is a class IA phosphoinositide 3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol is a class IA phosphoinositide 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
SRT 2104 as a pharmacological tool to study SIRT1 function versus genetic models
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a critical regulator of cellular metabolism, stress resistance, and aging. Understanding its function is paramount for developing therapies for a range of age-related diseases. Researchers have two primary tools to modulate SIRT1 activity: pharmacological activators like SRT2104 and genetic models that either overexpress or ablate the SIRT1 gene. This guide provides an objective comparison of these approaches, supported by experimental data, to aid in the selection of the most appropriate model for studying SIRT1 function.
Pharmacological Activation with SRT2104: A Potent and Selective Tool
SRT2104 is a synthetic, small-molecule activator of SIRT1.[1] It is considered more potent and selective than naturally occurring activators like resveratrol.[2] Clinical studies have shown that SRT2104 is generally well-tolerated in humans.[3][4]
Mechanism of Action: SRT2104 allosterically binds to SIRT1, inducing a conformational change that enhances its catalytic efficiency.[2] This leads to the deacetylation of a wide array of protein targets, influencing numerous downstream signaling pathways.
Genetic Models: Probing the Endogenous Role of SIRT1
Genetic manipulation in model organisms, primarily mice, offers a powerful way to study the physiological roles of SIRT1.
-
SIRT1 Overexpressing (Transgenic) Mice: These models provide insights into the effects of chronically elevated SIRT1 activity. Studies have shown that SIRT1 overexpression can mimic some of the beneficial effects of caloric restriction, leading to improved metabolic health.[5][6]
-
SIRT1 Knockout (KO) or Deficient Mice: Conversely, ablating the SIRT1 gene allows for the study of loss-of-function phenotypes. These models have been instrumental in revealing the essential roles of SIRT1 in development, metabolism, and stress responses.[7][8]
Head-to-Head Comparison: SRT2104 vs. Genetic Models
| Feature | SRT2104 (Pharmacological Activation) | Genetic Models (Overexpression/Knockout) |
| Temporal Control | Acute and reversible activation, allowing for the study of short-term effects. | Chronic, lifelong alteration of SIRT1 levels. |
| Dosage Control | Dose-dependent effects can be readily studied. | Fixed level of overexpression or complete knockout. |
| Off-Target Effects | Potential for off-target effects, although SRT2104 is considered highly selective for SIRT1.[1] | Generally target-specific, but developmental compensation can occur. |
| Translational Relevance | Directly applicable to drug development and clinical studies. | Provides fundamental biological insights but may not directly translate to pharmacological interventions. |
| Model System | Can be used in a wide range of in vitro and in vivo models. | Primarily limited to genetically tractable organisms. |
| Variability | Pharmacokinetic variability between individuals can be a factor.[9] | Genetically homogenous models reduce inter-individual variability. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing SRT2104 and SIRT1 genetic models.
Table 1: Metabolic Parameters
| Model | Treatment/Genetic Modification | Fasting Glucose | Fasting Insulin | Total Cholesterol | Reference |
| C57BL/6J Mice | SRT2104 (100 mg/kg/day) | ↓ | ↓ | ↓ | [10] |
| SIRT1 Transgenic Mice | SIRT1 Overexpression | ↓ | ↓ | ↓ | [5] |
| SIRT1+/- Mice | Heterozygous Knockout (on high-fat diet) | ↑ | No significant change | ↑ | [11] |
| Healthy Smokers (Human) | SRT2104 (2.0 g/day ) | No significant change | No significant change | ↓ 11.6 mg/dL | [4] |
| Type 2 Diabetes Patients (Human) | SRT2104 (up to 2.0 g/day ) | No consistent change | No consistent change | Not reported | [12] |
Table 2: Lifespan and Healthspan
| Model | Treatment/Genetic Modification | Mean Lifespan | Maximum Lifespan | Healthspan Improvements | Reference |
| C57BL/6J Mice (Standard Diet) | SRT2104 (100 mg/kg/day) | ↑ 9.7% | ↑ 4.9% | Improved motor coordination, bone density | [10] |
| SIRT1 Transgenic Mice (Standard Diet) | Moderate Overexpression | No significant change | No significant change | Healthier aging, improved glucose homeostasis | [13] |
| Huntington's Disease Mouse Model | SRT2104 | ↑ ~16% (median) | Not reported | Improved motor function, attenuated brain atrophy | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1.
Materials:
-
SIRT1 Enzyme (recombinant human)
-
Fluorometric SIRT1 Substrate (e.g., containing an acetylated lysine side chain)
-
NAD+ Solution
-
Developing Solution
-
Assay Buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare the assay buffer and substrate solution according to the manufacturer's instructions.
-
Add the assay buffer, NAD+ solution, and SIRT1 enzyme to the wells of the microplate.
-
To test compounds, add the desired concentration of SRT2104 or other modulators to the respective wells.
-
Initiate the reaction by adding the SIRT1 substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the Developing Solution.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12][15][16]
Western Blot for Acetylated Proteins
This technique is used to detect the acetylation status of specific proteins.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific to the protein of interest and an acetyl-lysine antibody)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tissues treated with SRT2104 or from genetic models.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest or acetyl-lysine overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[17][18][19]
Immunofluorescence Staining for SIRT1 Localization
This method visualizes the subcellular localization of SIRT1.
Materials:
-
Cells grown on coverslips or tissue sections on slides
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with serum)
-
Primary antibody against SIRT1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-SIRT1 antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or slides with mounting medium.
-
Visualize the staining using a fluorescence microscope.[20][21][22]
Drosophila Climbing Assay (Negative Geotaxis)
This assay assesses motor function in fruit flies.
Materials:
-
Drosophila melanogaster (wild-type and model strains)
-
Empty vials or a graduated cylinder
-
A platform to tap the vials
Procedure:
-
Transfer a group of flies (e.g., 10-20) into a clean, empty vial or cylinder.
-
Allow the flies to acclimate for a short period.
-
Initiate the negative geotaxis response by gently tapping the vial on a soft surface, causing the flies to fall to the bottom.
-
Record the time it takes for the flies to climb past a designated mark on the vial (e.g., 8 cm).
-
Alternatively, count the number of flies that cross the mark within a specific time frame (e.g., 10-15 seconds).
-
Repeat the trial multiple times with rest intervals in between.
-
Calculate the average climbing speed or success rate for each group of flies.[6][23][24][25]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key SIRT1-mediated signaling pathways and a typical experimental workflow for comparing SRT2104 and genetic models.
Caption: Key signaling pathways modulated by SIRT1 activation.
Caption: Workflow for comparing SRT2104 and genetic models.
Conclusion
Both SRT2104 and genetic models are invaluable tools for dissecting the complex functions of SIRT1. The choice between them depends on the specific research question. SRT2104 is ideal for studying the acute effects of SIRT1 activation and for preclinical studies aimed at therapeutic development. Genetic models, on the other hand, are indispensable for understanding the long-term, physiological consequences of altered SIRT1 levels. By carefully considering the strengths and limitations of each approach, researchers can design robust experiments that will continue to unravel the critical roles of SIRT1 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Sirtuin 1 in lipid metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and Caloric Restriction: An Insight Into Possible Trade-Offs Between Robustness and Frailty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 5. SIRT1 transgenic mice show phenotypes resembling calorie restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flight and Climbing Assay for Assessing Motor Functions in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirt1-deficient mice exhibit an altered cartilage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lack of SIRT1 (Mammalian Sirtuin 1) Activity Leads to Liver Steatosis in the SIRT1+/− Mice: A Role of Lipid Mobilization and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Sirt1: recent lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. SIRT1 アッセイキット sufficient for 100 assays | Sigma-Aldrich [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detailed Introduction of SIRT1 Target Detection - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. sites.uclouvain.be [sites.uclouvain.be]
- 22. SIRT1 Monoclonal Antibody (1F3) (MA5-15677) [thermofisher.com]
- 23. aseestant.ceon.rs [aseestant.ceon.rs]
- 24. youtube.com [youtube.com]
- 25. Quantitative Analysis of Climbing Defects in a Drosophila Model of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
SRT2104: A Comparative Guide to its Therapeutic Effects and Cross-Study Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic effects of SRT2104, a selective Sirtuin-1 (SIRT1) activator. Through a cross-study validation approach, this document objectively compares the performance of SRT2104 with other SIRT1 activators and placebo, supported by experimental data from key clinical trials. Detailed methodologies for pivotal experiments are provided, alongside visualizations of the core signaling pathways involved in SRT2104's mechanism of action.
Executive Summary
SRT2104 is a synthetic, small-molecule activator of SIRT1, a NAD+-dependent deacetylase that plays a crucial role in cellular processes such as stress resistance, metabolism, and aging.[1] Preclinical studies have demonstrated its potential in various disease models, including those for metabolic and inflammatory conditions.[2] Clinical trials have explored its efficacy in psoriasis, type 2 diabetes mellitus, and its effects on cardiovascular health. While showing some promising biological activity, particularly in improving lipid profiles and reducing inflammatory markers, its clinical development has been hampered by pharmacokinetic challenges, including low bioavailability and high inter-subject variability.[3][4] This guide synthesizes the available data to offer a clear perspective on the therapeutic potential and limitations of SRT2104.
Comparative Performance of SRT2104
SRT2104 has been evaluated in several clinical trials for various indications. Below is a summary of its performance in key studies, with comparisons to placebo.
Psoriasis
A randomized, placebo-controlled, double-blind study investigated the efficacy of SRT2104 in patients with moderate to severe plaque psoriasis.
Table 1: Efficacy of SRT2104 in Moderate to Severe Psoriasis (84-day treatment)
| Outcome Measure | Placebo | SRT2104 (0.5 g/day ) | SRT2104 (2.0 g/day ) |
| Histological Improvement (Good to Excellent) | 1/7 (14%) | 3/10 (30%) | 4/10 (40%) |
| Psoriasis Area and Severity Index (PASI) 75 Response | 0% | Not Reported | 10% |
| Physician's Global Assessment (PGA) of "Clear" or "Almost Clear" | 0% | Not Reported | 10% |
Data sourced from Krueger et al. (2015)
Type 2 Diabetes Mellitus
The effects of SRT2104 on glycemic control and lipid profiles were assessed in patients with type 2 diabetes mellitus who were on stable metformin therapy.
Table 2: Metabolic Effects of SRT2104 in Type 2 Diabetes Mellitus (28-day treatment)
| Parameter | Placebo (Mean Change from Baseline) | SRT2104 (2.0 g/day ) (Mean Change from Baseline) | p-value |
| Fasting Plasma Glucose (mg/dL) | -10.8 | -12.6 | >0.05 |
| HbA1c (%) | +0.1 | +0.1 | >0.05 |
| Total Cholesterol (mg/dL) | +7 | -13 | <0.05 |
| LDL Cholesterol (mg/dL) | +5 | -12 | <0.05 |
| Triglycerides (mg/dL) | +18 | -31 | <0.05 |
Data sourced from a Phase IIa clinical trial.
Cardiovascular Effects in Healthy Smokers
A study in otherwise healthy cigarette smokers, a population with endothelial dysfunction, evaluated the impact of SRT2104 on cardiovascular markers.
Table 3: Cardiovascular and Lipid Profile Changes with SRT2104 in Healthy Smokers (28-day treatment)
| Parameter | Placebo (Mean Change from Baseline) | SRT2104 (2.0 g/day ) (Mean Change from Baseline) | p-value |
| Flow-Mediated Dilation (%) | No significant change | No significant change | >0.05 |
| Total Cholesterol (mg/dL) | +6 | -11.6 | <0.05 |
| LDL Cholesterol (mg/dL) | +3 | -10 | <0.05 |
| Triglycerides (mg/dL) | +13.3 | -39.8 | <0.05 |
Data sourced from Venkatasubramanian et al. (2013)
Comparison with Other SIRT1 Activators
Direct head-to-head clinical trials comparing SRT2104 with other SIRT1 activators are limited. However, preclinical data and pharmacokinetic profiles offer a basis for comparison.
Table 4: Qualitative Comparison of SRT2104 and Resveratrol
| Feature | SRT2104 | Resveratrol |
| SIRT1 Selectivity | High | Low (targets multiple pathways) |
| Potency (in vitro) | ~1000-fold greater than resveratrol[2] | Lower |
| Bioavailability (Human) | Low (~14%) and variable[3][4] | Very low (<1%) due to rapid metabolism |
| Clinical Development Status | Investigated in Phase I and II trials; development appears to be halted[3] | Widely available as a supplement; numerous clinical trials with mixed results |
Experimental Protocols
Study in Moderate to Severe Psoriasis
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Adults with stable, moderate to severe plaque psoriasis (affecting ≥10% of body surface area).
-
Intervention: Oral SRT2104 (0.5 g or 2.0 g daily) or placebo for 84 days.
-
Key Efficacy Endpoints:
-
Psoriasis Area and Severity Index (PASI) score.
-
Physician's Global Assessment (PGA).
-
Histological assessment of skin biopsies.
-
-
Biomarker Analysis: Skin biopsies were analyzed for changes in gene expression related to inflammation and keratinocyte differentiation.
Study in Type 2 Diabetes Mellitus
-
Study Design: A Phase IIa, randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Adults with type 2 diabetes with inadequate glycemic control (HbA1c 7.5-10.5%) on a stable dose of metformin.
-
Intervention: Oral SRT2104 (0.25 g, 0.5 g, 1.0 g, or 2.0 g daily) or placebo for 28 days.
-
Key Efficacy Endpoints:
-
Fasting plasma glucose (FPG).
-
Postprandial glucose and insulin levels.
-
HbA1c.
-
Fasting lipid profile (total cholesterol, LDL, HDL, triglycerides).
-
Study of Cardiovascular Effects in Healthy Smokers
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Patient Population: Otherwise healthy male and female cigarette smokers.
-
Intervention: Oral SRT2104 (2.0 g daily) or placebo for 28 days, with a washout period between treatments.
-
Key Efficacy Endpoints:
-
Endothelial function assessed by flow-mediated dilation (FMD) of the brachial artery.
-
Markers of inflammation (e.g., hs-CRP, IL-6).
-
Lipid profile.
-
Markers of platelet activation.
-
Signaling Pathways and Mechanism of Action
SRT2104 exerts its therapeutic effects by allosterically activating SIRT1. This activation leads to the deacetylation of a multitude of downstream protein targets, influencing various cellular pathways.[6][7]
Caption: SRT2104 activates SIRT1, leading to the deacetylation of key regulatory proteins.
The activation of SIRT1 by SRT2104 initiates a cascade of events that collectively contribute to its observed therapeutic effects. Deacetylation of the p65 subunit of NF-κB leads to a reduction in the inflammatory response.[7] The deacetylation of p53 can modulate apoptosis.[7] Activation of PGC-1α, a master regulator of mitochondrial biogenesis, enhances mitochondrial function and improves metabolic parameters.[8] Deacetylation of FOXO transcription factors promotes cellular stress resistance.
Conclusion
SRT2104 is a potent and selective SIRT1 activator that has demonstrated biological activity in human clinical trials, particularly in modulating lipid profiles and inflammatory markers. However, its therapeutic potential has been constrained by its pharmacokinetic profile, characterized by low bioavailability and high inter-subject variability. While it shows superiority over resveratrol in terms of potency and selectivity in preclinical models, the lack of robust and consistent clinical efficacy across different indications has likely contributed to the halt in its development. Future research in the field of SIRT1 activators will need to focus on developing compounds with improved pharmacokinetic properties to fully realize the therapeutic promise of targeting this critical cellular regulator.
References
- 1. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 4. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of SRT2104 for SIRT1 Over Other Sirtuins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SRT2104 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase that is a key regulator of metabolism and cellular stress responses. Developed from an imidazo[1,2-b]thiazole scaffold, SRT2104 has been positioned as a highly selective and potent SIRT1 activator, reportedly over 1,000 times more effective than the natural compound resveratrol in activating SIRT1.[1] This guide provides a comparative evaluation of the specificity of SRT2104 for SIRT1 over other human sirtuin isoforms (SIRT2-SIRT7), based on available experimental data.
Quantitative Analysis of Sirtuin Activation
A comprehensive, publicly available dataset directly comparing the activation of all seven human sirtuins by SRT2104 is limited. However, the available data robustly supports its high selectivity for SIRT1. The half-maximal effective concentration (EC1.5) of SRT2104 for SIRT1 activation has been reported to be 450 nM. While direct comparative values for other sirtuins are not readily found in the public domain, the consistent description of SRT2104 as "highly selective" in multiple studies suggests minimal to no activation of SIRT2-SIRT7 at concentrations where SIRT1 is robustly activated.
| Sirtuin Isoform | SRT2104 Activation (EC50/AC50) | Reference |
| SIRT1 | 450 nM (EC1.5) | [2] |
| SIRT2 | Data not available | - |
| SIRT3 | Data not available | - |
| SIRT4 | Data not available | - |
| SIRT5 | Data not available | - |
| SIRT6 | Data not available | - |
| SIRT7 | Data not available | - |
Experimental Protocols
The specificity of sirtuin activators like SRT2104 is typically determined using in vitro enzymatic assays. These assays measure the deacetylation of a specific substrate by a recombinant human sirtuin enzyme in the presence of varying concentrations of the compound being tested.
Fluorescence-Based Deacetylase Assay
A commonly employed method is a two-step, fluorescence-based assay.
-
Deacetylation Reaction:
-
Recombinant human SIRT1, SIRT2, SIRT3, SIRT5, SIRT6, or SIRT7 is incubated with a substrate peptide containing an acetylated lysine residue. A common substrate is a peptide derived from the p53 tumor suppressor protein.
-
The reaction buffer typically contains NAD+ as a co-substrate, and the reaction is initiated by the addition of the enzyme.
-
The reaction is allowed to proceed for a set time at 37°C.
-
-
Development and Detection:
-
A developer solution containing a protease (e.g., trypsin) is added. The protease specifically cleaves the deacetylated peptide, releasing a fluorophore.
-
The fluorescence intensity is measured using a fluorometer. The increase in fluorescence is directly proportional to the sirtuin's deacetylase activity.
-
The activity is measured across a range of SRT2104 concentrations to determine the EC50 or AC50 value, which is the concentration of the activator that elicits a half-maximal response.
-
HPLC-Based Deacetylase Assay
High-Performance Liquid Chromatography (HPLC) offers a direct and quantitative method to assess sirtuin activity.
-
Enzymatic Reaction:
-
Similar to the fluorescence-based assay, recombinant sirtuin enzymes are incubated with an acetylated peptide substrate and NAD+.
-
The reaction is quenched after a specific time by adding an acid, such as trifluoroacetic acid (TFA).
-
-
Chromatographic Separation and Detection:
-
The reaction mixture is injected into an HPLC system.
-
The acetylated substrate and the deacetylated product are separated based on their physicochemical properties as they pass through a chromatography column.
-
The amounts of substrate and product are quantified by detecting their absorbance at a specific wavelength (typically 214 nm).
-
The percentage of substrate conversion is calculated to determine the enzymatic activity at different concentrations of SRT2104.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway involving SIRT1 and a typical experimental workflow for assessing the specificity of a sirtuin activator.
References
A Critical Appraisal of SRT2104: Sifting Through the Clinical Trial Data
For Immediate Release
[City, State] – December 8, 2025 – SRT2104, a selective Sirtuin 1 (SIRT1) activator, has been the subject of numerous clinical investigations exploring its therapeutic potential across a range of metabolic and inflammatory diseases. This guide provides a critical appraisal of the clinical trial data for SRT2104, offering a comparative analysis with other therapeutic alternatives and a detailed look at the experimental methodologies employed. Designed for researchers, scientists, and drug development professionals, this document aims to present an objective overview to inform future research and development in the field of SIRT1 modulation.
Introduction to SRT2104 and SIRT1 Activation
SRT2104 is a small molecule activator of SIRT1, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. The activation of SIRT1 is believed to mimic some of the beneficial effects of calorie restriction, playing a crucial role in cellular metabolism, inflammation, and aging. Preclinical studies have demonstrated the potential of SRT2104 in various disease models, leading to its evaluation in human clinical trials for conditions such as psoriasis, type 2 diabetes mellitus, and age-related metabolic decline. This guide will delve into the quantitative outcomes of these trials, providing a clear comparison with existing data for other interventions.
Comparative Analysis of Clinical Trial Data
The clinical development of SRT2104 has yielded a mixed but informative set of results. Below, we present a summary of the key findings in tabular format, comparing the efficacy of SRT2104 with placebo and, where available, other relevant compounds like resveratrol, a natural SIRT1 activator.
Psoriasis
A key study investigated the efficacy of SRT2104 in patients with moderate to severe plaque psoriasis.
Table 1: Efficacy of SRT2104 in Moderate to Severe Psoriasis (84 days)
| Treatment Group | Mean Baseline PASI | Adjusted Mean Day 84 PASI | Percentage of Patients with Good to Excellent Histological Improvement |
| Placebo | 15.65 | 15.65 | 14.3% |
| SRT2104 (250 mg/day) | 14.41 | 14.41 | 50.0% |
| SRT2104 (500 mg/day) | 13.32 | 13.32 | 44.4% |
| SRT2104 (1000 mg/day) | 11.43 | 11.43 | 18.2% |
Data from a randomized, placebo-controlled study of SRT2104 in patients with moderate to severe psoriasis.[1]
While a statistically significant improvement in skin histology was observed across all SRT2104 groups compared to historical placebo rates, this did not consistently correlate with improvements in the Psoriasis Area and Severity Index (PASI) scores.[1] Notably, the highest dose did not yield the best histological outcome, suggesting a complex dose-response relationship. In comparison, clinical evidence for resveratrol in psoriasis is still emerging, with preclinical studies showing promise in reducing inflammation and keratinocyte hyperproliferation.[2][3] However, large-scale human trials with clear efficacy data for resveratrol in psoriasis are currently lacking.[2]
Type 2 Diabetes Mellitus
Multiple trials have assessed the impact of SRT2104 on glycemic control and metabolic parameters in patients with type 2 diabetes.
Table 2: Change from Baseline in Glycemic Parameters with SRT2104 in Type 2 Diabetes (28 days)
| Treatment Group | Change in Fasting Glucose (mmol/L) | Change in Fasting Insulin (pmol/L) | Change in HbA1c (%) |
| Placebo | -1.17 | +1.0 | - |
| SRT2104 (0.25 g/day ) | -1.11 | +8.9 | - |
| SRT2104 (0.5 g/day ) | -0.52 | -6.9 | - |
| SRT2104 (1.0 g/day ) | -0.97 | +4.1 | - |
| SRT2104 (2.0 g/day ) | -0.15 | +15.2 | +0.48 |
Data from a phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104 in subjects with type 2 diabetes.[4][5]
Treatment with SRT2104 for 28 days did not lead to consistent, dose-related improvements in glucose or insulin levels.[5] In one study, the 2.0 g/day dose was associated with a surprising increase in HbA1c.[4] However, some studies did note improvements in lipid profiles.[5]
In contrast, several meta-analyses of clinical trials on resveratrol in type 2 diabetes have suggested beneficial effects on glycemic control.
Table 3: Effects of Resveratrol on Glycemic Control in Type 2 Diabetes (Meta-analysis data)
| Parameter | Change with Resveratrol (compared to placebo) |
| Fasting Plasma Glucose | -0.50 mmol/L |
| HbA1c | -0.45% |
| Fasting Insulin | -1.31 mIU/L |
| HOMA-IR | -0.83 |
Data from a 24-week randomized controlled trial of 200 mg/day resveratrol.[6] Another meta-analysis suggests that higher doses (≥500 mg/day) of resveratrol are more effective in improving fasting blood glucose, fasting serum insulin, and HOMA-IR.[7]
Experimental Protocols
SRT2104 in Psoriasis (NCT01154101)
-
Study Design: A randomized, double-blind, placebo-controlled, Phase IIa study.[1]
-
Participants: 40 patients with moderate to severe plaque-type psoriasis.[1]
-
Intervention: Oral SRT2104 at 250 mg, 500 mg, or 1000 mg per day, or matching placebo, for 84 consecutive days.[1]
-
Primary Outcome Measures: Histological improvement of skin biopsies based on epidermal thickness, keratinocyte differentiation, and K16 expression.[1]
-
Secondary Outcome Measures: Change in Psoriasis Area and Severity Index (PASI) and Physician's Global Assessment (PGA) scores.[1]
SRT2104 in Type 2 Diabetes (NCT01031108)
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, crossover study.[8]
-
Participants: Subjects with type 2 diabetes mellitus.[8]
-
Intervention: Oral SRT2104 (2.0 g/day ) or placebo for 28 days, followed by a crossover to the other treatment for another 28 days.[8]
-
Primary Outcome Measures: Safety and tolerability of SRT2104.[8]
-
Secondary Outcome Measures: Effects on vasomotor and fibrinolytic function, markers of glucose control (HbA1c, fructosamine), and platelet activation.[9]
Signaling Pathways and Experimental Workflows
The therapeutic rationale for SRT2104 is based on its activation of SIRT1, which in turn deacetylates a variety of downstream targets, influencing multiple signaling pathways.
The clinical trial workflow for a typical Phase II study of SRT2104 is outlined below.
Conclusion
The clinical trial data for SRT2104 presents a nuanced picture. While the compound has demonstrated biological activity, as evidenced by histological improvements in psoriasis and effects on lipid profiles, its clinical efficacy in terms of improving key disease scores in psoriasis and glycemic control in type 2 diabetes has been inconsistent.[1][5] The observed variability in pharmacokinetic data may contribute to these mixed results.[10] In comparison, the natural SIRT1 activator resveratrol has shown more consistently positive, albeit modest, effects on glycemic control in meta-analyses of clinical trials.[6][7][11] However, direct head-to-head trials are needed for a definitive comparison. Future research on SRT2104 and other synthetic SIRT1 activators may need to focus on optimizing formulations to improve bioavailability and reduce inter-subject variability, as well as identifying patient populations most likely to respond to this therapeutic approach. The exploration of SIRT1 activation remains a promising avenue for the treatment of metabolic and inflammatory diseases, and the lessons learned from the clinical development of SRT2104 will be invaluable in guiding these future efforts.
References
- 1. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. mdpi.com [mdpi.com]
- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
- 7. Resveratrol improves blood sugar control in type 2 diabetes patients: Study [medicaldialogues.in]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov:443]
- 10. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol supplementation and type 2 diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SRT 2104: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of SRT 2104, a selective SIRT1 activator.
This compound is a crystalline solid soluble in organic solvents like DMSO and dimethyl formamide.[1] While specific regulations may vary, the following guidelines, synthesized from available Safety Data Sheets (SDS), offer a framework for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This compound should be considered hazardous until comprehensive toxicological properties are known.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
In case of exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash off immediately with plenty of soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 516.6 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility in DMSO and Dimethyl Formamide | Approximately 2 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general workflow for proper disposal.
-
Assess the Waste Form: Determine if the this compound waste is in solid form, dissolved in a solvent, or part of a contaminated material (e.g., paper towels, gloves).
-
Small Quantities (Solid): According to some supplier information, smaller quantities of solid this compound may be disposable with household waste.[2] However, it is imperative to verify this with your institution's environmental health and safety (EHS) office, as local regulations may be more stringent.
-
Solutions and Contaminated Materials:
-
For solutions of this compound, absorb the liquid with an inert, non-combustible material such as diatomite or universal binders.
-
Carefully collect the absorbed material and any other contaminated items (e.g., PPE, labware) into a suitable, labeled waste container.
-
-
Containerization and Labeling:
-
Place all this compound waste into a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound"), concentration (if applicable), and any relevant hazard warnings.
-
-
Final Disposal:
-
Dispose of the containerized waste through your institution's hazardous waste disposal program.
-
Follow all institutional, local, state, and federal guidelines for chemical waste disposal.[3]
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound by scrubbing with a suitable solvent, such as alcohol.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the decision-making and procedural steps for the safe disposal of this compound.
By adhering to these guidelines and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Personal protective equipment for handling SRT 2104
Essential Safety and Handling Guide for SRT 2104
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a selective SIRT1 activator. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
This compound is a potent and selective activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in various cellular processes, including stress resistance, metabolism, and aging.[1] Its experimental nature necessitates cautious handling and a thorough understanding of its properties.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-5-thiazolecarboxamide |
| Molecular Formula | C₂₆H₂₄N₆O₂S₂ |
| Molecular Weight | 516.6 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO (approx. 2 mg/ml) and dimethyl formamide (DMF). Slightly soluble in ethanol and PBS (pH 7.2). |
Data sourced from multiple chemical suppliers.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a lab coat. Ensure full coverage of exposed skin. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if adequate ventilation is not available. Use in a well-ventilated area or a chemical fume hood. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly sealed in a cool, well-ventilated area at -20°C.[2]
-
Keep away from direct sunlight and sources of ignition.
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Preparation of Stock Solutions:
-
Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
-
To prepare a stock solution, dissolve the crystalline solid in an appropriate solvent like DMSO.[2] For example, a 10 mM stock solution can be prepared by dissolving 5.17 mg of this compound in 1 mL of DMSO.
-
For cell-based assays, further dilutions should be made in the appropriate cell culture medium immediately before use.[2]
-
When preparing aqueous solutions, be aware that this compound has limited solubility. It is not recommended to store aqueous solutions for more than one day.[2]
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| If Inhaled | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. |
| If on Skin | Wash the affected area with plenty of soap and water. Take off contaminated clothing and wash it before reuse. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Ingested | Rinse mouth. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Unused Product: Unused this compound should be disposed of as chemical waste. Do not discard it in the regular trash or down the drain.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Spills: In case of a spill, wear full personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Decontaminate the spill area with a suitable solvent (e.g., ethanol).
Experimental Protocols and Visualizations
In Vitro Cell-Based Assay Workflow
The following is a general workflow for treating cultured cells with this compound.
Caption: Workflow for in vitro cell treatment with this compound.
This compound Signaling Pathway
This compound activates SIRT1, which then deacetylates a variety of protein substrates to modulate their activity. This leads to a cascade of downstream cellular effects.
Caption: Simplified signaling pathway of this compound via SIRT1 activation.
Disclaimer: This information is based on currently available safety data and research protocols. It is not exhaustive and should be used as a guide in conjunction with your institution's safety policies and a comprehensive literature review. Always exercise caution and use professional judgment when handling any research chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
